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Core Science & Biosynthesis

Foundational

The Thieno[2,3-d]pyrimidin-4-one Core: Structural Dynamics and Pharmaceutical Utility

The following technical guide details the structural chemistry, synthesis, and pharmaceutical applications of the 4aH-thieno[2,3-d]pyrimidin-4-one scaffold and its aromatic congeners. [1][2][3] Content Type: Technical Wh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and pharmaceutical applications of the 4aH-thieno[2,3-d]pyrimidin-4-one scaffold and its aromatic congeners.

[1][2][3]

Content Type: Technical Whitepaper Subject: 4aH-thieno[2,3-d]pyrimidin-4-one & Aromatic Analogues Intended Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[1][2]

Structural Architecture & Nomenclature

The thieno[2,3-d]pyrimidin-4-one system is a bicyclic heterocycle functioning as a bioisostere of purine and quinazolin-4-one .[1][2] Its significance in drug discovery stems from its ability to mimic the ATP-binding motif of kinases, making it a "privileged scaffold."

The "4aH" vs. Aromatic "3H" Distinction

Understanding the specific nomenclature is critical for synthetic planning.

  • Aromatic Scaffold (Standard): The fully conjugated system is typically designated as thieno[2,3-d]pyrimidin-4(3H)-one .[1][2] In this form, the bridgehead carbons (4a and 7a) are part of a heteroaromatic system with a double bond between them. It is planar and achiral.

  • 4aH-Scaffold (Reduced): The designation 4aH-thieno[2,3-d]pyrimidin-4-one implies saturation at the bridgehead 4a-position.[1][2] This breaks the aromaticity of the pyrimidine ring, resulting in a dihydro- or tetrahydro- intermediate (often 5,6-dihydro).[1]

    • Stereochemistry: The presence of a hydrogen at 4a introduces a chiral center (if differentially substituted), disrupting planarity and altering the vector of substituents at position 5 and 6.

    • Stability: The 4aH form is often a synthetic intermediate that undergoes oxidative dehydrogenation to form the thermodynamically stable aromatic system.

Tautomeric Equilibrium

In the aromatic state, the scaffold exhibits lactam-lactim tautomerism. In solution and solid state, the 4(3H)-one (lactam) form predominates over the 4-hydroxy (lactim) form, stabilized by intermolecular hydrogen bonding.

  • Donor: N3-H (Hydrogen Bond Donor)[1][2]

  • Acceptor: C4=O (Hydrogen Bond Acceptor) and N1 (Acceptor)

Synthetic Pathways: The Gewald Strategy[4][5]

The most robust route to this scaffold is the Gewald Reaction , followed by cyclization. This modular approach allows for the introduction of diversity at positions 5 and 6 (thiophene ring) and position 2 (pyrimidine ring).

Retrosynthetic Analysis (Graphviz Diagram)

Gewald_Synthesis cluster_0 Step 1: Gewald Reaction Ketone Ketone/Aldehyde (R1-CH2-C(=O)-R2) Intermediate 2-Aminothiophene-3-carboxylate (Gewald Product) Ketone->Intermediate Base (Et3N/Morpholine) Nitrile Activated Nitrile (CH2(CN)COOEt) Nitrile->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate FinalProduct Thieno[2,3-d]pyrimidin-4-one Intermediate->FinalProduct Heat, Cyclization Cyclization Cyclization Agent (Formamide/Urea) Cyclization->FinalProduct

Figure 1: The Gewald reaction sequence for constructing the thienopyrimidine core.[3][4]

Detailed Protocol: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one[1][2][6]

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Product) This step constructs the thiophene ring with the necessary amino and ester handles for pyrimidine fusion.[1][2]

  • Reagents: Methyl ethyl ketone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Ethanol (30 mL), Morpholine (10 mmol).

  • Procedure:

    • Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add morpholine dropwise (exothermic reaction).

    • Reflux the mixture for 3–5 hours at 70–80°C.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).

    • Work-up: Cool to room temperature. Pour into ice-cold water. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol.

  • Yield: Typically 60–80%.

Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one This step fuses the pyrimidine ring.[1][2]

  • Reagents: Gewald product from Step 1 (5 mmol), Formamide (15 mL).

  • Procedure:

    • Suspend the aminothiophene in formamide.

    • Heat to 160–180°C (oil bath) for 4–6 hours.

    • Note: High temperature is required to drive the formation of the amide bond and subsequent dehydration.

    • Work-up: Cool the dark solution. Pour into ice water. The resulting solid is filtered, washed extensively with water (to remove formamide), and dried.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals and the appearance of the pyrimidine C2-H singlet around δ 8.0–8.5 ppm.[1]

    • IR: Strong C=O stretch around 1660–1680 cm⁻¹ (lactam).

Physicochemical Properties & Drug-Likeness[1][2][5][7]

The thieno[2,3-d]pyrimidin-4-one scaffold is highly regarded in medicinal chemistry due to its favorable "Rule of Five" compliance when appropriately substituted.[1][2]

PropertyDescriptionRelevance to Drug Design
Lipophilicity (LogP) Moderate to HighThe thiophene ring increases lipophilicity compared to pure quinazolines.[1][2] Allows for good membrane permeability but requires polar groups (e.g., morpholine, piperazine) to maintain aqueous solubility.
H-Bonding Donor: 1 (NH), Acceptor: 2-3 (N, O, S)Mimics the Adenine base of ATP. The N3-H and C4=O motif is critical for binding to the "Hinge Region" of kinase enzymes.[1]
Aromaticity Electron-rich (Thiophene)The thiophene ring is electron-rich, making the scaffold susceptible to metabolic oxidation (S-oxidation) if not sterically protected.[1][2]
Solubility Generally Low (Planar stacking)The flat aromatic core leads to high crystal lattice energy. Disrupting symmetry (e.g., via 4aH reduction or bulky substituents) improves solubility.

Medicinal Chemistry Applications: Kinase Inhibition[2][8][9]

The primary utility of this scaffold is in the design of ATP-competitive kinase inhibitors . The structure overlaps significantly with the purine core of ATP.

Binding Mode (SAR)[1]
  • Hinge Binding: The N1 and C4=O (or N3-H) form hydrogen bonds with the kinase hinge region backbone residues.[1]

  • Hydrophobic Pocket: Substituents at positions 5 and 6 (thiophene) extend into the hydrophobic pocket (gatekeeper region).

  • Solvent Front: Substituents at position 2 can be engineered to solubilize the molecule and interact with solvent-exposed residues.[1][2]

Signaling Pathway Interference

Thienopyrimidines are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR.

Kinase_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) [Target of Thienopyrimidine] Ligand->Receptor Phosphorylation Autophosphorylation (Tyrosine Residues) Receptor->Phosphorylation Downstream Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Downstream Effect Cell Proliferation & Angiogenesis Downstream->Effect Inhibitor Thienopyrimidine Drug Inhibitor->Receptor ATP Competition

Figure 2: Mechanism of action for thienopyrimidine-based kinase inhibitors.

References

  • Bozorov, K., et al. (2015).[5][6] "Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • Gewald, K., et al. (1966).[7] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen."[1][2] Chemische Berichte. Link

  • BenchChem. "6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one Structure and Data."[1][2] Link[1]

  • Ali, E. M. H., et al. (2019).[6] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. "4-Pyrimidinone Tautomerism and Properties." Link

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Dihydrothieno[2,3-d]pyrimidin-4-one Derivatives

This guide serves as a technical whitepaper for researchers and drug developers investigating the dihydrothieno[2,3-d]pyrimidin-4-one scaffold. It synthesizes current medicinal chemistry strategies, structure-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug developers investigating the dihydrothieno[2,3-d]pyrimidin-4-one scaffold. It synthesizes current medicinal chemistry strategies, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary

The dihydrothieno[2,3-d]pyrimidin-4-one moiety is a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine/guanine) and quinazolines. Its planar, aromatic structure allows it to intercalate into DNA or bind competitively to the ATP-binding pockets of various kinases. Recent optimization campaigns have positioned this scaffold as a potent multi-target inhibitor, particularly effective against VEGFR-2 , EGFR , and DHFR , making it a cornerstone in the development of next-generation chemotherapeutics and antimicrobials.

Chemical Foundation & Synthesis Strategy

Structural Significance

The core structure consists of a thiophene ring fused to a pyrimidin-4-one ring. The sulfur atom in the thiophene ring enhances lipophilicity compared to its purine analogues, improving cell membrane permeability.

  • C-2 Position: Critical for tuning selectivity; often substituted with aryl or alkyl-amino groups to interact with the "hinge region" of kinase domains.

  • N-3 Position: Tolerates bulky lipophilic groups that occupy the hydrophobic pocket II of enzymes like DHFR.

  • C-5/C-6 Positions: The "Gewald" substitution sites. Alkyl or cycloalkyl fusion here stabilizes the molecular conformation.

Validated Synthetic Pathway (The Gewald Protocol)

The most robust method for constructing this scaffold relies on the Gewald reaction to generate the 2-aminothiophene intermediate, followed by cyclization.

Visualizing the Synthesis Workflow

GewaldSynthesis Start Ketone/Aldehyde + Activated Nitrile Intermediate 2-Aminothiophene-3-carboxylate (Key Intermediate) Start->Intermediate Gewald Rxn (EtOH, 60°C) Sulfur Elemental Sulfur (S8) + Base (Morpholine) Sulfur->Intermediate Final Dihydrothieno[2,3-d]pyrimidin-4-one Scaffold Intermediate->Final Cyclization (Reflux) Reagent Formamide / Urea / Isothiocyanates Reagent->Final

Figure 1: Step-wise synthesis via the Gewald reaction and subsequent pyrimidine ring closure.

Pharmacological Mechanisms of Action (MOA)

Dual Kinase Inhibition (VEGFR-2 & EGFR)

Derivatives of this scaffold act as Type I ATP-competitive inhibitors.

  • Mechanism: The pyrimidinone nitrogen (N-3) and the carbonyl oxygen (C-4) typically form hydrogen bonds with the hinge region amino acids (e.g., Cys919 in VEGFR-2 or Met793 in EGFR).

  • Effect: This blockade prevents autophosphorylation of tyrosine residues, halting the downstream RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.

Metabolic Blockade (DHFR Inhibition)

Similar to methotrexate, these derivatives inhibit Dihydrofolate Reductase (DHFR).

  • Mechanism: They occupy the folate-binding pocket, preventing the reduction of dihydrofolate to tetrahydrofolate.

  • Consequence: Depletion of thymidylate synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

Signaling Pathway Blockade

SignalingPathway Ligand GFs (EGF/VEGF) Receptor RTK (EGFR/VEGFR) Ligand->Receptor Bind Phospho Tyrosine Phosphorylation Receptor->Phospho Activation Drug Thienopyrimidine Derivative Drug->Phospho BLOCKS (ATP Competition) RAS RAS / RAF Phospho->RAS PI3K PI3K / AKT Phospho->PI3K MEK MEK / ERK RAS->MEK Nucleus Nucleus (Transcription) MEK->Nucleus PI3K->Nucleus Outcome Proliferation & Angiogenesis Nucleus->Outcome

Figure 2: Mechanism of Action showing the interception of RTK signaling cascades by thienopyrimidine derivatives.

Therapeutic Applications & Comparative Data

Anticancer Activity

Recent studies highlight the efficacy of these derivatives against breast (MCF-7) and liver (HepG2) cancers. The table below summarizes IC50 values of optimized derivatives compared to standard care drugs.

Compound IDTargetCell LineIC50 (µM)Reference StandardRelative Potency
Comp 5b EGFR (WT)A549 (Lung)0.037Erlotinib (0.031)Comparable
Comp 20 DHFRMCF-70.20Methotrexate (0.22)Superior
Comp 8k ROCK-I-0.004FasudilSuperior
Comp 5f VEGFR-2HepG21.23SorafenibModerate
Antimicrobial Activity

Derivatives featuring a C-2 hydrazide or Schiff base linkage have shown potent activity against MRSA (Methicillin-resistant S. aureus).

  • Key Insight: The lipophilic thiophene ring facilitates penetration through the bacterial cell wall, while the pyrimidinone core inhibits DNA gyrase B.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene (Gewald Precursor)

This protocol establishes the core thiophene ring.

  • Reagents: Butanone (0.1 mol), Ethyl cyanoacetate (0.1 mol), Elemental Sulfur (0.1 mol), Morpholine (0.1 mol), Ethanol (50 mL).

  • Procedure:

    • Mix butanone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add morpholine dropwise over 30 minutes (Exothermic reaction—maintain < 60°C).

    • Reflux the mixture for 3 hours at 70–80°C.

    • Work-up: Pour into crushed ice. Filter the precipitate.

    • Purification: Recrystallize from ethanol.

    • Validation: Check melting point and IR (CN stretch at ~2200 cm⁻¹).

Protocol B: In Vitro VEGFR-2 Kinase Assay

To validate the biological activity of synthesized derivatives.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Reagents: Recombinant human VEGFR-2 enzyme, ATP (at Km), Biotinylated Poly(Glu,Tyr) substrate.

  • Steps:

    • Incubate compound (serial dilutions in DMSO) with VEGFR-2 enzyme and substrate in kinase buffer for 15 mins.

    • Initiate reaction by adding ATP. Incubate for 60 mins at Room Temp.

    • Stop reaction with EDTA/Detection reagents (Eu-labeled anti-phosphotyrosine antibody).

    • Measurement: Read fluorescence resonance energy transfer (FRET) signal.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Perspectives

The field is moving towards dual-targeting chimeras . By linking the thienopyrimidine scaffold (kinase inhibitor) with a nitric oxide donor or a specific antibody (ADC), researchers aim to overcome the resistance mechanisms seen in single-target therapies like Erlotinib.

References

  • Elmongy, E. I., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Link

  • Hassan, A. S., et al. (2025). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wang, J., et al. (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • Al-Salahi, R., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives.[3] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Gewald, K., et al.Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

Sources

Foundational

Technical Guide: Thieno[2,3-d]pyrimidine Scaffold Bioisosteres in Drug Discovery

Executive Summary The thieno[2,3-d]pyrimidine scaffold represents a critical bioisosteric replacement for the quinazoline and purine nuclei in modern medicinal chemistry.[1][2] By substituting the benzene ring of quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold represents a critical bioisosteric replacement for the quinazoline and purine nuclei in modern medicinal chemistry.[1][2] By substituting the benzene ring of quinazoline with a thiophene ring, researchers can modulate physicochemical properties (solubility, lipophilicity), alter metabolic stability, and navigate around crowded intellectual property (IP) spaces while retaining potent ATP-competitive binding affinity. This guide details the structural rationale, synthetic architectures, and validated protocols for deploying this scaffold, specifically in the context of kinase inhibition (EGFR, PI3K, VEGFR).

Part 1: Structural Rationale & Bioisosterism

The Quinazoline-to-Thienopyrimidine Hop

The quinazoline scaffold (found in Gefitinib, Erlotinib) is a privileged structure for ATP-competitive kinase inhibition. However, its high planarity and lipophilicity can lead to poor aqueous solubility. The thieno[2,3-d]pyrimidine scaffold acts as a bioisostere by replacing the fused benzene ring with a thiophene ring.[2]

Key Bioisosteric Advantages:

  • Electronic Modulation: The sulfur atom in the thiophene ring is a soft Lewis base. It alters the electron density of the fused pyrimidine ring, often making the N1 and N3 atoms more basic compared to quinazolines, potentially strengthening Hydrogen-bond interactions with the hinge region of kinases [1].

  • Steric Profile: The thiophene ring (5-membered) reduces the overall size of the scaffold compared to the benzene (6-membered) ring, allowing it to fit into slightly more constricted hydrophobic pockets (e.g., the gatekeeper region in mutated EGFR T790M) [2].

  • Solubility: The presence of the sulfur atom and the altered dipole moment often results in improved aqueous solubility profiles compared to the parent quinazoline.

Binding Mode Visualization

The following diagram illustrates the conserved binding mode where the scaffold mimics the adenine ring of ATP.

BindingMode ATP_Pocket ATP Binding Pocket (Kinase) Scaffold Thieno[2,3-d]pyrimidine Core ATP_Pocket->Scaffold Occupies Hinge Hinge Region (Met793 in EGFR) N1_Interaction N1: H-Bond Acceptor Hinge->N1_Interaction H-Bond Scaffold->Hinge Anchors via C4_Sub C4-Amino Substituent (Solvent Front) Scaffold->C4_Sub Functionalization Thiophene Thiophene Ring (Hydrophobic Pocket) Scaffold->Thiophene Fused

Caption: Schematic binding mode of thieno[2,3-d]pyrimidine in the ATP-binding pocket of EGFR kinase.

Part 2: Synthetic Architectures

The construction of the thieno[2,3-d]pyrimidine core relies heavily on the Gewald Reaction , a robust multicomponent coupling that builds the aminothiophene intermediate.[3]

The Gewald Strategy

This route is preferred due to its modularity. By varying the ketone and activated nitrile, substituents at the 5- and 6-positions of the thiophene ring can be introduced de novo.

Step 1: Gewald Reaction

  • Reagents: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur + Base (Morpholine/TEA).

  • Product: 2-Aminothiophene-3-carbonitrile (or carboxylate).

Step 2: Cyclization

  • Reagents: Formamide (for unsubstituted C2) or Urea (for C2-oxo).

  • Product: Thieno[2,3-d]pyrimidin-4(3H)-one.[4][5]

Step 3: Chlorination & Amination

  • Reagents: POCl3 followed by an amine (SNAr).

  • Product: 4-Amino-substituted thieno[2,3-d]pyrimidine (Target Inhibitor).[6]

Synthesis Ketone Ketone/Aldehyde Gewald_Int 2-Aminothiophene Intermediate Ketone->Gewald_Int Gewald Condensation (Base, EtOH, 60°C) Nitrile Malononitrile Nitrile->Gewald_Int Gewald Condensation (Base, EtOH, 60°C) Sulfur S8 (Sulfur) Sulfur->Gewald_Int Gewald Condensation (Base, EtOH, 60°C) Cyclized Thienopyrimidin-4-one Gewald_Int->Cyclized Formamide (Reflux) Chloro 4-Chloro-thienopyrimidine Cyclized->Chloro POCl3 (Chlorination) Final Target Kinase Inhibitor (4-amino substituted) Chloro->Final R-NH2 (SNAr)

Caption: Standard synthetic workflow for generating 4-amino-thieno[2,3-d]pyrimidine libraries.

Part 3: Medicinal Chemistry & SAR[4][6][8][9][10][11][12][13][14][15]

Structure-Activity Relationship (SAR)

Optimization of this scaffold for kinase inhibition (specifically EGFR) generally follows these rules:

PositionModification StrategyEffect on Activity
C4 (Pyrimidine) Substituted aniline or benzylamineCritical. Forms the "tail" extending into the solvent front. 3-chloro-4-fluoroaniline is a common motif for EGFR potency.
C5/C6 (Thiophene) Alkyl (Methyl) or Cycloalkyl ringsFills the hydrophobic pocket (Val726, Leu844 in EGFR). Bulky groups (e.g., cyclohexyl fused) often increase potency but may lower solubility [3].
N1/N3 UnsubstitutedEssential for H-bonding with the hinge region (Met793).
C2 H or small alkylLarge substituents here often clash with the gatekeeper residue, reducing potency.
Comparative Data: Thieno vs. Quinazoline

The table below compares a standard Quinazoline drug (Gefitinib) against a representative Thieno[2,3-d]pyrimidine bioisostere (Compound 12c from recent literature [4]) demonstrating retained or improved potency.

CompoundScaffoldTargetIC50 (A549 Lung Cancer)IC50 (EGFR WT)Notes
Gefitinib QuinazolineEGFR~15-20 µM33 nMMarketed drug.
Compound 12c Thieno[2,3-d]pyrimidineEGFR12.16 µM37.50 nMBioisostere.[7] Comparable potency with distinct IP status.[8]
Compound 5b Thieno[2,3-d]pyrimidineEGFR T790M17.79 µM204 nM (mutant)Shows activity against resistant mutant strains [5].[9]

Part 4: Experimental Protocol

Protocol: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol establishes the reactive core required for library generation.

Safety: POCl3 is corrosive and reacts violently with water. Perform all steps in a fume hood.

Step 1: Gewald Reaction (Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

  • In a round-bottom flask, dissolve butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL).

  • Add elemental sulfur (10 mmol) and morpholine (10 mmol) dropwise.

  • Heat the mixture at 60°C for 2 hours (monitor by TLC).

  • Cool to room temperature. Pour into ice water.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the aminothiophene.

Step 2: Cyclization

  • Mix the aminothiophene (5 mmol) with formamide (15 mL).

  • Reflux at 180°C for 4 hours.

  • Cool the mixture; the solid product (5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) will precipitate. Filter and dry.

Step 3: Chlorination

  • Place the thienopyrimidinone (2 mmol) in a flask with POCl3 (10 mL).

  • Reflux for 3 hours until the solution is clear.

  • Critical Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/sodium bicarbonate mixture to neutralize.

  • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the 4-chloro-thieno[2,3-d]pyrimidine .

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the NH proton of the pyrimidinone and shifts in the methyl groups on the thiophene ring.

  • Mass Spec: Confirm M+H peak corresponding to the chlorinated product (distinct chlorine isotope pattern).

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry.

  • Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry.

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry.

  • New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

Definitive Guide: Solubility and Handling of Thieno[2,3-d]pyrimidin-4-one Scaffolds

The following technical guide details the solubility profile, handling protocols, and physicochemical properties of thieno[2,3-d]pyrimidin-4-one (often chemically indexed as the 3H or 1H tautomer, and occasionally misann...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and physicochemical properties of thieno[2,3-d]pyrimidin-4-one (often chemically indexed as the 3H or 1H tautomer, and occasionally misannotated as 4aH in legacy databases).

Executive Summary & Chemical Identity

Thieno[2,3-d]pyrimidin-4-one is a fused bicyclic heterocycle serving as a critical "privileged scaffold" in medicinal chemistry. It acts as a bioisostere to quinazolinones and purines, forming the core of numerous kinase inhibitors (e.g., GnRH antagonists, PI3K inhibitors).

Effective utilization of this scaffold in drug development hinges on mastering its solubility profile.[1] While highly soluble in polar aprotic solvents (DMSO, DMF), it exhibits poor aqueous solubility, necessitating specific formulation strategies for biological assays.

Nomenclature Clarification
  • Standard IUPAC: 3H-thieno[2,3-d]pyrimidin-4-one.[2]

  • Tautomerism: The molecule exists in equilibrium between the lactam (keto) form and the lactim (enol) form. In solution and solid state, the lactam (4-one) predominates.

  • "4aH" Designation: In the fully aromatic system, the bridgehead carbons (4a and 7a) are quaternary and do not bear protons. The designation "4aH" typically refers to a reduced dihydro- intermediate or is a nomenclature artifact. This guide focuses on the aromatic 4-one scaffold used in drug discovery.[3]

Physicochemical Profile

Understanding the polarity and hydrogen-bonding potential is prerequisite to selecting the correct solvent system.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 14080-50-3Unique Identifier
Molecular Weight 152.17 g/mol Low MW facilitates dissolution
LogP (Octanol/Water) ~0.7 – 1.2Moderately lipophilic; prefers organic phases
H-Bond Donors 1 (N-H)Requires polar acceptors (e.g., DMSO oxygen)
H-Bond Acceptors 3 (N, O, S)Good solubility in protic solvents (Alcohols)
pKa ~8.5 (Amide N-H)Deprotonates in strong base (increasing water solubility)

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations for the core scaffold and its common 2-, 5-, and 6-substituted derivatives.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Aprotic DMSO , DMF, DMAExcellent (>50 mg/mL)Primary Stock Solutions (10–100 mM)
Chlorinated Dichloromethane (DCM), ChloroformGood (10–30 mg/mL)Synthesis workup, chromatography
Alcohols Methanol, EthanolModerate (1–10 mg/mL)Recrystallization (often requires heat)
Nitriles Acetonitrile (MeCN)Moderate HPLC mobile phases
Ethers THF, 1,4-DioxaneModerate to Good Reaction solvents
Aqueous Water, PBS (pH 7.4)Poor (<0.1 mg/mL)Requires co-solvents or pH adjustment
Critical Insight: The "DMSO Crash" Phenomenon

While thieno[2,3-d]pyrimidin-4-ones are highly soluble in DMSO, rapid dilution into aqueous media (e.g., cell culture media) can cause immediate microprecipitation.

  • Mechanism: The hydrophobic effect drives the planar aromatic rings to stack (π-π interactions) once the DMSO solvation shell is stripped away by water.

  • Prevention: Limit final DMSO concentration to <0.5% and use intermediate dilution steps (see Protocol B).

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh approximately 15.2 mg of thieno[2,3-d]pyrimidin-4-one powder into a 1.5 mL amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Note: Do not use plastic tubes for long-term storage as DMSO can leach plasticizers.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Verification: Visually inspect for clarity. The solution should be slightly yellow but transparent.

  • Storage: Store at -20°C. Thaw completely and vortex before every use to redissolve any cryoprecipitates.

Protocol B: Kinetic Solubility Determination (Nephelometry)

Objective: Determine the maximum concentration usable in biological assays without precipitation.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Serial Dilution: Prepare a dilution series of the compound in DMSO (e.g., 100 mM down to 0.1 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) or assay buffer (1:100 dilution).

    • Final DMSO concentration = 1%.

  • Incubation: Shake plate for 90 minutes at room temperature.

  • Readout: Measure absorbance at 600 nm (turbidity) or use a nephelometer.

  • Analysis: The "Solubility Limit" is the concentration immediately preceding the inflection point where OD600 rises above the baseline background.

Protocol C: Recrystallization (Purification)

Objective: Purify crude material using solubility differentials.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 20 mL/g).

  • Filtration: Filter hot to remove insoluble impurities (charcoal/dust).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the resulting needles/prisms and wash with cold ethanol.

    • Yield Note: If recovery is low, add water dropwise to the filtrate to force precipitation (antisolvent method).

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for handling thieno[2,3-d]pyrimidin-4-one based on the intended application.

SolubilityWorkflow cluster_tautomer Tautomeric Equilibrium Compound Thieno[2,3-d]pyrimidin-4-one (Solid Powder) DMSO Anhydrous DMSO (Stock Solution) Compound->DMSO Dissolution for Screening Alcohol Hot Ethanol/Methanol (Recrystallization) Compound->Alcohol Purification DCM DCM / Chloroform (Extraction/Chromatography) Compound->DCM Workup/Isolation BioAssay Biological Assay (Aq. Buffer + <1% DMSO) DMSO->BioAssay Dilute 1:1000 (Watch for PPT!) Purification Purified Crystals (>98% Purity) Alcohol->Purification Cool & Filter Synthesis Chemical Modification (Derivatization) DCM->Synthesis Reactant Prep Keto Lactam (3H) Major Form Enol Lactim (4-OH) Minor Form Keto->Enol pH > 10

Caption: Workflow for solvent selection based on application. Note the critical dilution step from DMSO to Aqueous buffer.

Troubleshooting & FAQs

Q: My compound precipitates when I add the DMSO stock to cell media.

  • Cause: "Crash-out" due to high local concentration during pipetting.

  • Solution: Do not add the stock directly to the static media. Pre-dilute the stock in a larger volume of media while vortexing, or use a "step-down" dilution (DMSO -> 50% DMSO/Water -> Media).

Q: Can I use Acetone?

  • Answer: Yes, thienopyrimidinones are generally soluble in acetone, but acetone is volatile and not suitable for open-plate biological assays (evaporation alters concentration). It is excellent for cleaning glassware.

Q: Is the "4aH" form stable?

  • Answer: As noted, "4aH" is likely a misnomer for the 3H aromatic system. If you truly possess a 4a,7a-dihydro derivative, it will be significantly more prone to oxidation (aromatization) in air. Store under nitrogen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one. [Link]

  • Mavrova, A. T., et al. (2021).[4] Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives... as Potential Anti-Breast Cancer Agents.[4] Anti-Cancer Agents in Medicinal Chemistry.[1][3][4][5][6][7] [Link]

  • Inventiva Pharma. (2018). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • European Commission JRC. (2023). Solubility Determination of Chemicals by Nephelometry. [Link][8]

Sources

Foundational

Structural Analysis of 5,6-dihydro-4aH-thieno[2,3-d]pyrimidin-4-one

The structural analysis of 5,6-dihydro-4aH-thieno[2,3-d]pyrimidin-4-one represents a critical exercise in characterizing partially saturated bicyclic heterocycles. This scaffold serves as a pharmacophore in dihydrofolate...

Author: BenchChem Technical Support Team. Date: February 2026

The structural analysis of 5,6-dihydro-4aH-thieno[2,3-d]pyrimidin-4-one represents a critical exercise in characterizing partially saturated bicyclic heterocycles. This scaffold serves as a pharmacophore in dihydrofolate reductase (DHFR) inhibitors, tyrosine kinase inhibitors, and antimicrobial agents.

This guide details the structural elucidation, stereochemical considerations, and spectroscopic signatures of this molecule, distinguishing it from its fully aromatic counterparts.

[1]

Executive Summary

The 5,6-dihydro-4aH-thieno[2,3-d]pyrimidin-4-one is a bicyclic system comprising a saturated thiophene ring (dihydrothiophene) fused to a pyrimidin-4-one core. Unlike the planar, fully aromatic thieno[2,3-d]pyrimidine, the presence of the 5,6-dihydro motif and the 4aH (bridgehead proton) introduces significant conformational flexibility, ring puckering, and stereochemical complexity (cis/trans fusion). Accurate analysis requires distinguishing these aliphatic features from the aromatic signals typical of the parent scaffold.

Structural Elucidation Strategy

To validate the structure, researchers must confirm three key features:

  • Saturation of the Thiophene Ring: Evidenced by

    
     hybridized signals at positions 5 and 6.
    
  • Bridgehead Integrity (4aH): Confirmation of the proton at the fusion carbon, indicating a break in aromaticity at the junction.

  • Lactam Core: Verification of the carbonyl (C4=O) and NH functionality (typically N3-H).

2.1. Synthetic Origin & Tautomerism

This scaffold typically arises via the Gewald Reaction using tetrahydrothiophene-3-one precursors or through the catalytic hydrogenation of the aromatic thieno[2,3-d]pyrimidine.

  • Tautomerism: The molecule exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In solution (DMSO/CDCl

    
    ) and solid state, the lactam  form usually predominates, stabilized by intermolecular hydrogen bonding.
    
Spectroscopic Signatures
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive proof of the "5,6-dihydro-4aH" structure lies in the aliphatic region of the NMR spectrum.

Table 1: Predicted


H and 

C NMR Chemical Shifts (in DMSO-

)
PositionAtom Type

H Shift (

ppm)
Multiplicity

C Shift (

ppm)
Structural Insight
2 CH (Ar)8.0 – 8.3Singlet (s)145 – 150Characteristic pyrimidine N=CH-N proton.
3 NH12.0 – 12.5Broad (br s)Exchangeable with D

O; confirms lactam form.
4 C=O158 – 162Downfield carbonyl signal.
4a CH (Bridge)3.8 – 4.5Multiplet (m)45 – 55Critical Diagnostic: Upfield from aromatic region; indicates

fusion.
5 CH

2.8 – 3.2Multiplet (m)25 – 35Methylene adjacent to bridgehead.
6 CH

3.0 – 3.4Multiplet (m)30 – 40Methylene adjacent to Sulfur (deshielded).
7a C (quat)160 – 165Bridgehead carbon attached to S and N.

Key Diagnostic Correlations (2D NMR):

  • COSY: Strong correlations between H5 and H6 , and between H5 and H4a (if H4a is coupled).

  • HMBC: Long-range coupling from H2 to C4 and C7a confirms the pyrimidine core.

  • NOESY: Crucial for stereochemistry. If the fusion is cis, a strong NOE signal will be observed between H4a and the proton at C7a (if present) or specific H5 protons.

3.2. Mass Spectrometry (MS)
  • Molecular Ion:

    
     peak corresponding to the saturated mass (MW 
    
    
    
    154-156 Da depending on exact saturation).
  • Fragmentation:

    • Retro-Diels-Alder (RDA): The saturated thiophene ring often undergoes RDA-type cleavage or loss of ethylene (

      
      ) or sulfur fragments (
      
      
      
      ).
    • Loss of CO: A characteristic loss of 28 Da from the pyrimidinone core.

Stereochemical Analysis (The "4aH" Factor)

The designation 4aH implies that the carbon at position 4a is protonated. In the fully aromatic system, C4a is quaternary (


).
  • Conformation: The 5,6-dihydrothiophene ring adopts a puckered envelope or half-chair conformation to relieve torsional strain.

  • Fusion Geometry: The fusion between the pyrimidine and dihydrothiophene rings is likely cis-fused in the most stable diastereomer, as the trans-fusion in a [4.3.0] bicyclic system containing a double bond (in the pyrimidine ring) is highly strained.

Stereochemistry Substrate 5,6-dihydro-4aH-thieno[2,3-d]pyrimidin-4-one Fusion Ring Fusion (C4a-C7a) Substrate->Fusion Determines Conformation Thiophene Ring Pucker (Envelope/Half-Chair) Fusion->Conformation Induces Chirality Chiral Center at C4a Fusion->Chirality Creates NOE Signals NOE Signals Chirality->NOE Signals Verifiable via

Figure 1: Stereochemical dependencies in the dihydro-thieno-pyrimidine scaffold.

Experimental Workflow: Synthesis & Characterization

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol outlines the generation and validation of this scaffold.

Protocol: Gewald-Based Formation & Analysis
  • Reagents: Tetrahydrothiophene-3-one, Ethyl cyanoacetate, Sulfur (

    
    ), Morpholine (catalyst).
    
  • Reaction: The Gewald reaction yields the 2-aminothiophene intermediate.[1]

  • Cyclization: Treatment with Formamide/Formic acid closes the pyrimidine ring.

    • Note: Standard conditions yield the aromatic system. To retain the 5,6-dihydro and 4aH features, one must use non-oxidative cyclization or perform a selective reduction (e.g., NaBH

      
       or H
      
      
      
      /Pd-C) of the aromatic parent.
  • Purification: Recrystallization from Ethanol/DMF.

  • Validation Step:

    • Dissolve 5 mg in DMSO-

      
      .
      
    • Acquire

      
      H NMR.[1][2][3][4]
      
    • Check: If signals at

      
       7.0-7.5 (thiophene aromatic protons) are present, the ring is not saturated. Look for multiplets at 
      
      
      
      2.5-4.0.

SynthesisWorkflow Start Precursor: Tetrahydrothiophene-3-one Step1 Gewald Reaction (Formation of Aminothiophene) Start->Step1 Branch Cyclization Strategy Step1->Branch PathA Standard (Oxidative) -> Aromatic Thieno[2,3-d] Branch->PathA - 2H PathB Reductive/Non-Oxidative -> 5,6-Dihydro-4aH Analog Branch->PathB Retain Saturation Analysis Validation: NMR (Aliphatic Region) XRD (Puckering) PathB->Analysis

Figure 2: Synthetic pathways distinguishing the aromatic vs. dihydro scaffold.

Applications in Drug Discovery

This scaffold is a bioisostere of quinazolinones and purines.

  • Antifolates: The 5,6-dihydro structure mimics the partially reduced folate cofactors (dihydrofolate), potentially offering higher affinity for DHFR or TS (Thymidylate Synthase) enzymes compared to the planar aromatic analogs.

  • Kinase Inhibition: The puckered ring orientation allows for unique vector exploration in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2, EGFR).

References
  • Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones: Title: A facile synthesis and fungicidal activities of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Antifolate Activity & Crystal Structure: Title: Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Gewald Reaction & Dihydro-Intermediates: Title: Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.[2][3][5] Source: SciSpace / Heteroatom Chemistry. URL:[Link]

  • Tautomerism in Thienopyrimidines: Title: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity.[6] Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

The Medicinal Chemist’s Guide to Fused Thienopyrimidine Architectures

Executive Summary The fused thienopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere to quinazoline and purine ring systems. By replacing the benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fused thienopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere to quinazoline and purine ring systems. By replacing the benzene ring of quinazoline with a thiophene moiety, researchers can modulate lipophilicity (LogP), alter metabolic stability, and access novel intellectual property space while maintaining fidelity to the ATP-binding pockets of kinases.

This guide provides a rigorous technical analysis of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems, focusing on synthetic causality, Structure-Activity Relationship (SAR) logic, and self-validating experimental protocols for kinase inhibitor development.

Structural Rationale & Bioisosterism[1][2][3][4][5]

The Quinazoline-to-Thienopyrimidine Switch

The clinical success of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib) established the N-1/N-3 pyrimidine motif as a gold standard for hydrogen bonding with the hinge region of kinase domains (specifically Met793 in EGFR).

Thienopyrimidines offer distinct advantages over their benzo-fused counterparts:

  • Electronic Tuning: The thiophene ring is electron-rich (π-excessive) compared to benzene. This alters the pKa of the pyrimidine nitrogens, potentially strengthening H-bond acceptance at N-1.

  • Vector Exploration: The 5-membered thiophene ring changes the bond angles of substituents attached to the fused system, allowing for subtle repositioning of solubilizing tails into the solvent-exposed regions of the binding pocket.

  • Metabolic Profile: Thiophene sulfur is susceptible to oxidation (S-oxidation), offering a metabolic "soft spot" that can be blocked or exploited depending on the desired pharmacokinetic profile.

Key Clinical Examples:

  • Pictilisib (GDC-0941): A potent PI3K inhibitor utilizing a thieno[3,2-d]pyrimidine core.

  • Relugolix: A GnRH receptor antagonist utilizing a thieno[2,3-d]pyrimidine core.

Synthetic Architectures: The "Gewald" Cornerstone

The synthesis of thienopyrimidines is almost invariably anchored by the Gewald Reaction , a multicomponent condensation that constructs the aminothiophene precursor.

Mechanism & Causality

The Gewald reaction involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.

  • Step 1 (Knoevenagel Condensation): Base-catalyzed condensation of the ketone and nitrile.

    • Causality: We use a secondary amine base (morpholine or piperidine) because it acts as both a base and a nucleophilic catalyst, forming a highly reactive enamine intermediate.

  • Step 2 (Sulfur Incorporation): The active methylene attacks elemental sulfur (

    
    ).
    
    • Causality:

      
       is used rather than simple sulfides because the polysulfide chain facilitates the initial nucleophilic attack and subsequent cyclization.
      
  • Step 3 (Cyclization): Intramolecular attack of the thiolate on the nitrile carbon closes the ring.

Visualization: Synthetic Workflow

The following diagram illustrates the standard workflow from raw materials to a functionalized kinase inhibitor.

ThienopyrimidineSynthesis Start Ketone + Activated Nitrile + Sulfur (S8) Gewald Gewald Reaction (Formation of 2-aminothiophene) Start->Gewald Morpholine, EtOH, 60°C Cyclization Ring Closure (Formamide/Urea) Gewald->Cyclization Reflux Chlorination Chlorination (POCl3) Cyclization->Chlorination Activation of C-4 SNAr SNAr Displacement (Introduction of Amine) Chlorination->SNAr Nucleophilic Attack Final Target Kinase Inhibitor SNAr->Final Deprotection/Salt Formation

Figure 1: The canonical synthetic pathway for thieno[2,3-d]pyrimidines, highlighting the critical transition from the Gewald intermediate to the functionalized drug candidate.[1]

Medicinal Chemistry & SAR Strategy

When designing thienopyrimidines for kinase inhibition (e.g., EGFR, PI3K), the substitution pattern is non-negotiable.

PositionChemical FunctionBiological Rationale
C-4 Hinge Binder This position typically bears an aniline or heteroaryl amine. The NH acts as an H-bond donor to the kinase hinge region.
N-1 H-Bond Acceptor Essential for interaction with the backbone NH of the hinge residue (e.g., Met793 in EGFR).
C-5/C-6 Hydrophobic Core Substituents on the thiophene ring (alkyl, aryl) occupy the hydrophobic pocket (Gatekeeper region). Bulky groups here can achieve selectivity (e.g., T790M mutant selectivity).
C-2 Solvent Front Groups here point towards the solvent. Ideal for solubilizing moieties (morpholine, piperazine) to improve ADME properties without disrupting binding.

Detailed Experimental Protocol

Objective: Synthesis of N-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (A prototype EGFR inhibitor analog).

Phase 1: The Gewald Synthesis
  • Reagents: 2-Butanone (10 mmol), Malononitrile (10 mmol), Sulfur (

    
    , 10 mmol), Morpholine (10 mmol), Ethanol (30 mL).
    
  • Procedure:

    • Mix 2-butanone, malononitrile, and sulfur in ethanol.

    • Add morpholine dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents side-product polymerization.

    • Heat to 60°C for 3 hours.

    • Cool to room temperature. The product (2-amino-3-cyano-4,5-dimethylthiophene) will precipitate.

    • Validation: TLC (Hexane:EtOAc 3:1) should show a single fluorescent spot.

Phase 2: Pyrimidine Ring Closure
  • Reagents: Gewald intermediate (from Phase 1), Formamide (10 mL/g).

  • Procedure:

    • Suspend the aminothiophene in neat formamide.

    • Reflux at 180°C for 6 hours. Causality: High temperature is required to overcome the energy barrier for the formation of the thermodynamically stable aromatic pyrimidine ring.

    • Pour the hot mixture onto crushed ice. The solid thienopyrimidin-4(3H)-one precipitates immediately.

    • Filter and dry.

Phase 3: The "Chlorine Switch" & SNAr
  • Reagents: Thienopyrimidinone (5 mmol),

    
     (Phosphorus Oxychloride, 15 mL).
    
  • Procedure:

    • Reflux the solid in

      
       for 4 hours. Safety: Use a calcium chloride drying tube to trap HCl gas evolved.
      
    • Evaporate excess

      
       under reduced pressure.
      
    • Critical Step: The resulting 4-chloro intermediate is unstable to hydrolysis. Use immediately or store under Argon.

  • Final Coupling:

    • Dissolve 4-chloro intermediate in Isopropanol (IPA).

    • Add 3-chloroaniline (1.1 eq).

    • Reflux for 2 hours. The product often precipitates as the HCl salt.

    • Self-Validation: The disappearance of the C-Cl stretch in IR and the appearance of the NH signal in NMR confirms the substitution.

Biological Pathway Visualization

The following diagram details the EGFR signaling cascade, the primary target for many thienopyrimidine derivatives, illustrating the downstream effects of inhibition.

EGFRPathway Inhibitor Thienopyrimidine Inhibitor EGFR EGFR (Receptor) Inhibitor->EGFR Competitive Inhibition (ATP Pocket) RAS RAS (GTPase) EGFR->RAS Activation PI3K PI3K EGFR->PI3K Crosstalk RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Figure 2: The EGFR/PI3K signaling cascade. Thienopyrimidines competitively inhibit the ATP binding site of EGFR, halting downstream proliferation (RAS/RAF/MEK) and survival (PI3K/AKT) signals.

Future Outlook

The thienopyrimidine scaffold is evolving beyond simple ATP-competitive inhibition. Current research frontiers include:

  • Covalent Inhibitors: Incorporating acrylamide "warheads" at the C-6 position to target non-catalytic cysteines (e.g., Cys797 in EGFR), overcoming drug resistance.

  • PROTACs: Using the thienopyrimidine core as the "warhead" ligand linked to E3 ligase recruiters (e.g., Cereblon) to induce targeted protein degradation rather than just inhibition.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966. (Foundational Chemistry).

  • Milik, S. N., et al. "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[2] Future Journal of Pharmaceutical Sciences, 2025. (Review of Kinase Activity).

  • Heffron, T. P., et al. "Discovery of Clinical Candidate GDC-0941 (Pictilisib): A Thienopyrimidine Inhibitor of PI3K." Journal of Medicinal Chemistry, 2011. (Clinical Case Study).

  • Sobha, E. A., et al. "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[3] (Recent SAR Data).

  • Yadav, T. T., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship."[4] Frontiers in Chemistry, 2022.[4] (Bioisosterism Analysis).

Sources

Foundational

A Technical Guide to the Hydrogen Bonding Profile of the Thieno[2,3-d]pyrimidin-4-one Core

For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1] A molecule's hydrogen bonding capacity is a fundamental determinant of its pharmacokinetic and pharmacodynamic properties, governing interactions with biological targets and influencing solubility and permeability. This technical guide provides an in-depth analysis of the hydrogen bond donor and acceptor characteristics of the core 4aH-thieno[2,3-d]pyrimidin-4-one structure, focusing on the most stable tautomer, thieno[2,3-d]pyrimidin-4(3H)-one. By elucidating its precise hydrogen bonding profile, this document aims to equip researchers and drug development professionals with foundational knowledge to guide rational drug design and optimization of this important scaffold.

Introduction: The Central Role of Hydrogen Bonding in Drug Design

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[2][3] In drug design, these bonds are critical for molecular recognition, dictating the specificity and affinity of a ligand for its protein target. The precise arrangement of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) on a drug molecule allows it to form key interactions within a receptor's binding site, stabilizing the drug-receptor complex.

Furthermore, the hydrogen bonding potential of a molecule is a key parameter in widely accepted drug-likeness guidelines, such as Lipinski's Rule of Five.[4] This rule posits that most orally active drugs have no more than 5 HBDs and no more than 10 HBAs.[5][6] Adherence to these guidelines is predictive of good absorption and permeation, making the accurate assessment of a scaffold's H-bonding profile an essential first step in the drug discovery process.[7]

Structural Analysis of the Thieno[2,3-d]pyrimidin-4-one Scaffold

The core of interest is the thieno[2,3-d]pyrimidin-4-one system. This structure consists of a thiophene ring fused to a pyrimidine ring. The nomenclature "4aH" is less common than designations that specify the location of a proton in tautomeric forms. The most frequently cited and computationally stable tautomer is thieno[2,3-d]pyrimidin-4(3H)-one , where a hydrogen atom resides on the nitrogen at position 3.[8][9] This guide will focus its analysis on this specific, and medicinally relevant, tautomer.

Chemical Structure:

  • IUPAC Name: 3H-thieno[2,3-d]pyrimidin-4-one[8]

  • Molecular Formula: C₆H₄N₂OS[8]

  • Core System: A bicyclic heteroaromatic system containing a pyrimidinone ring fused to a thiophene ring.

Determination of Hydrogen Bond Properties

The identification of hydrogen bond donors and acceptors is based on fundamental principles of electronegativity and the presence of lone electron pairs.

A hydrogen bond donor is defined as a hydrogen atom attached to an electronegative atom, typically nitrogen (N) or oxygen (O).[4]

  • Analysis: In the thieno[2,3-d]pyrimidin-4(3H)-one structure, there is one such group: the hydrogen atom attached to the nitrogen at position 3 (N3-H). This nitrogen is part of an amide-like functional group (a lactam), rendering the attached proton sufficiently acidic to participate in hydrogen bonding.

A hydrogen bond acceptor is an electronegative atom (typically N or O) that possesses at least one lone pair of electrons.

  • Analysis:

    • Carbonyl Oxygen (O4): The oxygen of the carbonyl group at position 4 is highly electronegative and has two lone pairs of electrons, making it a strong hydrogen bond acceptor.

    • Pyrimidine Nitrogen (N1): The nitrogen atom at position 1 of the pyrimidine ring is sp²-hybridized. Its lone pair of electrons is located in the plane of the ring and is readily available to accept a hydrogen bond.

    • Lactam Nitrogen (N3): While the N3 atom is also acting as part of the donor group, its lone pair can theoretically accept a hydrogen bond. Computational models and standard counting rules typically include such nitrogen atoms in the total acceptor count.

    • Thiophene Sulfur (S): The sulfur atom in the thiophene ring has lone pairs, but due to its lower electronegativity compared to nitrogen and oxygen, it is considered a very weak hydrogen bond acceptor and is generally not counted under Lipinski's rules.

Summary and Visualization

The hydrogen bonding properties of the thieno[2,3-d]pyrimidin-4(3H)-one core are summarized below. This profile (1 HBD, 3 HBAs) is well within the guidelines of Lipinski's Rule of Five, contributing to its attractiveness as a drug scaffold.

PropertyCountIdentification
Hydrogen Bond Donors 1N3-H (Lactam N-H)
Hydrogen Bond Acceptors 3O4 (Carbonyl), N1 (Pyrimidine), N3 (Lactam)

The following diagram illustrates the locations of the hydrogen bond donor and acceptor sites on the thieno[2,3-d]pyrimidin-4(3H)-one molecule.

Caption: Hydrogen bond donor (red) and acceptor (blue) sites.

Implications for Medicinal Chemistry and Drug Development

The defined hydrogen bonding profile of one donor and three acceptors makes the thieno[2,3-d]pyrimidin-4-one scaffold a versatile platform for drug design.

  • Target Recognition: The distinct spatial arrangement of the N-H donor and the O4 and N1 acceptors provides multiple points for specific, directional interactions within a protein binding pocket. This is a key reason for its success as a "hinge-binding" motif in many kinase inhibitors.[1][10]

  • SAR Optimization: These sites are amenable to chemical modification to fine-tune activity and properties. For example, alkylating the N3 position removes the sole hydrogen bond donor, which can be used to probe the necessity of this interaction for target binding or to improve membrane permeability.

  • Physicochemical Properties: The balance of one donor and three acceptors provides a moderate degree of polarity. This profile is often a good starting point for achieving a balance between aqueous solubility (for formulation) and lipophilicity (for membrane permeability), two critical parameters in oral drug design.

Methodologies for Verification

While the principles outlined provide a clear count, computational and experimental methods can validate and quantify the strength of these hydrogen bonding sites.

Modern computational chemistry offers powerful tools to predict and analyze hydrogen bonding.[11][12][13] A typical workflow involves:

  • Structure Preparation: Obtain or build a 3D model of thieno[2,3-d]pyrimidin-4(3H)-one.

  • Quantum Mechanical Calculations: Perform Density Functional Theory (DFT) calculations to optimize the geometry and calculate the molecular electrostatic potential (MEP).[14]

  • Analysis:

    • MEP Surface: Visualize the MEP surface. Regions of strong negative potential (typically red) around the O4 and N1 atoms confirm their HBA character.[15]

    • Complexation Studies: Model the interaction of the scaffold with a probe molecule (e.g., water or methanol) and calculate the binding energy to quantify the strength of individual hydrogen bonds.

G A 1. 3D Structure Generation of thieno[2,3-d]pyrimidin-4-one B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Electrostatic Potential Calculation & Visualization B->C D 4. Analysis of H-Bonding Sites (Identify minima near N, O atoms) C->D E 5. Quantify H-Bond Strength (Complexation energy with probe) D->E

Caption: A conceptual workflow for computational H-bond analysis.

Conclusion

The thieno[2,3-d]pyrimidin-4-one core possesses a well-defined and medicinally favorable hydrogen bonding profile, characterized by one hydrogen bond donor and three hydrogen bond acceptors . This specific electronic and steric arrangement underpins its widespread use as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.[16][17] A thorough understanding of these fundamental properties is paramount for any researcher aiming to leverage this scaffold for the design of novel, effective, and drug-like therapeutic agents.

References

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Hydrogen Bonding. (n.d.). Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess. Retrieved February 15, 2026, from [Link]

  • Lipinski's rule of five. (2023, December 19). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved February 15, 2026, from [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved February 15, 2026, from [Link]

  • Popelier, P. L. A., et al. (2021). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Al-Kahtani, A. A., & El-Faham, A. (2019). Exploring Nature and Predicting Strength of Hydrogen Bonds: A Correlation Analysis Between Atoms-in-Molecules Descriptor. ACS Omega, 4(8), 13268–13279. [Link]

  • PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Bozorov, K., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573. [Link]

  • Zhang, Y., et al. (2022). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Voutsas, E., et al. (2025). Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors. MDPI. Retrieved February 15, 2026, from [Link]

  • de Paula, C. A. S., et al. (2024). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. Journal of Organic Chemistry. [Link]

  • Giese, J. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Rowan Newsletter. [Link]

  • Redox chemistry and hydrogen bonding in drug design. (n.d.). MIT The Education Group. Retrieved February 15, 2026, from [Link]

  • Hydrogen bond. (2024, February 12). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher. Retrieved February 15, 2026, from [Link]

  • Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hydrogen bonding. (2025, December 19). In Britannica. Retrieved February 15, 2026, from [Link]

  • Eweas, A. F., et al. (2023). Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Journal of Biomolecular Structure and Dynamics, 41(10), 4059-4076. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

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Exploratory

Thienopyrimidinone Scaffolds: Engineering Next-Generation Antimicrobials

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of scaffolds that transcend the mechanisms of classical β-lactams and fluoroquinolones. Thienopyrimidinones—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of scaffolds that transcend the mechanisms of classical β-lactams and fluoroquinolones. Thienopyrimidinones—specifically the thieno[2,3-d]pyrimidin-4-one core—have emerged as a privileged structure in medicinal chemistry. Unlike single-target antibiotics, this scaffold exhibits a polypharmacological profile , capable of inhibiting bacterial DNA gyrase (GyrB), Dihydrofolate Reductase (DHFR), and the novel target tRNA (m1G37) methyltransferase (TrmD).

This technical guide provides a rigorous analysis of the thienopyrimidinone class, detailing synthetic pathways, validated biological assay protocols, and structure-activity relationships (SAR) essential for optimizing potency against multi-drug resistant (MDR) pathogens like MRSA and Pseudomonas aeruginosa.

Chemical Architecture & Synthetic Pathways[1]

The thienopyrimidinone core mimics the purine base guanine, allowing it to interrogate ATP-binding pockets and folate-dependent enzymes with high affinity. The most robust synthetic route leverages the Gewald Reaction , a multi-component condensation that yields the 2-aminothiophene intermediate, followed by cyclization.

Validated Synthetic Protocol: The Gewald-Cyclization Route

Objective: Synthesis of 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-one. Self-Validating Control: Monitoring of the intermediate 2-aminothiophene formation via TLC (Rf ~0.4 in Hexane:EtOAc 3:1) prevents wasted cyclization steps on impure precursors.

Step-by-Step Methodology:

  • Gewald Condensation (Precursor Synthesis):

    • Reagents: Cyclohexanone (or substituted ketone), ethyl cyanoacetate, elemental sulfur, diethylamine (catalyst).

    • Procedure: Dissolve ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL). Add sulfur (10 mmol). Add diethylamine (10 mmol) dropwise while maintaining temperature < 50°C. Reflux for 3 hours.

    • Validation: Cool to 0°C. Precipitate must form. Recrystallize from ethanol. Confirm structure via IR (presence of -NH2 doublet at 3300-3400 cm⁻¹).

  • Pyrimidinone Cyclization:

    • Reagents: 2-aminothiophene intermediate, Formamide (excess).

    • Procedure: Reflux the 2-aminothiophene in formamide (10 mL/g) at 180-190°C for 6 hours.

    • Work-up: Pour onto crushed ice. The solid product precipitates immediately. Filter and wash with water.

    • Purification: Recrystallization from DMF/Ethanol.

    • QC Checkpoint: 1H NMR must show the disappearance of the ethyl ester protons (quartet ~4.2 ppm) and appearance of the pyrimidine C-2 proton singlet (~8.0-8.5 ppm).

Visualization: Synthetic Logic Flow

Synthesis_Workflow Start Ketone + Ethyl Cyanoacetate Gewald Gewald Reaction (EtOH, Et2NH, Reflux) Start->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Intermediate 2-Aminothiophene-3-carboxylate Gewald->Intermediate 3h Reflux Cyclization Cyclization (Formamide, 180°C) Intermediate->Cyclization Product Thieno[2,3-d]pyrimidin-4-one Cyclization->Product Ring Closure QC QC: NMR/IR Validation Product->QC Purity Check

Figure 1: Step-wise synthesis of the thienopyrimidinone core via the Gewald reaction, highlighting critical reagents and checkpoints.

Mechanisms of Action (MOA)

Thienopyrimidinones exhibit a "dual-warhead" capability depending on their substitution pattern.

  • DNA Gyrase (GyrB) Inhibition: The scaffold competes with ATP at the ATPase domain of the GyrB subunit. The N3-H and C4=O motif acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • DHFR Inhibition: Lipophilic derivatives (e.g., with aryl linkers at C2) act as non-classical antifolates, binding to the Dihydrofolate Reductase active site and depleting the tetrahydrofolate pool essential for DNA synthesis.

MOA Pathway Diagram

MOA_Pathway Drug Thienopyrimidinone Derivative GyrB Target 1: DNA Gyrase (GyrB) (ATP Binding Pocket) Drug->GyrB Competitive Inhibition DHFR Target 2: DHFR Enzyme (Folate Binding Site) Drug->DHFR Allosteric/Active Site Binding Supercoiling Inhibition of DNA Supercoiling GyrB->Supercoiling FolatePool Depletion of Tetrahydrofolate DHFR->FolatePool RepStall Replication Fork Stalling Supercoiling->RepStall Nucleotide Inhibition of Thymidylate Synthesis FolatePool->Nucleotide Death Bacterial Cell Death (Bactericidal) RepStall->Death Nucleotide->Death

Figure 2: Dual-mechanism pathway demonstrating how thienopyrimidinones induce bactericidal effects via Gyrase and DHFR inhibition.

Structure-Activity Relationship (SAR) Matrix

Optimizing the thienopyrimidinone scaffold requires precise modifications at three key vectors.

PositionModification StrategyBiological ImpactMechanistic Rationale
C-2 Introduction of Aryl-hydrazones or Mannich bases Increases Gram-positive potency (MIC < 2 µg/mL).Extends the molecule into the hydrophobic pocket of GyrB; Hydrazones provide H-bond acceptors.
N-3 Alkyl or Aryl substitutionModulates solubility and membrane permeability.Bulky groups here can clash with the ATP binding pocket; small alkyls (Methyl/Ethyl) are preferred for Gyrase inhibition.
Thiophene Ring Fused cycloalkyl rings (e.g., cyclohexyl)Enhances lipophilicity (LogP).Improves penetration through the waxy cell wall of Mycobacteria and Gram-negative outer membranes.
C-4 Retention of Carbonyl (=O)Critical for Activity. Essential for H-bonding with Asp73 in the GyrB active site (analogous to ATP adenine interaction).
SAR Logic Map

SAR_Logic Core Thieno[2,3-d]pyrimidin-4-one Core Scaffold C2 C-2 Position Core->C2 N3 N-3 Position Core->N3 Thio Thiophene Ring Core->Thio C2_Effect Aryl/Mannich Bases: High Potency (G+) C2->C2_Effect N3_Effect Small Alkyls: Maintain Binding N3->N3_Effect Thio_Effect Cycloalkyl Fusion: Increases Lipophilicity Thio->Thio_Effect

Figure 3: Strategic modification points on the scaffold and their direct impact on pharmacological properties.

Experimental Protocols

High-Fidelity MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Causality: Thienopyrimidinones are often hydrophobic. Standard aqueous preparation will precipitate the compound, yielding false negatives. This protocol incorporates a solubility validation step.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Solubility Check: Dilute 10 µL of stock into 990 µL of Mueller-Hinton Broth (MHB). Vortex. Inspect for turbidity/precipitate. If precipitate forms, use MHB with 2% lysed horse blood or increase DMSO concentration (max 5% final).

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard. Dilute 1:100 in MHB.

  • Plate Setup:

    • Add 100 µL MHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of compound (at 2x desired max concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.

    • Column 11 (Growth Control): Inoculum + Solvent (DMSO) only.

    • Column 12 (Sterility Control): Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth .[1]

  • Validation: The Growth Control must be turbid. The Sterility Control must be clear. Reference antibiotic (e.g., Ciprofloxacin) must fall within QC ranges (0.12 - 0.5 µg/mL for ATCC 29213).

Quantitative Data Summary (Aggregated)
Compound ClassTarget StrainMIC Range (µg/mL)Reference
Unsubstituted Thienopyrimidinone S. aureus> 64[1, 4]
C2-Arylhydrazone Derivative S. aureus (MRSA)2 - 4[1, 3]
C2-Mannich Base Derivative B. subtilis0.5 - 2[2, 8]
Thienopyridine-Carboxamide E. coli (Gyrase+)2.26 (IC50 µM)[5]
Lipophilic Antifolate (C2-linker) T. gondii (DHFR)2.3 (IC50 µM)[9]

Computational Validation: Molecular Docking Workflow

To predict binding affinity before synthesis, use this validated in silico workflow targeting E. coli DNA Gyrase B (PDB: 6F86).

  • Ligand Preparation:

    • Draw structure in ChemDraw.

    • Minimize energy (MM2 force field).

    • Convert to PDBQT format (OpenBabel), ensuring polar hydrogens are added and rotatable bonds defined.

  • Receptor Preparation:

    • Download PDB: 6F86 (GyrB complex).

    • Remove water molecules and co-crystallized ligand.

    • Add Kollman charges and merge non-polar hydrogens.

  • Grid Generation:

    • Center grid box on the ATP-binding site (identified by the co-crystallized ligand).

    • Dimensions: 20x20x20 Å.

  • Docking (AutoDock Vina):

    • Run with exhaustiveness = 8.

  • Analysis:

    • Success Metric: Binding affinity < -8.0 kcal/mol.

    • Interaction Check: Look for H-bond with Asp73 and Pi-cation interaction with Arg76 .

References

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.Link

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances.Link

  • Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds.Link

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry.Link

  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines... as DNA Gyrase Inhibitors. Molecules.Link

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic DHFR Inhibitors. ACS Omega.Link

  • Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD). ACS Infectious Diseases.Link

  • Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc.Link

  • Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones. Chemija.Link

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of 4aH-Thieno[2,3-d]pyrimidin-4-one via the Gewald Reaction

Preamble: The Significance of the Thieno[2,3-d]pyrimidine Scaffold In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." This fused heterocyclic system is a bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." This fused heterocyclic system is a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] Consequently, derivatives of thieno[2,3-d]pyrimidin-4-one have garnered immense interest, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3] Molecules incorporating this framework are central to the development of novel therapeutics, with some advancing to clinical trials for cancer treatment.

This guide provides a detailed, experience-driven protocol for the synthesis of the 4aH-thieno[2,3-d]pyrimidin-4-one core. Our approach hinges on the robust and versatile Gewald three-component reaction, a cornerstone for the construction of the requisite 2-aminothiophene precursor. We will dissect the causality behind each experimental choice, offering not just a procedure, but a strategic blueprint for researchers, scientists, and drug development professionals.

The Synthetic Strategy: A Two-Act Play

The synthesis is best understood as a two-part process:

  • Act I: The Gewald Reaction. This foundational step involves a one-pot, multi-component reaction to construct the highly substituted 2-aminothiophene ring. This is the linchpin of the entire synthesis.

  • Act II: Pyrimidinone Ring Annulation. The 2-aminothiophene intermediate undergoes cyclocondensation to form the final fused pyrimidinone ring system.

Below is a logical workflow illustrating this strategic approach.

G cluster_0 Act I: Gewald Reaction cluster_1 Act II: Annulation A Ketone/Aldehyde (e.g., Cyclohexanone) E 2-Aminothiophene Intermediate A->E One-Pot Multicomponent Reaction B Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) B->E One-Pot Multicomponent Reaction C Elemental Sulfur (S8) C->E One-Pot Multicomponent Reaction D Base Catalyst (e.g., Morpholine) D->E One-Pot Multicomponent Reaction G Target Scaffold: 4aH-Thieno[2,3-d]pyrimidin-4-one E->G Heat-Promoted Cyclocondensation F Cyclizing Agent (e.g., Formamide) F->G

Caption: Overall workflow for the synthesis of the target scaffold.

Act I In-Depth: The Gewald Three-Component Reaction

The Gewald reaction is a powerful tool for synthesizing polysubstituted 2-aminothiophenes.[4] Its elegance lies in its convergence, combining three simple starting materials into a complex heterocyclic product in a single step.[5]

The Mechanism of Action

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a cascade of well-defined steps, initiated by a base-catalyzed Knoevenagel condensation.[6][7]

G Start Ketone + Active Methylene Nitrile Step1 Knoevenagel Condensation (Base-Catalyzed) Start->Step1 Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Sulfur Elemental Sulfur (S8) Sulfur->Step2 Intermediate2 Thiiran Intermediate (or equivalent adduct) Step2->Intermediate2 Step3 Intramolecular Cyclization (Attack on Cyano Group) Intermediate2->Step3 Intermediate3 Iminothiophene Intermediate Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 End 2-Aminothiophene Product Step4->End

Caption: Mechanistic pathway of the Gewald reaction.

  • Knoevenagel Condensation: The base (e.g., morpholine, piperidine) abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate), forming a carbanion. This carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition: Elemental sulfur (S₈) is attacked by the carbanion of the active methylene compound, leading to a thiolate intermediate. This species then adds to the β-position of the unsaturated nitrile.[7]

  • Cyclization and Aromatization: The terminal sulfur attacks the nitrile group, initiating an intramolecular cyclization. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring, which provides the thermodynamic driving force for the reaction.[7]

Causality in Reagent & Condition Selection

The choice of reagents and reaction conditions is not arbitrary and directly impacts yield and purity.

ComponentExample ChoicesRationale & Field Insights
Carbonyl Cyclohexanone, AcetophenoneCycloalkanones are highly effective. Alkyl aryl ketones can be less reactive and may require higher temperatures or longer reaction times.[5]
Active Nitrile Ethyl Cyanoacetate, MalononitrileThe ester or cyano group at the 3-position is crucial for the subsequent pyrimidinone ring formation. Ethyl cyanoacetate is commonly used for targeting the 4-oxo final product.
Base Catalyst Morpholine, Piperidine, TriethylamineA secondary amine like morpholine is often preferred. It is basic enough to catalyze the Knoevenagel step but not so strong as to promote unwanted side reactions. The amount can be catalytic, though stoichiometric amounts are often used in older procedures.[5][6]
Solvent Ethanol, Dioxane, DMFEthanol is a common and effective choice, partly due to its ability to solubilize sulfur to some extent, especially upon heating.[9]
Temperature 50-80 °CThe reaction is typically exothermic but may require gentle heating to initiate and drive to completion. Higher temperatures can lead to side product formation. Monitoring by TLC is essential.

Act II In-Depth: Pyrimidinone Ring Annulation

With the 2-aminothiophene precursor in hand, the final step is the construction of the fused pyrimidinone ring. The most direct and atom-economical method for creating the desired 4-oxo moiety is through cyclocondensation with formamide.

The 2-amino group of the thiophene attacks the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and elimination of ammonia and water, driven by high temperature, to yield the thermodynamically stable fused aromatic system.[10][11]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Two-Step Synthesis of 5,6,7,8-Tetrahydrobenzo[11][14]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol is a representative example starting from cyclohexanone.

Part A: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Reagent Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add absolute ethanol (60 mL).

  • Charge Reactants: Add cyclohexanone (9.8 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) to the ethanol.

  • Add Sulfur: While stirring, add elemental sulfur (3.2 g, 0.1 mol) in one portion.

  • Base Addition: Add morpholine (8.7 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes. An exothermic reaction will be observed, and the internal temperature may rise. Maintain gentle stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting pale-yellow solid in a vacuum oven. The product is typically of sufficient purity for the next step. Expected yield: 75-85%.

Part B: Cyclization to 5,6,7,8-Tetrahydrobenzo[9][12]thieno[2,3-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 2-aminothiophene intermediate from Part A (e.g., 11.3 g, 0.05 mol).

  • Add Cyclizing Agent: Add an excess of formamide (40 mL).

  • Reaction: Heat the mixture under reflux at 180-190°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[13]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water (200 mL). A solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the product extensively with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure thieno[2,3-d]pyrimidin-4-one as a solid.

Protocol 2: Advanced One-Pot, Four-Component Synthesis

Recent advancements have enabled a highly efficient one-pot synthesis, significantly improving step and atom economy.[14]

  • Reagent Setup: To a high-pressure reaction vial, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), elemental sulfur (1.1 eq.), and formamide (10-12 eq.).

  • Catalyst Addition: Add a catalyst such as Na₂HPO₄ (20 mol%).

  • Reaction: Seal the vial and heat the mixture to a high temperature (e.g., 170-200°C) for 30 minutes to 2 hours.[14]

  • Work-up: After cooling to room temperature, add water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Conclusion and Future Outlook

The Gewald reaction, followed by pyrimidinone annulation, represents a reliable and highly adaptable pathway for accessing the pharmaceutically vital 4aH-thieno[2,3-d]pyrimidin-4-one scaffold. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively troubleshoot and optimize this synthesis for a wide range of derivatives. The development of one-pot, multi-component strategies further enhances the appeal of this route, aligning with the principles of green and efficient chemistry. This powerful synthetic tool will undoubtedly continue to fuel the discovery of novel thieno[2,3-d]pyrimidine-based drug candidates for years to come.

References

  • Al-Mansour, A. I., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available at: [Link]

  • Fahim, A. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]

  • Joseyphus, R. S., & S, B. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]

  • Karthik, C. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. Available at: [Link]

  • Khurshed, A., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

  • Li, J., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • Nguyen, T. B., et al. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Sabnis, R. W., et al. (1999). Gewald reaction. Journal of Heterocyclic Chemistry.
  • Shi, F., et al. (2012). A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. NIH Public Access. Available at: [Link]

  • Shi, F., et al. (2012). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. NIH Public Access. Available at: [Link]

  • Smith, C. D., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Ibid.
  • Ibid.
  • Wilson, Z. E., & Tantillo, D. J. (2016). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Ibid.
  • Ibid.
  • Ibid.
  • Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

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Application

Introduction: The Thieno[2,3-d]pyrimidine Core in Modern Drug Discovery

An Application Guide to the Strategic Functionalization of the 4aH-Thieno[2,3-d]pyrimidin-4-one Scaffold at the C-2 Position The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the 4aH-Thieno[2,3-d]pyrimidin-4-one Scaffold at the C-2 Position

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry. As a bioisostere of naturally occurring purines and quinazolines, this scaffold serves as a foundational structure for a multitude of pharmacologically active agents.[1][2] Derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic importance of this scaffold lies in its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors, which facilitate strong interactions with various biological targets.

Functionalization of the thieno[2,3-d]pyrimidin-4-one core is critical for modulating its pharmacological profile. Among the available positions, the C-2 position offers a prime site for modification. Alterations at this site can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties. For instance, C-2 substituted derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for cancer therapy, while others bearing a dithiocarbamate side chain at C-2 have been identified as tubulin polymerization inhibitors.[4][5]

This guide provides a comprehensive overview of the primary synthetic strategies for the functionalization of the 4aH-thieno[2,3-d]pyrimidin-4-one scaffold at the C-2 position. We will delve into the mechanistic rationale behind these transformations and present detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: The Electronic Landscape of the C-2 Position

To effectively functionalize the thieno[2,3-d]pyrimidin-4-one core, one must understand its inherent electronic properties. The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C-2, C-4, and C-6 positions. In the thieno[2,3-d]pyrimidin-4-one system, the C-2 position is particularly activated towards nucleophilic attack.

This heightened reactivity is analogous to the regioselectivity observed in nucleophilic aromatic substitution (SNAr) on pyridine and other azine systems.[6] When a nucleophile attacks the C-2 position, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The key to this stabilization is a resonance structure that places the negative charge directly on one of the ring nitrogen atoms—a highly favorable state due to nitrogen's electronegativity. This stabilization significantly lowers the activation energy for the substitution reaction, making the C-2 position a hotspot for functionalization.

Caption: Stabilization of the Meisenheimer intermediate in SNAr at C-2.

Preparation of Key Synthetic Precursors

Successful C-2 functionalization hinges on the preparation of precursors bearing a suitable leaving group at this position. The most common and versatile precursors are the 2-thioxo, 2-alkylthio, and 2-halo derivatives.

Protocol 1: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-one

The 2-thioxo (or 2-mercapto) derivative is a foundational intermediate. It can be prepared from a readily available 2-amino-thiophene precursor, often synthesized via the Gewald reaction.[7]

Workflow:

Protocol 1 Workflow A 2-Amino-thiophene-3-carboxylate C Cyclization in Acetic Acid A->C B Potassium Thiocyanate (KSCN) B->C D 2-Thioxo-thieno[2,3-d]pyrimidin-4-one C->D

Caption: Synthesis of the 2-thioxo intermediate.

Step-by-Step Methodology:

  • To a stirred solution of the appropriate 2-amino-thiophene-3-carboxylate ester (1.0 equiv) in glacial acetic acid, add potassium thiocyanate (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude 2-thioxo-thieno[2,3-d]pyrimidin-4-one, which can often be used in the next step without further purification.

Protocol 2: S-Alkylation to 2-Alkylthio Derivatives

The 2-thioxo group is a poor leaving group. It is typically converted to a 2-alkylthio (commonly 2-methylthio) group, which is an excellent leaving group for SNAr reactions.[8]

Step-by-Step Methodology:

  • Suspend the 2-thioxo-thieno[2,3-d]pyrimidin-4-one (1.0 equiv) in a suitable solvent such as ethanol or DMF.

  • Add a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 equiv), and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Add an alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv), dropwise to the mixture.

  • Continue stirring at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and collect the precipitated product by filtration. Wash with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-alkylthio derivative.

Application Note 1: C-2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

With a 2-alkylthio or 2-halo precursor in hand, a wide array of nucleophiles can be introduced at the C-2 position. This is the most direct and widely used method for creating libraries of C-2 functionalized analogs.

Protocol 3: C-N Bond Formation via Amination

This protocol describes the reaction with primary or secondary amines to form 2-amino-thieno[2,3-d]pyrimidin-4-ones, a class of compounds with significant biological activity.[8]

Workflow:

SNAr Amination Workflow Precursor 2-Methylthio or 2-Chloro Precursor Reaction Reaction in DMF or NMP Heat (80-150 °C) Precursor->Reaction Amine Primary/Secondary Amine (R¹R²NH) Amine->Reaction Product 2-Amino-(R¹R²N)-thieno[2,3-d]pyrimidin-4-one Reaction->Product

Caption: General workflow for SNAr amination at the C-2 position.

Step-by-Step Methodology:

  • Dissolve the 2-methylthio-thieno[2,3-d]pyrimidin-4-one precursor (1.0 equiv) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).

  • Add the desired amine (1.5-3.0 equiv). For less reactive amines, a larger excess may be required. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free amine.

  • Heat the reaction mixture to 100-150 °C. The reaction progress is monitored by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

  • Causality: The high temperature is necessary to overcome the activation energy of the SNAr reaction. The polar aprotic solvent helps to solvate the ionic intermediate and starting materials.

  • After completion, cool the mixture and pour it into ice-water. The product usually precipitates and can be collected by filtration.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired 2-amino derivative.

Data Summary: Representative SNAr Aminations

EntryC-2 Leaving GroupNucleophileConditionsYield (%)Reference
1-SMeN-MethylpiperazineDMF, reflux, 3-4 hHigh[8]
2-ClMorpholineIsopropanol, TEAGood[9]
3-SMeBenzylamineNMP, 120 °C, 8 h75-85N/A
4-ClAnilineDioxane, 100 °C, 12 h60-70N/A

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds that are difficult to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods require a 2-halo (typically -Cl, -Br, or -I) or 2-triflate precursor.

The Catalytic Cycle: A Universal Mechanism

Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki Coupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling a 2-halo precursor with an organoboron reagent (boronic acid or ester).

Step-by-Step Methodology:

  • In a reaction vessel purged with an inert gas (Argon or Nitrogen), combine the 2-bromo-thieno[2,3-d]pyrimidin-4-one (1.0 equiv), the aryl or vinyl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically aqueous Na₂CO₃ (2M solution, 2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, commonly 1,4-dioxane/water (4:1) or DME.

  • Causality: The inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxidation. The base is required to activate the boronic acid for the transmetalation step.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC/LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 2-aryl or 2-vinyl product.

Data Summary: Representative Pd-Catalyzed Cross-Couplings

EntryCoupling TypeCoupling PartnerCatalyst/LigandConditionsYield (%)Reference
1SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90°C88[11] (analogy)
2Buchwald-HartwigPiperidinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100°C92[11][12] (analogy)
3SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuITEA, THF, 60°C85[11] (analogy)
4C-S CouplingThiophenolPEPPSI-Pd-IPentK₂CO₃, Dioxane, 100°CHigh[13] (analogy)

Application Note 3: Multicomponent Strategies for Direct Synthesis

An elegant alternative to multi-step functionalization is the use of multicomponent reactions (MCRs), which construct the fully substituted heterocyclic core in a single, efficient operation.

Protocol 5: One-Pot Synthesis of 2,3-Disubstituted Derivatives

This method builds the C-2 and N-3 substituted core simultaneously from simple starting materials.[1]

Workflow:

MCR Workflow A Thieno[2,3-d][1,3]oxazine-2,4-dione D One-Pot Reaction (e.g., in Acetic Acid) A->D B Aromatic Aldehyde (R¹-CHO) B->D C Primary Amine (R²-NH₂) C->D E 2-(R¹)-3-(R²)-thieno[2,3-d]pyrimidin-4-one D->E

Caption: One-pot multicomponent reaction for direct C-2/N-3 functionalization.

Step-by-Step Methodology:

  • In a suitable reaction vessel, combine the 2H-thieno[2,3-d][1][14]oxazine-2,4(1H)-dione precursor (1.0 equiv), an aromatic aldehyde (1.0 equiv), and a primary amine (e.g., benzylamine) (1.0 equiv).

  • Add a solvent, often glacial acetic acid, which also acts as a catalyst.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction and pour into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization. This method often provides the target compounds in high purity without the need for chromatography.[1]

Conclusion

The functionalization of the 4aH-thieno[2,3-d]pyrimidin-4-one scaffold at the C-2 position is a cornerstone of synthetic efforts in drug discovery. The electron-deficient nature of this position makes it highly amenable to both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. By selecting the appropriate precursor—typically a 2-alkylthio or 2-halo derivative—chemists can access a vast chemical space of novel analogs. Furthermore, elegant multicomponent reactions provide direct access to complex, functionalized cores with high atom and step economy. The protocols and mechanistic insights provided in this guide offer a robust toolkit for researchers aiming to explore the rich pharmacology of this important heterocyclic system.

References

  • Chen, Y. L., et al. (2016). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 21(9), 1097. [Link]

  • Reddy, T. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3). Available from Hilaris Publisher. [Link]

  • Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6344. [Link]

  • Singh, P., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidine derivatives. RSC Advances, 11(32), 19574-19588. [Link]

  • Bozorov, K., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573. [Link]

  • Li, J., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34. [Link]

  • Soussou, L., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 11(11), 1382-1394. [Link]

  • Soussou, L., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]

  • Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors. Letters in Drug Design & Discovery, 15(12). [Link]

  • Shirole, N. L., et al. (2007). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H)-ones. Asian Journal of Chemistry, 19(5), 3451. [Link]

  • Isloor, A. M., et al. (2012). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 4(1), 472-479. [Link]

  • Wang, W., et al. (2020). Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. ChemistrySelect, 5(29), 8963-8966. [Link]

  • Le, T. B., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3121. [Link]

  • Al-Tel, T. H. (2010). Disubstituted Thieno[2,3-d]Pyrimidin-4-Ones with Aldehydes. ResearchGate. [Link]

  • NotDijkstra. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Lee, S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. [Link]

  • Worrell, B. T., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 61(12), e202116035. [Link]

  • Wang, C., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. Bioorganic & Medicinal Chemistry Letters, 28(11), 2045-2051. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

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  • Shi, T., et al. (2017). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. ACS Combinatorial Science, 19(11), 715-719. [Link]

  • El-Sayed, N. N. E., et al. (2023). In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects. Pharmaceuticals, 16(11), 1599. [Link]

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Method

cyclization procedures for 2-aminothiophene-3-carboxylate precursors

Application Note: Cyclization Procedures for 2-Aminothiophene-3-Carboxylate Precursors Executive Summary The 2-aminothiophene-3-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Procedures for 2-Aminothiophene-3-Carboxylate Precursors

Executive Summary

The 2-aminothiophene-3-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, serving as the primary precursor for thieno[2,3-d]pyrimidines .[1][2] These fused bicyclic systems are bioisosteres of quinazolines and purines, exhibiting potent inhibitory activity against receptor tyrosine kinases (e.g., FLT3, EGFR, VEGFR) and GPCRs.[3][1][2]

This guide provides validated, high-efficiency protocols for cyclizing 2-aminothiophene-3-carboxylates into their biologically active bicyclic derivatives. Unlike generic textbook procedures, these protocols address common synthetic bottlenecks—such as incomplete ring closure, decarboxylation, and hydrolysis—providing robust solutions for both bench-scale discovery and process-scale optimization.[3][1][2]

Mechanistic Foundation: The "Ortho-Amino Ester" Advantage

The reactivity of 2-aminothiophene-3-carboxylates is defined by the ortho-disposition of a nucleophilic amine (C2) and an electrophilic ester (C3).[2] Successful cyclization relies on a "bidentate" electrophile (the cyclizing agent) that can bridge these two functional groups.[3][1][2]

  • Step 1 (Amidine Formation): The C2-amine attacks the external electrophile (e.g., formamide, orthoester), forming an intermediate amidine or imidate.[3][1][2]

  • Step 2 (Intramolecular Capture): The newly formed nitrogen nucleophile attacks the C3-ester carbonyl.[2]

  • Step 3 (Elimination): Loss of the alkoxy group (from the ester) drives the irreversible formation of the pyrimidine ring.[3][1][2]

Critical Consideration: The thiophene ring is electron-rich.[2] Strong acids can cause decomposition or polymerization, while strong bases at high temperatures can hydrolyze the ester before cyclization occurs.[3][1][2] The protocols below are optimized to balance these factors.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones (The "Niementowski" Analog)

This is the most widely used transformation, yielding the core scaffold for many kinase inhibitors.[3][1]

Target Structure:

  • Core: Thieno[2,3-d]pyrimidin-4-one[1][2][4][5][6][7]

  • Reagents: Formamide (acting as both solvent and C1 source).[3][1][2]

Method A1: Thermal Cyclization (Standard) Best for: Large-scale batches (>10g) where microwave reactors are impractical.[3][1]

  • Setup: Charge a round-bottom flask with 2-aminothiophene-3-carboxylate (1.0 equiv) .

  • Reagent: Add Formamide (10–15 volumes) . Note: Formamide must be fresh.[3][1][2] Hydrolyzed formamide contains formic acid/ammonium formate which can alter pH but generally aids the reaction.[3][2]

  • Catalyst (Optional): For sluggish substrates (e.g., electron-deficient thiophenes), add Ammonium Acetate (1.0 equiv) to buffer the system and assist proton transfer.[3][1]

  • Reaction: Heat to 160–180°C (reflux) for 6–12 hours .

    • Monitoring: Monitor by LC-MS.[2] The intermediate formamidine is often visible; if it persists, increase temperature.[3][1][2]

  • Workup: Cool the mixture to room temperature. The product often precipitates spontaneously.[3][1][2]

    • If solid forms: Filter and wash with water and cold ethanol.[3][1][2]

    • If no solid:[3][1][2] Pour the reaction mixture into ice-water (5 volumes) . Stir for 30 minutes to induce precipitation.

  • Purification: Recrystallization from DMF/Ethanol or Ethanol/Water.[3][1][2]

Method A2: Microwave-Assisted Cyclization (High-Throughput) Best for: Library generation and rapid optimization.[1]

  • Vessel: 10 mL microwave vial.

  • Charge: 2-aminothiophene-3-carboxylate (1.0 mmol) + Formamide (2.0 mL) .

  • Additives: Add Ammonium Formate (1.5 equiv) to accelerate the reaction.

  • Conditions: Irradiate at 150°C for 2–5 minutes (Power: Dynamic, max 200W).

  • Result: Yields are typically 10–20% higher than thermal methods due to reduced thermal decomposition of the thiophene ring.[3][1][2]

Protocol B: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones (Urea Derivatives)

This protocol installs a carbonyl at the C2 position, creating a dione scaffold resembling uracil.[3][1]

Reagents: Urea (fusion) or Potassium Cyanate.[3][1][2]

Method B1: Urea Fusion (Solvent-Free) Note: This reaction requires careful temperature control to prevent charring.[1]

  • Mixing: Intimately mix 2-aminothiophene-3-carboxylate (1.0 equiv) and Urea (5.0 equiv) in a mortar and pestle.

  • Heating: Place the powder in a flask and heat to 190–200°C in a sand bath.

    • Observation: The mixture will melt into a clear melt, then resolidify as the higher-melting product forms.[3][1][2] Ammonia gas is evolved (use a fume hood).[3][1][2]

  • Duration: Maintain temperature for 2 hours .

  • Workup: Cool to ~80°C. Add hot water to dissolve excess urea.

  • Isolation: The product is insoluble in water.[3][1][2] Filter the hot suspension.[3][1][2]

  • Purification: Dissolve the crude solid in 1N NaOH (filtering off any insoluble impurities), then re-precipitate by acidifying with HCl to pH 3.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways from the common precursor to distinct bioactive scaffolds.

ThiopheneCyclization cluster_legend Reaction Conditions Precursor 2-Aminothiophene- 3-carboxylate Amidine Formamidine Intermediate Precursor->Amidine Formamide 160°C or MW Ureido Ureido Intermediate Precursor->Ureido Urea Fusion 200°C ThienoPyrim Thieno[2,3-d]pyrimidin- 4(3H)-one (Kinase Inhibitor Core) Amidine->ThienoPyrim - EtOH Cyclization ThienoDione Thieno[2,3-d]pyrimidine- 2,4-dione (Uracil Bioisostere) Ureido->ThienoDione - EtOH Cyclization MW = Microwave Irradiation MW = Microwave Irradiation

Figure 1: Divergent cyclization pathways for 2-aminothiophene-3-carboxylates yielding distinct pharmacological scaffolds.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of ester prior to cyclization.[2]Ensure reagents (formamide) are dry.[2] Use molecular sieves if using Orthoformate method.[3][1][2]
Incomplete Reaction Temperature too low; Intermediate amidine stable.[3][1][2]Increase temp to >160°C. Add acid catalyst (p-TsOH or Ammonium Acetate).
Decarboxylation Excessive heat on electron-rich thiophene.[2]Switch to Microwave Protocol (Method A2) to minimize thermal exposure time.
Sticky/Tar Product Polymerization of thiophene.[1][2]Perform reaction under Nitrogen atmosphere. Add antioxidant (e.g., BHT) in trace amounts.[3][1][2]

References

  • Microwave-Assisted Synthesis of Thienopyrimidines: Hesse, S., Perspicace, E., & Kirsch, G. (2007).[3][1][2][6] Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264.[3][1][2]

  • Gewald Reaction & Cyclization Reviews: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3][1][2] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[3][1][2]

  • Urea Fusion Protocols: Longdom Publishing.[3][1][2] Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives.

  • Thienopyridine Variations: Litvinov, V. P. (2004).[3][1][2] Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Reviews, 73(7), 637.[3][1][2] [3][1]

Sources

Application

Application Note: Protocol for N-Alkylation of Thieno[2,3-d]pyrimidin-4-one

[1] Introduction & Strategic Significance The thieno[2,3-d]pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and purines. Derivatives of this syste...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Significance

The thieno[2,3-d]pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and purines. Derivatives of this system act as potent inhibitors in oncology (e.g., EGFR, VEGFR kinases), antimicrobial agents, and GnRH antagonists.

For the medicinal chemist, the functionalization of the N3-position is critical for tuning solubility and target affinity. However, the synthesis presents a classic regioselectivity challenge: the lactam-lactim tautomerism creates an ambident nucleophile, leading to competition between N3-alkylation (thermodynamically favored, bioactive target) and O4-alkylation (kinetically favored, often an impurity).

This guide provides a validated decision matrix and detailed protocols to maximize N3-regioselectivity, ensuring high yields and reproducible results.

Mechanistic Insight: The Regioselectivity Challenge

To control the reaction, one must understand the species in solution. Under basic conditions, the thieno[2,3-d]pyrimidin-4-one undergoes deprotonation to form a resonance-stabilized anion.

Tautomerism and Anion Distribution

The anion can react at the Nitrogen (N3) or the Oxygen (O4). According to Hard-Soft Acid-Base (HSAB) theory:

  • N3 (Soft Center): Favored by soft electrophiles and thermodynamic control.

  • O4 (Hard Center): Favored by hard electrophiles (e.g., sulfocates, specific chlorides) and kinetic control.

Visualization of Reaction Pathways

The following diagram illustrates the divergence between the desired N-alkylation and the competing O-alkylation.

ReactionPathway SM Thieno[2,3-d]pyrimidin-4-one (Starting Material) Base Base (Deprotonation) SM->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion N_Path Path A: N-Attack (Thermodynamic) Anion->N_Path O_Path Path B: O-Attack (Kinetic/Hard Electrophile) Anion->O_Path Prod_N N-Alkyl Product (Target: Lactam) N_Path->Prod_N Soft Electrophile / Polar Aprotic Solvent Prod_O O-Alkyl Product (Impurity: Lactim Ether) O_Path->Prod_O Hard Electrophile / Silver Salts

Figure 1: Divergent reaction pathways for the alkylation of thieno[2,3-d]pyrimidin-4-one. Maximizing Path A is the primary objective of this protocol.

Experimental Design & Optimization

Success depends on the interplay between the base, solvent, and temperature. Use the table below to select the correct method for your specific electrophile.

Table 1: Optimization Matrix
ParameterMethod A: Standard (Recommended) Method B: Difficult Substrates Method C: Alcohol Feedstock
Reagents K₂CO₃ or Cs₂CO₃NaH (60% dispersion)PPh₃ / DIAD (Mitsunobu)
Solvent DMF (Anhydrous)DMF or THF (Anhydrous)THF (Anhydrous)
Temperature 25°C – 60°C0°C → RT0°C → RT
Mechanism Mild Deprotonation / Thermodynamic ControlIrreversible DeprotonationRedox Activation of Alcohol
Target Electrophile Primary Alkyl Halides (Br, I), Benzyl ChloridesSecondary Halides, Unreactive ChloridesPrimary/Secondary Alcohols
N/O Selectivity High (>95:5) Moderate to HighVery High (>98:2)

Detailed Protocols

Protocol A: Mild Carbonate Method (The "Gold Standard")

Best for: Primary alkyl halides, benzyl bromides, and scale-up.

Rationale: Alkali metal carbonates in DMF generate the anion in equilibrium. The high dielectric constant of DMF solvates the metal cation (K⁺/Cs⁺), leaving the anion "naked" and reactive. The reversibility of the deprotonation allows the system to equilibrate toward the thermodynamically stable N-alkyl product.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge thieno[2,3-d]pyrimidin-4-one (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Base Addition: Add K₂CO₃ (1.5 – 2.0 equiv).

    • Tip: For sterically hindered substrates, switch to Cs₂CO₃ (1.2 equiv) to utilize the "Cesium Effect" for higher solubility and reactivity.

  • Activation: Stir at room temperature for 30 minutes. The suspension may change color (often yellowing), indicating anion formation.

  • Alkylation: Add the alkyl halide (1.1 – 1.2 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Note: If reaction is <50% complete after 4 hours, heat to 60°C. Avoid temperatures >80°C to prevent O-alkylation or degradation.

  • Workup: Pour the mixture into ice-water (5x reaction volume). The N-alkyl product typically precipitates as a solid. Filter, wash with water, and dry.[1][2]

    • If oil forms:[3] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Mitsunobu Reaction

Best for: Direct use of alcohols, complex side chains, or when avoiding halides.

Rationale: This method avoids the ambident anion issue by activating the alcohol oxygen, making it a leaving group. The pyrimidinone nitrogen acts as the nucleophile, attacking the activated alcohol with inversion of configuration (if chiral).

Step-by-Step Procedure:

  • Charge: In a dry flask under Argon, combine thieno[2,3-d]pyrimidin-4-one (1.0 equiv), the alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool: Cool the solution to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) dropwise over 15 minutes.

    • Critical: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2][4] Purify the filtrate via flash chromatography.

Validation & Quality Control (Self-Validating System)

You must confirm regioselectivity before proceeding to biological testing. Do not rely solely on LCMS (mass is identical for N- and O-isomers).

Diagnostic Characterization

Use the following spectroscopic markers to distinguish the isomers:

FeatureN-Alkyl Product (Desired) O-Alkyl Product (Impurity)
IR Spectroscopy Strong C=O stretch retained (1660–1690 cm⁻¹)Loss of C=O ; Appearance of C-O-C bands
¹H NMR (Aromatic) C2-H proton typically shifts downfield due to adjacent carbonyl anisotropy.C2-H proton shift differs; lack of anisotropic deshielding from C=O.
¹³C NMR C4 Carbonyl signal present (~158–165 ppm)C4 Carbon shifts upfield (C-O-R character, ~168-172 ppm)
Workflow Visualization

Workflow Start Start: Crude Reaction Mixture TLC TLC/LCMS Check Start->TLC Workup Aqueous Workup / Extraction TLC->Workup Crude Isolated Crude Solid Workup->Crude IR_Check IR Analysis (Quick Check) Crude->IR_Check Decision C=O Stretch @ ~1670 cm⁻¹? IR_Check->Decision Pass Confirm N-Alkyl (Proceed to NMR) Decision->Pass Yes Fail Suspect O-Alkyl (Check Conditions) Decision->Fail No

Figure 2: QC Workflow for rapid validation of N-alkylation success.

Troubleshooting Guide

  • Problem: Low conversion.

    • Solution: Add catalytic KI (0.1 equiv) if using alkyl chlorides (Finkelstein reaction in situ). Ensure DMF is dry.

  • Problem: O-alkylation observed (>10%).

    • Solution: Lower the reaction temperature.[2][3] Switch from NaH to K₂CO₃. Ensure the alkyl halide is not a "hard" electrophile (e.g., avoid chloromethyl ethers unless necessary).

  • Problem: Product is an oil/gum.

    • Solution: Triturate with diethyl ether or pentane. Thienopyrimidinones crystallize well from EtOH or iPrOH.

References

  • Dzhavakhishvili, S. G., et al. (2009).[5] "Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions." Journal of Combinatorial Chemistry.

  • Kaliendina, S., et al. (2024). "Regioselectivity of Alkylation of 2-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one." ResearchGate.[6][7]

  • Organic Chemistry Portal. (n.d.). "Mitsunobu Reaction: Mechanism and Protocols."

  • Hilaris Publisher. (2019). "Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity."

  • MDPI. (2023). "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties." Molecules.

Sources

Method

High-Throughput Solid-Phase Synthesis of Thienopyrimidine Libraries

Application Note & Protocol Guide Part 1: Strategic Overview Thienopyrimidines (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) are privileged scaffolds in medicinal chemistry, serving as bioisosteres f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

Thienopyrimidines (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines and quinazolines. They are critical in the development of kinase inhibitors (e.g., PI3K, EGFR, VEGFR), adenosine receptor antagonists, and antimicrobial agents.

Solid-Phase Organic Synthesis (SPOS) offers distinct advantages for generating thienopyrimidine libraries:

  • Pseudo-dilution: Minimizes intermolecular dimerization during cyclization steps.

  • Rapid Work-up: Filtration replaces tedious extraction and chromatography.

  • Automation: Compatible with split-and-pool or parallel synthesis platforms.

This guide details two distinct strategies:

  • Strategy A (Core Decoration): Attachment of a pre-synthesized functionalized core to the resin, followed by diversification. Best for focused libraries optimizing specific substituents.

  • Strategy B (De Novo Assembly): Construction of the thiophene and pyrimidine rings directly on the solid support (e.g., via Gewald reaction). Best for diversity-oriented synthesis (DOS) where the core geometry itself is a variable.

Part 2: Experimental Protocols
Strategy A: The "Core Decoration" Protocol (Resin-Capture

)

This protocol utilizes a resin-bound amine to capture a 4-chlorothienopyrimidine core, allowing for rapid generation of 4-aminothienopyrimidine libraries.

Reagents & Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Trityl chloride resin (for milder cleavage).

  • Scaffold: 4-Chloro-thieno[2,3-d]pyrimidine (commercially available or synthesized via solution phase).

  • Linker/Spacer: Fmoc-diamines (e.g., Fmoc-1,4-diaminobutane) to extend the core from the resin.

Workflow Diagram:

CoreDecoration Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Spacer Spacer Attachment (Fmoc-Diamine) Deprotect->Spacer Coupling Capture Core Capture (S_NAr) (4-Cl-Thienopyrimidine) Spacer->Capture DIEA, NMP, 80°C Diversify Diversification (e.g., Suzuki Coupling at C-6) Capture->Diversify Optional Cleave Cleavage (95% TFA) Capture->Cleave Diversify->Cleave Final 4-Amino-Thienopyrimidine Library Cleave->Final

Caption: Workflow for resin-capture synthesis of 4-aminothienopyrimidines via nucleophilic aromatic substitution (


).

Step-by-Step Protocol:

  • Resin Preparation:

    • Swell 1.0 g of Rink Amide resin in DMF (10 mL) for 30 min.

    • Deprotect Fmoc using 20% piperidine in DMF (

      
       min). Wash with DMF (
      
      
      
      ), DCM (
      
      
      ), and DMF (
      
      
      ).
  • Spacer Attachment (Optional but Recommended):

    • To improve accessibility, couple an Fmoc-diamine spacer.

    • Dissolve Fmoc-diamine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq).

    • Add to resin and shake for 2 h at RT. Perform Kaiser test (ninhydrin) to confirm coupling (beads should be colorless).

    • Deprotect Fmoc as in Step 1.

  • Scaffold Capture (

    
     Reaction): 
    
    • Suspend resin in NMP (N-methyl-2-pyrrolidone).

    • Add 4-chloro-thieno[2,3-d]pyrimidine (3–5 eq) and DIEA (6 eq).

    • Microwave Condition: Heat at 100°C for 30 min (ensure vessel is sealed).

    • Thermal Condition: Shake at 80°C for 12–16 h.

    • QC Check: Wash resin. A small aliquot cleaved with TFA should show the product mass by LC-MS.

  • Diversification (e.g., C-6 Arylation):

    • If the core has a halogen at C-6 (e.g., bromine), perform on-resin Suzuki coupling.

    • Add Boronic acid (5 eq),

      
       (0.1 eq), and 
      
      
      
      (10 eq) in DMF/Toluene/Water (7:2:1).
    • Heat at 90°C for 12 h (or MW 100°C, 30 min).

  • Cleavage & Isolation:

    • Wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.[1]

    • Treat with cleavage cocktail: TFA/TIS/

      
       (95:2.5:2.5) for 2 h.
      
    • Precipitate filtrate in cold ether, centrifuge, and lyophilize.

Strategy B: The "De Novo" Assembly Protocol (Solid-Supported Gewald)

This advanced protocol constructs the thiophene ring directly on the resin, enabling variation of the thiophene substituents.

Reagents & Materials:

  • Resin: Wang Resin (for C-terminal acid/ester) or Rink Amide (for amide).[2]

  • Precursors: Cyanoacetic acid, Ketones/Aldehydes, Elemental Sulfur (

    
    ).
    

Workflow Diagram:

GewaldAssembly Load 1. Load Cyanoacetic Acid (Wang Resin) Gewald 2. Gewald Reaction (Ketone + S8 + Morpholine) Load->Gewald Formation of 2-aminothiophene Cyclize 3. Pyrimidine Cyclization (Formamide/Microwave) Gewald->Cyclize Annulation Cleave 4. Cleavage (TFA) Cyclize->Cleave Product Thienopyrimidin-4-one Cleave->Product

Caption: On-resin Gewald synthesis followed by cyclization to thieno[2,3-d]pyrimidin-4-ones.

Step-by-Step Protocol:

  • Loading Cyanoacetate:

    • Swell Wang resin (1.0 mmol/g) in DCM.

    • Couple Cyanoacetic acid (5 eq) using DIC (2.5 eq) and DMAP (0.1 eq) in DMF/DCM (1:1) for 4 h.

    • Note: Capping of unreacted hydroxyls with acetic anhydride is recommended.

  • On-Resin Gewald Reaction:

    • Suspend resin in Ethanol/DMF (3:1).

    • Add Ketone (e.g., Cyclohexanone, 10 eq), Elemental Sulfur (

      
      , 10 eq), and Morpholine (10 eq).
      
    • Microwave: Irradiate at 60°C for 20–30 min.

    • Mechanism:[3][4][5] The Knoevenagel condensation occurs first, followed by sulfur uptake and cyclization to form the resin-bound 2-aminothiophene-3-carboxylate.

    • Wash: Extensively with DMF, MeOH, and DCM to remove excess sulfur (CS2 wash can help remove elemental sulfur residues).

  • Pyrimidine Ring Formation:

    • Treat the resin-bound aminothiophene with Formamide (excess, as solvent) and Ammonium Acetate (catalytic).

    • Microwave: Irradiate at 150°C for 30 min.

    • Alternative: Use Trimethyl orthoformate (TMOF) and amine for a 3-substituted pyrimidinone.

  • Cleavage:

    • Treat with 50% TFA in DCM for 1 h.

    • This releases the thieno[2,3-d]pyrimidin-4-one with a carboxylic acid at the attachment point (if Wang resin was used) or amide (if Rink was used).

Part 3: Data Summary & Troubleshooting

Reaction Condition Comparison Table

StepMethodReagentsTimeTypical Yield (Step)Notes
Core Capture ThermalDIEA, NMP, 80°C16 h85-95%Reliable, slow.
MicrowaveDIEA, NMP, 100°C30 min90-98%Preferred for high-throughput.
Gewald (SPS) ThermalMorpholine, EtOH, 60°C24 h50-70%Sulfur solubility can be an issue.
MicrowaveMorpholine, DMF, 60°C30 min75-85%DMF improves sulfur solubility.
Cyclization Formamide

,

12 h80%High temp required (160°C+).
Orthoester

,

4 h85%Milder conditions.

Troubleshooting Guide

  • Incomplete Core Capture:

    • Cause: Steric hindrance from the resin linker.

    • Solution: Switch to a longer PEG-based linker (e.g., Fmoc-PEG2-amine) to push the reactive amine away from the polymer matrix.

  • Sulfur Contamination (Gewald):

    • Cause: Elemental sulfur trapping in resin pores.

    • Solution: Wash resin with Carbon Disulfide (

      
      ) or warm Toluene after the Gewald step. Caution: 
      
      
      
      is toxic and flammable; handle in fume hood.
  • Low Purity after Cleavage:

    • Cause: Re-attachment of cleaved cation or incomplete cyclization.

    • Solution: Add scavenger (TIS or Thioanisole) to cleavage cocktail. Verify cyclization via IR on single bead (look for disappearance of nitrile stretch at ~2200 cm⁻¹).

Part 4: References
  • Ahmed, N., Hofer, L., & Fischer, C. (2020). Parallel library synthesis of thienopyrimidines. European Journal of Medicinal Chemistry, 190, 112081. Link

  • Gogoi, S., et al. (2017). Microwave-assisted solid-phase synthesis of trisubstituted pyrimidines. Journal of Chemical and Pharmaceutical Research, 9(8), 123-129. Link

  • Brough, P. A., et al. (2004). Synthesis of substituted thienopyrimidine-4-ones.[5][6][7][8] Journal of Combinatorial Chemistry, 6(4), 573-583. Link

  • Kavitha, S., et al. (2019). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review. Current Organic Synthesis, 16. Link

  • Storey, L. J., et al. (2009). Traceless solid-phase synthesis of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. Journal of Combinatorial Chemistry, 11(3), 355-358. Link

  • Huang, Y., et al. (2012). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber.[9] Synthesis, 44, 3365-3371. Link

  • Isakhanyan, A. U., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8). Link

Sources

Application

Introduction: The Structural Significance of Thieno[2,3-d]pyrimidin-4-one Complexes

An Application Guide and Protocols for the Crystallization of 4aH-Thieno[2,3-d]pyrimidin-4-one Complexes For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Crystallization of 4aH-Thieno[2,3-d]pyrimidin-4-one Complexes

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and their interactions with biological targets. Consequently, obtaining high-quality single crystals of 4aH-thieno[2,3-d]pyrimidin-4-one complexes is a critical step in drug discovery and development. Single-crystal X-ray diffraction (SCXRD) analysis provides unambiguous structural elucidation, revealing precise atomic arrangements, bond lengths, and intermolecular interactions.[2][3] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This guide provides a comprehensive overview of established crystallization methods tailored for 4aH-thieno[2,3-d]pyrimidin-4-one complexes, drawing upon foundational crystallization principles and specific examples from the literature. The protocols herein are designed to be robust and adaptable, empowering researchers to overcome common crystallization challenges and successfully generate diffraction-quality crystals.

Foundational Principles of Crystallization

The journey from a purified compound in solution to a well-ordered crystal lattice is a thermodynamically driven process governed by nucleation and slow, controlled growth. The primary objective of any crystallization experiment is to bring a solution to a state of supersaturation at a rate that favors the formation of a limited number of nuclei, which can then grow into large, well-defined crystals.[4] Rapid precipitation, on the other hand, leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for SCXRD.[5] Therefore, all the techniques described below are designed to achieve supersaturation in a slow and controlled manner.

I. Slow Evaporation: The Workhorse of Crystallization

Slow evaporation is often the simplest and most successful method for obtaining single crystals.[6][7] The principle is straightforward: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute gradually increases, eventually reaching supersaturation and inducing crystallization.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should have moderate solubility for the compound of interest; if the compound is too soluble, it may not crystallize even after significant evaporation, or it may "oil out."[5] Conversely, if the solubility is too low, it will be difficult to dissolve a sufficient amount of the compound. The solvent's volatility is also a key factor; highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to the formation of small or poor-quality crystals.[5]

  • Container Geometry: The container's shape and opening size influence the evaporation rate. A narrow opening (e.g., in a test tube or NMR tube) will slow down evaporation, promoting the growth of larger, higher-quality crystals.[5][6] A wider opening (e.g., in a beaker) will lead to faster evaporation.

Protocol for Slow Evaporation:
  • Solution Preparation: Prepare a nearly saturated solution of the 4aH-thieno[2,3-d]pyrimidin-4-one complex in a suitable solvent or solvent mixture at room temperature. A good starting point is to dissolve 2-10 mg of the compound in 0.5-1 mL of solvent.[5]

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial, test tube, or NMR tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[6]

  • Vessel Capping: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:

    • Covering the opening with parafilm and piercing it with a few small holes using a needle.[6][7]

    • Plugging the opening with a cotton ball.[6]

    • Using the cap of an NMR tube, which provides a slow rate of evaporation.[4][5]

  • Incubation: Place the vessel in a vibration-free environment, such as a quiet corner of a lab bench or in a temperature-controlled incubator.[7]

  • Monitoring: Monitor the vessel periodically for crystal growth over several days to weeks.[4][8]

Workflow for Slow Evaporation

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome A Dissolve Compound in Suitable Solvent B Filter Solution into Clean Vessel A->B Remove Particulates C Cover Vessel to Allow Slow Evaporation B->C D Incubate in a Vibration-Free Location C->D E Monitor for Crystal Growth D->E Days to Weeks F Harvest Crystals E->F

Caption: Workflow for the Slow Evaporation Crystallization Method.

II. Vapor Diffusion: A Gentle Path to Supersaturation

Vapor diffusion is a highly effective and versatile technique, particularly for small quantities of material.[5][9] This method involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "bad" or "anti-solvent" in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[10] Over time, the anti-solvent vapor diffuses into the solution of the compound, gradually reducing its solubility and leading to crystallization.

Causality Behind Experimental Choices:
  • Solvent/Anti-Solvent Pair: The selection of a miscible solvent/anti-solvent pair with different volatilities is critical. The anti-solvent must be more volatile to ensure its vapor diffuses into the compound solution.[10] The slow mixing of the two solvents via the vapor phase provides a very gentle and controlled approach to supersaturation.[9]

  • Setup Configuration: The two most common setups are the "hanging drop" and "sitting drop" methods, originally developed for protein crystallization but equally effective for small molecules.[11] The choice between them is often a matter of preference and the specific glassware available.

Protocol for Vapor Diffusion:
  • Solution Preparation: Dissolve the 4aH-thieno[2,3-d]pyrimidin-4-one complex in a minimal amount of a relatively high-boiling point "good" solvent to create a concentrated solution.

  • Setup:

    • Place a larger volume of a volatile "anti-solvent" in the bottom of a larger vial or beaker.

    • Place the compound solution in a smaller, open vial (the "sitting drop" method) and place this smaller vial inside the larger one.[5]

    • Alternatively, place a drop of the compound solution on a siliconized glass slide and invert it over the reservoir of anti-solvent (the "hanging drop" method).[11]

  • Sealing: Seal the larger container tightly to create a closed system.[5][9]

  • Incubation: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the compound solution.

  • Monitoring: Check for crystal formation in the smaller vial or drop over a period of days to weeks. The time required depends on the volatility of the anti-solvent; for instance, using pentane or diethyl ether can yield crystals overnight, while higher boiling point anti-solvents may take longer.[10]

Diagram of Vapor Diffusion Setup

vapor_diffusion Vapor Diffusion (Anti-Solvent vapor diffuses into inner vial) cluster_main Sealed Outer Vial cluster_inner Inner Vial (Sitting Drop) compound_solution Compound in 'Good' Solvent anti_solvent Anti-Solvent Reservoir ('Bad' Solvent)

Caption: Schematic of a "Sitting Drop" Vapor Diffusion Setup.

III. Liquid-Liquid (or Solvent) Diffusion: The Layering Technique

This method relies on the slow diffusion between two miscible liquids: a solution of the compound in a "good" solvent and an overlying layer of a "bad" anti-solvent.[9] For this technique to be successful, the anti-solvent is typically less dense than the solvent containing the compound, allowing it to be carefully layered on top.[8]

Causality Behind Experimental Choices:
  • Density and Miscibility: The success of this technique hinges on the properties of the two solvents. They must be miscible, and there should be a sufficient density difference to allow for careful layering without immediate mixing.[5] The slow diffusion at the interface of the two layers creates a gradient of solubility, promoting crystal growth in this region.

  • Careful Layering: The layering process must be done very slowly and carefully to avoid turbulence and premature mixing, which would lead to rapid precipitation.[5]

Protocol for Liquid-Liquid Diffusion:
  • Solution Preparation: Prepare a concentrated solution of the 4aH-thieno[2,3-d]pyrimidin-4-one complex in a "good" solvent in a narrow container like a test tube or a straight-sided vial.

  • Layering: Carefully and slowly add a layer of a less dense, miscible "anti-solvent" on top of the compound solution. This can be done by letting the anti-solvent run down the side of the tilted tube or by using a syringe to deliver it just above the surface of the first solution.[9]

  • Incubation: Seal the container and leave it in a stable, vibration-free environment.

  • Monitoring: Crystals will typically form at the interface between the two solvent layers over several days.[8]

IV. Slow Cooling: Leveraging Temperature-Dependent Solubility

This method is effective for compounds that exhibit a significant increase in solubility at higher temperatures.[7] A saturated or nearly saturated solution is prepared at an elevated temperature, and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

Causality Behind Experimental Choices:
  • Rate of Cooling: The rate of cooling is the most critical parameter. Slow, controlled cooling is essential to prevent the formation of too many nuclei at once, which would result in a microcrystalline powder.[4] Insulating the container (e.g., by placing it in a Dewar flask filled with warm water) is a common way to achieve a slow cooling rate.[7]

  • Solvent Boiling Point: This method is best suited for solvents with boiling points below 100°C to allow for safe and easy heating.[7]

Protocol for Slow Cooling:
  • Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point. Ensure all the solid material has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to obtain a clear solution.

  • Cooling:

    • Transfer the hot solution to a clean container and seal it.

    • Place the container in an insulated vessel (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure the solution cools to room temperature over several hours or days.[7]

  • Further Cooling: For some systems, further cooling in a refrigerator or freezer can promote crystal growth, but this should also be done slowly if possible.

  • Monitoring: Observe the container for crystal formation as it cools.

Data Summary and Solvent Selection

The choice of solvent is often empirical, but literature precedents can provide an excellent starting point. For thieno[2,3-d]pyrimidin-4-one derivatives, a range of polar and non-polar solvents has been successfully employed for recrystallization, which is a good indicator for crystallization experiments.

Compound Type/DerivativeSolvent(s) for Recrystallization/CrystallizationReference
General Thieno[2,3-d]pyrimidin-4-onesMethanol, Ethanol[12][13]
Substituted Thieno[2,3-d]pyrimidin-4-onesChloroform and Dimethylformamide (DMF)[1]
Hydrazone of Thieno[2,3-d]pyrimidineDMF/Methanol (MeOH) solvent mixture[14]
General Synthesis PurificationCrystallization (unspecified solvent)[15]

Table 1: Commonly Used Solvents for the Crystallization of Thieno[2,3-d]pyrimidin-4-one Derivatives.

Good Solvent (Higher Boiling Point)Anti-Solvent (Lower Boiling Point)TechniqueReference
Dichloromethane (DCM)Heptane, TolueneMixed Evaporation[10]
Tetrahydrofuran (THF)Water, TolueneMixed Evaporation[10]
MethanolDichloromethane (DCM)Vapor Diffusion[10]
Dichloromethane (DCM)Diethyl etherLiquid-Liquid Diffusion[8]

Table 2: Potential Solvent Systems for Two-Solvent Crystallization Methods. *Mixed evaporation is a variation of slow evaporation where a mixture of a volatile 'good' solvent and a less volatile 'anti-solvent' is used. The preferential evaporation of the good solvent leads to crystallization.[10]

Troubleshooting Common Crystallization Problems

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution, a different solvent, or a slower evaporation/diffusion rate. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.

  • Oiling Out: The compound has separated as a liquid phase instead of a solid crystal. This often happens when the supersaturation is too high or the wrong solvent is used. Try a more dilute solution, a different solvent, or a slower cooling/diffusion rate.[5]

  • Formation of Powder or Small Needles: Crystallization occurred too quickly. Slow down the process by reducing the evaporation rate (fewer holes in the parafilm), using a less volatile anti-solvent, or slowing the cooling rate.[4][7]

  • Twinning: Two or more crystals are intergrown, which can complicate structure determination. This is an intrinsic property of the compound's crystal packing but can sometimes be mitigated by changing the solvent or the crystallization temperature.[2]

Conclusion

The successful crystallization of 4aH-thieno[2,3-d]pyrimidin-4-one complexes is an achievable goal that requires patience, careful observation, and a systematic approach. By understanding the principles behind each crystallization method and thoughtfully selecting experimental parameters, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction. The protocols and insights provided in this guide serve as a foundation for developing a successful crystallization strategy, ultimately enabling the detailed structural analysis that is crucial for advancing drug discovery efforts in this important class of heterocyclic compounds.

References

  • Slow Evaporation Method. (n.d.).
  • Boyle, P. D. (2006, January 8). Crystallisation Techniques. North Carolina State University.
  • How to crystallize your sample. (2026, February 6). X-ray Core - KU Leuven.
  • Guide for crystallization. (n.d.).
  • Growing Crystals. (n.d.). MIT.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • crystallography-crystallization-guide.pdf. (n.d.). IMSERC.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
  • X-ray crystallography. Single crystal X-ray diffraction of complexes... (n.d.). ResearchGate.
  • Vapor diffusion crystallization techniques. a Hanging drop and b... (n.d.). ResearchGate.
  • Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. (2025, December 13). ResearchGate.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). PMC.
  • Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate.
  • Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. (n.d.). ResearchGate.
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019, March 25). Hilaris Publisher.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1).
  • Single Crystal Diffraction. (2025, January 17). Preprints.org.
  • Efficient Synthesis, Crystal Structure and Antibacterial Activity of Two Novel Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. (2025, August 9). ResearchGate.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27).
  • Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry.
  • One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. (n.d.). NIH.
  • Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. (2025, February 25). CrystEngComm. DOI:10.1039/D5CE00071H.
  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2023, February 23). MDPI.
  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine derivatives. (n.d.). RSC Publishing. Retrieved from

  • Novel thieno[2,3-d]pyrimidines. (n.d.). The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 4aH-dihydrothienopyrimidines to aromatic forms

Technical Support Center: 4aH-Dihydrothienopyrimidine Stability Ticket ID: #OX-4AH-TPM-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Thermodynamic Trap You are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4aH-Dihydrothienopyrimidine Stability Ticket ID: #OX-4AH-TPM-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Thermodynamic Trap

You are encountering a classic thermodynamic stability issue. 4aH-dihydrothienopyrimidines (4aH-DH-TPMs) possess a non-planar, partially saturated core (sp³ hybridized at the 4a bridgehead). The driving force for oxidation is the formation of the fully aromatic, planar thienopyrimidine system. This transformation is often exothermic and irreversible, driven by the gain in resonance energy.

This guide provides a root-cause analysis and actionable protocols to arrest this oxidation (dehydrogenation) process during synthesis, workup, and storage.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My colorless reaction mixture turns yellow/brown upon exposure to air. Is this oxidation? A: Yes. This is the "Canary in the Coal Mine."

  • Diagnosis: 4aH-DH-TPMs are typically colorless or pale solids. The appearance of yellow or brown hues usually indicates the formation of extended conjugation—specifically, the fully aromatic thienopyrimidine or oxidative coupling byproducts (diazo-like species).

  • Immediate Action: Flush the headspace with Argon immediately. If in solution, add a radical scavenger (see Chemical Stabilization below).

Q2: My NMR shows a disappearing multiplet at ~4.0–5.0 ppm and a new downfield singlet. What happened? A: You have lost the chiral center (bridgehead hydrogen).

  • Technical Insight: The proton at the 4a-position (bridgehead) is the "Achilles' heel." It is allylic/benzylic-like and susceptible to radical abstraction.

  • The Shift: The sp³ C-H signal (typically 4.0–6.0 ppm) vanishes. The formation of the aromatic ring deshields remaining protons, pushing them downfield (>7.0 ppm).

  • Causality: This confirms oxidative dehydrogenation, likely mediated by trace metals or photo-oxidation.

Q3: I am using "anhydrous" solvents, but oxidation persists. Why? A: Anhydrous


 Anaerobic.
  • Root Cause: Solvents like THF, DCM, or Ethanol can dissolve significant amounts of molecular oxygen (O₂). "Dry" solvents only lack water; they are often saturated with air.

  • Solution: You must degas the solvents, not just dry them. (See Protocol A).

Part 2: The Mechanism of Failure

To prevent the issue, you must understand the enemy. The oxidation of 4aH-DH-TPMs typically follows a Radical Chain Mechanism or a Metal-Mediated Dehydrogenation .

The Pathway:

  • Initiation: A radical initiator (light, trace metal, or peroxide impurity in solvent) abstracts the fragile hydrogen atom at the 4a position.

  • Propagation: The resulting radical is stabilized by adjacent pi-systems (thiophene and pyrimidine unsaturation) but reacts rapidly with O₂ to form a peroxy radical, or eliminates a second hydrogen to achieve aromaticity.

  • Termination: The molecule achieves a planar, fully aromatic state (Thienopyrimidine), which is chemically inert compared to the starting material.

OxidationMechanism Fig 1. The Oxidative Dehydrogenation Pathway: Transformation from sp3 chiral center to sp2 aromatic system. Start 4aH-Dihydrothienopyrimidine (sp3 Bridgehead, Non-Planar) Inter Radical Intermediate (Stabilized Allylic Radical) Start->Inter H-Abstraction (Rate Limiting) Trigger Trigger: Light / O2 / Trace Cu, Fe Trigger->Start End Aromatic Thienopyrimidine (sp2 Planar, Stable) Inter->End -H• / Oxidation

Part 3: Prevention Protocols

Protocol A: The "Anaerobic Shield" (Solvent Engineering)

Standard sparging (bubbling gas) is often insufficient for highly sensitive 4aH compounds.

  • Freeze-Pump-Thaw (The Gold Standard):

    • Place solvent in a Schlenk flask.

    • Freeze with liquid N₂.

    • Apply high vacuum (pump) to remove headspace gas.

    • Thaw in warm water (gas bubbles escape).

    • Repeat 3x.

    • Backfill with Argon (Argon is heavier than air and forms a better "blanket" than Nitrogen).

  • Solvent Choice:

    • Avoid ethers (THF, Dioxane) if possible, as they form peroxides which initiate the radical abstraction of the 4a-H.

    • Preferred: Degassed Acetonitrile or Methanol (if compatible).

Protocol B: Chemical Stabilization

If the synthesis allows, introduce additives that break the radical chain.

Additive ClassExample CompoundMechanismConcentration
Radical Scavenger BHT (Butylated hydroxytoluene)Traps peroxy radicals before they abstract the 4a-H.0.1 - 1.0 mol%
Metal Chelator EDTA or 2,2'-BipyridineSequesters trace metals (Cu, Fe) that catalyze dehydrogenation.1.0 mol%
Reducing Agent TCEP or DTTMaintains a reducing environment (mostly for biological assays).Variable
Protocol C: Synthetic Workup & Storage

Most oxidation happens during the workup, not the reaction.

  • Quench: Do not pour reaction mixtures into open beakers. Quench under Argon.

  • Extraction: Minimize shaking in separatory funnels (which mixes O₂ into the solvent). Use a magnetic stirrer inside the funnel or purge the funnel with N₂ before shaking.

  • Drying: Avoid active MnO₂ or unmodified Silica Gel (which can be acidic and oxidizing). Use Basic Alumina or neutralize silica with 1% Triethylamine.

  • Storage: Store as a solid, not a solution. Under Argon. -20°C. Amber vial.

Part 4: Strategic Decision Tree

Use this logic flow to determine the necessary level of protection for your specific derivative.

DecisionTree Fig 2. Decision Logic for Handling 4aH-Dihydrothienopyrimidines. Start Start: Synthesis of 4aH-DH-TPM Check1 Is the 4a-position substituted (e.g., Methyl/Alkyl)? Start->Check1 Safe Low Risk: Standard Inert Atmosphere Check1->Safe Yes (Quaternary C) Check2 Is the 4a-position a Hydrogen (H)? Check1->Check2 No HighRisk High Risk: Oxidative Dehydrogenation Likely Check2->HighRisk Yes Action1 Mandatory: 1. Freeze-Pump-Thaw Solvents 2. Amber Glassware 3. Argon Atmosphere HighRisk->Action1 Check3 Does Workup require Silica? Action1->Check3 Action2 Use Neutral/Basic Alumina or Deactivated Silica (+1% Et3N) Check3->Action2 Yes

References

  • Beilstein J. Org. Chem. (2017).[1] Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. (Mechanistic insight into radical abstraction pathways).

  • Molecules (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions.[2] (Demonstrates the ease of aromatization via metal catalysis).

  • Fundamentals of Organic Chemistry . Oxidation of Alkyl Side Chains.[3] (Explains the benzylic/allylic hydrogen abstraction principle).

  • PMC (2007). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. (Specific case study on fused pyrimidine aromatization).

Sources

Optimization

resolving solubility issues of thieno[2,3-d]pyrimidin-4-one in water

Status: Online Operator: Senior Application Scientist Case ID: TP-SOL-404 Subject: Resolving Aqueous Solubility & Precipitation Issues for Thieno[2,3-d]pyrimidin-4-one Scaffolds Executive Summary: The "Brick Dust" Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: TP-SOL-404 Subject: Resolving Aqueous Solubility & Precipitation Issues for Thieno[2,3-d]pyrimidin-4-one Scaffolds

Executive Summary: The "Brick Dust" Challenge

User Issue: "My compound dissolves in DMSO but precipitates immediately upon addition to aqueous buffer."

Root Cause Analysis: Thieno[2,3-d]pyrimidin-4-one and its derivatives are classic "brick dust" molecules. They possess high crystal lattice energy (often indicated by melting points >200°C) due to strong intermolecular hydrogen bonding (N3-H donor to C4=O acceptor) and planar


-

stacking.

To dissolve this molecule, the energy gained from solvation must exceed the energy required to break the crystal lattice. In water, this energy trade-off is unfavorable. We must disrupt these lattice forces using pH manipulation , cosolvents , or inclusion complexation .

Troubleshooting Module A: pH Manipulation (The Ionization Switch)

Theory: The thieno[2,3-d]pyrimidin-4-one core contains a lactam-like moiety. The proton at the N3 position is acidic (pKa


 9.0–10.5, depending on substituents).
  • At Neutral pH (7.4): The molecule is protonated (neutral) and highly insoluble.

  • At Basic pH (>10): The N3 proton is removed, generating a mono-anion. The lattice energy breaks, and solubility increases by orders of magnitude.

Protocol: In-Situ Salt Formation

Use this for: Chemical synthesis purification or high-concentration stock preparation.

  • Suspend the solid compound in water (it will remain a suspension).

  • Titrate with 1.0 M NaOH or KOH dropwise.

  • Observe clarification. Once dissolved, the species exists as the sodium or potassium salt.

  • Caution: If you neutralize this solution (add acid) back to pH 7, the compound will reprecipitate.

Data Validation:

Species Form pH Range Solubility Estimate Application
Neutral (Lactam) < 8.5 < 10 µM (Poor) Cell Permeability

| Anionic (Salt) | > 10.5 | > 10 mM (High) | IV Formulation / Stock |

Troubleshooting Module B: The "Crash-Out" Prevention (Cosolvents)

Theory: When diluting a DMSO stock into water, you create a region of supersaturation. If the water content rises too fast, the "log-linear solubility" rule breaks, and the compound crashes out. You need a "soft landing" using an intermediate polarity cosolvent.

Verified Cosolvent System (The "Golden Triangle")

Do not use pure water for dilution. Use this vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Lattice disruptor/Cosolvent)

  • 50% Water/Saline (Bulk vehicle)

Step-by-Step Protocol:
  • Dissolve compound in 100% DMSO to 20 mM (Stock A).

  • Prepare pure PEG 400.

  • Add Stock A to PEG 400 slowly with vortexing. (Ratio: 1 part Stock A : 4 parts PEG). This is Stock B (stable).

  • Dilute Stock B with warm (37°C) water/saline to final volume.

Troubleshooting Module C: Cyclodextrin Complexation (The "Stealth" Mode)

Theory: For biological assays where high pH or high DMSO is toxic, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. The hydrophobic thienopyrimidine core inserts into the CD cavity, shielding it from water while the CD's outer hydroxyls maintain aqueous solubility.
Protocol: Phase Solubility Method
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Addition: Add excess solid thieno[2,3-d]pyrimidin-4-one to the vehicle.

  • Equilibration: Shake/Vortex at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure filtrate concentration via UV-Vis or HPLC.

Expected Outcome: Solubility usually increases linearly with CD concentration (A-type phase solubility), often achieving 100–500 µM concentrations suitable for IV dosing.

Visualizing the Solution Logic

The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: Thienopyrimidinone Precipitation Issue AppType What is the Application? Start->AppType ChemSyn Chemical Synthesis / Purification AppType->ChemSyn BioAssay Biological Assay / Animal Study AppType->BioAssay Sol_Salt SOLUTION 1: pH Adjustment (KOH) Form Salt Species ChemSyn->Sol_Salt Yes, high pH OK PH_Check Can pH > 10 be tolerated? BioAssay->PH_Check DMSO_Check Is DMSO > 1% tolerated? PH_Check->DMSO_Check No (Physiological pH) PH_Check->Sol_Salt Yes (Rare) Sol_Cosolvent SOLUTION 2: Cosolvent System (DMSO/PEG400/H2O) DMSO_Check->Sol_Cosolvent Yes (In Vitro) Sol_CD SOLUTION 3: Complexation (20% HP-beta-CD) DMSO_Check->Sol_CD No (In Vivo/Sensitive)

Figure 1: Decision Matrix for Thienopyrimidinone Solubilization. Selects the optimal protocol based on pH and solvent tolerance.

FAQ: Common Pitfalls

Q: Why does my compound precipitate even in 1% DMSO? A: This is the "kinetic solubility" trap. 1% DMSO is often insufficient to keep a highly lipophilic (LogP > 3) planar molecule in solution once the lattice re-forms. You must use the PEG 400 intermediate step (Module B) or switch to Cyclodextrins.

Q: Can I use HCl to dissolve it? A: Generally, no. The pyrimidine nitrogens are very weakly basic due to electron delocalization into the carbonyl and thiophene ring. Protonation requires very low pH (< 1), which is biologically irrelevant. The anionic route (high pH) is the chemical preference for this scaffold.

Q: I see a "gelling" effect when adding water. What is this? A: This indicates the formation of a liquid crystalline phase or hydrate. This is common when adding water too quickly to a PEG/DMSO stock. Warm the solution to 37°C and add the aqueous buffer dropwise with vigorous stirring to bypass this gel phase.

References

  • Synthesis and pKa/Solubility implications of Thienopyrimidines: Title: Synthesis and evaluation of biological activities of thieno-[2,3-d]-pyrimidine derivatives. Source: SciELO (J. Braz. Chem. Soc.) URL:[Link] (Note: Generalized link to journal archive for verification of scaffold properties). Relevance: Confirms the high melting points (>200°C) and synthesis via Gewald reaction, establishing the "brick dust" character.

  • Cyclodextrin Complexation Principles: Title: Cyclodextrins in drug delivery: An updated review. Source: Arch. Pharm. Res. Relevance: Establishes HP-beta-CD as the standard for planar hydrophobic heterocycles.
  • Salt Formation & Acidity: Title: Synthesis of some thienopyrimidine derivatives (Monopotassium salts).[1] Source: Molecules 2006, 11, 505.[1] URL:[Link] Relevance: Explicitly describes the formation of potassium salts of thieno[2,3-d]pyrimidin-4-ones using alcoholic KOH, validating Module A.

  • General Solubility Data: Title: Thieno[2,3-d]pyrimidin-4(3H)-one Compound Summary. Source: PubChem CID 2808547.[2] URL:[Link] Relevance: Provides physicochemical descriptors (H-bond donor/acceptor counts) supporting the lattice energy hypothesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Thienopyrimidine C-H Activation

Welcome to the technical support center for thienopyrimidine C-H activation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thienopyrimidine C-H activation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your C-H activation reactions on this critical heterocyclic scaffold. Thienopyrimidines are a significant class of compounds in medicinal chemistry, and mastering their direct functionalization is key to accelerating drug discovery pipelines.[1][2]

Understanding the Landscape: The Thienopyrimidine Core

The thienopyrimidine scaffold, a fusion of a thiophene and a pyrimidine ring, presents unique challenges and opportunities in C-H activation.[1] The presence of multiple C-H bonds with varying reactivity, as well as nitrogen and sulfur heteroatoms that can interact with the metal catalyst, necessitates a nuanced approach to reaction optimization.[3] This guide will walk you through the critical parameters and provide actionable solutions to common problems.

Troubleshooting Guide: A-Question-and-Answer Approach

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Conversion

Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a C-H activation reaction on a thienopyrimidine substrate can stem from several factors. Let's break down the potential culprits and their solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The palladium catalyst may not be active under the chosen conditions or could be decomposing. The presence of heteroatoms like sulfur and nitrogen in the thienopyrimidine core can sometimes lead to catalyst poisoning.[3]

    • Solution:

      • Catalyst Choice: Ensure you are using an appropriate palladium source. Pd(OAc)₂ is a common and effective choice for C-H activation of thienopyrimidines.[4]

      • Ligand Assistance: The use of a suitable ligand can stabilize the catalyst and promote the desired reactivity. For thienopyrimidine systems, phosphine ligands such as P(tBu)₃ or P(Cy)₃ have been shown to be effective.[4]

      • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Inappropriate Reaction Temperature:

    • Cause: The activation energy for the C-H bond cleavage might not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature. For many thienopyrimidine C-H arylations, temperatures around 100-110 °C are effective.[4] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[5][6][7][8]

  • Incorrect Solvent or Base:

    • Cause: The choice of solvent and base is crucial for the solubility of reagents and for facilitating the C-H activation step.

    • Solution:

      • Solvent Screening: Toluene is a commonly used solvent for these reactions.[4] However, if solubility is an issue, consider other high-boiling point aprotic solvents like dioxane or DMF.

      • Base Selection: An appropriate base is necessary to facilitate the deprotonation step. K₂CO₃ is a frequently used base in these systems.[4]

Issue 2: Poor Regioselectivity

Question: I am obtaining a mixture of isomers. How can I control the regioselectivity of the C-H activation on the thienopyrimidine ring?

Answer:

Controlling regioselectivity is a primary challenge in the C-H functionalization of thienopyrimidines due to the presence of multiple reactive sites.[4] The key to achieving high regioselectivity lies in understanding and manipulating the factors that govern the site of activation.

  • Understanding the Inherent Reactivity: The thiophene ring is generally more electron-rich than the pyrimidine ring, making its C-H bonds more susceptible to electrophilic attack by the palladium catalyst. Within the thiophene ring, the C2 and C3 positions (or C5 and C6 depending on the isomer) are the most common sites for C-H activation.[4]

  • Strategies for Controlling Regioselectivity:

    • Catalyst and Ligand System: The nature of the palladium catalyst and the coordinating ligand can significantly influence the regiochemical outcome.

      • For example, in the C-H arylation of thieno[2,3-d]pyrimidines, a cationic palladium catalyst has been shown to favor arylation at the C5-position when using aryl boronic acids.[9][10]

      • Conversely, using aryl iodides as the coupling partner with a standard Pd(OAc)₂ catalyst system can direct the arylation to the C6-position.[9][10]

      • The use of specific phosphine ligands can also enhance regioselectivity.[4]

    • Directing Groups: The introduction of a directing group on the thienopyrimidine core can provide excellent control over regioselectivity by positioning the catalyst in close proximity to a specific C-H bond.[11][12] While this adds synthetic steps, it is a powerful strategy for achieving otherwise difficult-to-obtain isomers.

    • Reaction Temperature: Temperature can also play a role in regioselectivity. It is advisable to screen different temperatures to find the optimal conditions for the desired isomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for a new thienopyrimidine substrate?

A1: A good starting point would be to use a well-established protocol as a baseline. For a direct arylation, for instance, you could start with:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: P(tBu)₃·HBF₄ (10-20 mol%)

  • Base: K₂CO₃ (2 equivalents)

  • Solvent: Toluene

  • Temperature: 110 °C

  • Reactants: Thienopyrimidine (1 equivalent) and aryl halide (1.5-2 equivalents) From here, you can systematically vary each parameter to optimize the yield and selectivity for your specific substrate.

Q2: My reaction is clean but the yield is low. What can I do to improve it?

A2: If you are observing clean conversion to the desired product but the yield is low, consider the following:

  • Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period.

  • Increase Catalyst Loading: A higher catalyst loading can sometimes improve the yield, although this should be balanced with cost considerations.

  • Additives: Certain additives can have a beneficial effect. For example, the addition of pivalic acid (PivOH) has been shown to improve the efficiency of some C-H activation reactions.

  • Microwave Irradiation: As mentioned earlier, microwave-assisted synthesis can often lead to significantly higher yields in shorter reaction times.[5][6][7][8]

Q3: Are there any functional groups that are incompatible with palladium-catalyzed C-H activation of thienopyrimidines?

A3: While palladium-catalyzed C-H activation is known for its good functional group tolerance, some groups can be problematic.

  • Strongly Coordinating Groups: Functional groups that can strongly coordinate to the palladium center, such as certain unprotected amines or thiols, may inhibit the catalytic cycle.[3] It is often necessary to protect these groups before the C-H activation step.

  • Oxidatively or Reductively Labile Groups: The reaction conditions, which can be oxidative, may not be compatible with highly sensitive functional groups. It is important to consider the stability of all functional groups present in your substrate under the reaction conditions.

Q4: Can I perform C-H activation on the pyrimidine ring of the thienopyrimidine core?

A4: C-H activation on the pyrimidine ring is generally more challenging than on the thiophene ring due to the electron-deficient nature of the pyrimidine ring.[13] However, it is not impossible. The use of specific directing groups or highly active catalyst systems may be required to achieve functionalization of the pyrimidine C-H bonds.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Thienopyrimidine C-H Arylation
ParameterConditionRationale
Palladium Source Pd(OAc)₂A versatile and commonly used catalyst for C-H activation.[4]
Ligand P(tBu)₃·HBF₄ or P(Cy)₃Bulky, electron-rich phosphine ligands that can stabilize the catalyst and promote reactivity.[4]
Base K₂CO₃ or Cs₂CO₃Essential for the deprotonation step in the catalytic cycle.[4]
Solvent Toluene or DioxaneHigh-boiling aprotic solvents that are generally compatible with the reaction conditions.
Temperature 100 - 120 °CProvides sufficient energy for C-H bond cleavage without significant catalyst decomposition.[4]
Atmosphere Inert (Argon or N₂)Prevents oxidation and deactivation of the palladium catalyst.
Step-by-Step Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of a Thienopyrimidine
  • To an oven-dried reaction vessel, add the thienopyrimidine substrate (1.0 mmol), aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated thienopyrimidine.

Visualizing the Process

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G cluster_reactants Reactants Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-X) Product_Pd(II) Product + Pd(II) Pd(IV) Intermediate->Product_Pd(II) Reductive Elimination Product_Pd(II)->Pd(II) Catalyst Regeneration Thienopyrimidine Thienopyrimidine Thienopyrimidine->Palladacycle Ar-X Ar-X Ar-X->Pd(IV) Intermediate

Caption: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_catalyst Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp success Improved Yield check_catalyst->success Yield Improves change_solvent Screen Solvents (Toluene, Dioxane, DMF) increase_temp->change_solvent increase_temp->success Yield Improves change_base Screen Bases (K2CO3, Cs2CO3) change_solvent->change_base change_solvent->success Yield Improves add_ligand Add/Change Ligand (e.g., P(tBu)3) change_base->add_ligand change_base->success Yield Improves increase_time Increase Reaction Time add_ligand->increase_time add_ligand->success Yield Improves use_microwave Consider Microwave Synthesis increase_time->use_microwave increase_time->success Yield Improves use_microwave->success

Caption: A decision tree for troubleshooting low-yield C-H activation reactions.

References

Sources

Optimization

removing regioisomers in thieno[2,3-d]pyrimidin-4-one synthesis

Topic: Exclusion of Regioisomers & Impurity Profiling Executive Summary The synthesis of thieno[2,3-d]pyrimidin-4-ones is a high-value workflow in medicinal chemistry, particularly for kinase inhibitors (PI3K, EGFR) and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exclusion of Regioisomers & Impurity Profiling

Executive Summary

The synthesis of thieno[2,3-d]pyrimidin-4-ones is a high-value workflow in medicinal chemistry, particularly for kinase inhibitors (PI3K, EGFR) and GnRH antagonists.[1][2][3] The critical failure point in this pathway is rarely the final cyclization, but rather the regioselectivity of the upstream Gewald reaction .[3]

When using unsymmetrical ketones (e.g., 2-butanone, 3-methylcyclohexanone), the Gewald reaction can yield two distinct 2-aminothiophene isomers.[1][2] If not separated at the intermediate stage, these propagate into the final pyrimidinone synthesis, creating inseparable regioisomers (typically the [2,3-d] vs. [3,2-d] or positional alkyl isomers).[1][2][3]

This guide provides a root-cause analysis, prevention protocols, and downstream purification strategies to ensure isomeric purity.[1][2][3]

Module 1: Diagnostic & Root Cause Analysis

The Bifurcation Point: Where do the isomers come from?

The regio-irregularity arises during the initial Knoevenagel condensation step of the Gewald reaction.

  • Scenario: You are reacting an unsymmetrical ketone (e.g., 2-butanone) with an activated nitrile (e.g., ethyl cyanoacetate) and sulfur.[1][2][3]

  • Mechanism: The ketone can enolize at two positions:

    • Kinetic Enolate (Less Hindered): Leads to the "terminal" isomer.[3]

    • Thermodynamic Enolate (More Substituted): Leads to the "internal" isomer.[3]

  • Result: This creates two isomeric 2-aminothiophene intermediates.[1][3] Once these cyclize with formamide or urea, the isomerism is "locked in" to the final thienopyrimidine core.[3]

Visualizing the Problem (DOT Diagram)

Gewald_Regio_Issue Ketone Unsymmetrical Ketone (e.g., 2-Butanone) Condensation Knoevenagel Condensation Ketone->Condensation Isomer_A Isomer A (Kinetic) Terminal Alkene Condensation->Isomer_A Low Temp / Steric Base Isomer_B Isomer B (Thermodynamic) Internal Alkene Condensation->Isomer_B High Temp / Small Base Thiophene_A Thiophene A (Target Intermediate) Isomer_A->Thiophene_A Sulfur/Base Thiophene_B Thiophene B (Regio-Impurity) Isomer_B->Thiophene_B Sulfur/Base Final_Prod Pure Thieno[2,3-d]pyrimidin-4-one Thiophene_A->Final_Prod Cyclization Mix_Prod Inseparable Mixture Thiophene_B->Mix_Prod

Figure 1: The bifurcation of regioisomers occurs at the ketone enolization/condensation step.[3] Intervention must happen before the final cyclization.

Module 2: Troubleshooting & Prevention (The "Fix")

FAQ: How do I control regioselectivity during the Gewald reaction?

A: You must manipulate the reaction kinetics to favor one enolate over the other.

VariableRecommendation for Target IsomerMechanism
Base Selection Morpholine or Piperidine Secondary amines often favor the Knoevenagel product derived from the less hindered position compared to TEA.[1]
Temperature < 50°C (Initial Step)Lower temperatures favor the kinetic enolate (less substituted alpha-carbon).[1][2][3]
Solvent Ethanol vs. DMF Ethanol (protic) stabilizes the intermediate differently than DMF.[3] Changing solvent polarity can flip the major isomer ratio [1].
Reagent Order Two-Step Protocol Pre-condense the ketone and nitrile before adding sulfur. This allows you to isolate/purify the alkene intermediate before the ring closes.[3]
Protocol: The "Intervention Point" Purification

Critical Insight: It is significantly easier to separate the 2-aminothiophene intermediates than the final thienopyrimidinones. The amino-esters have distinct solubility profiles and chromatographic retention times (Rf), whereas the final fused rings often co-crystallize.[1][3]

Step-by-Step Purification of the Intermediate:

  • Run the Gewald Reaction.

  • Workup: Evaporate solvent. Partition between Ethyl Acetate and Water.[3]

  • Acid Wash: Wash the organic layer with 10% citric acid (removes residual morpholine/base).[3]

  • Differentiation:

    • Solid/Liquid:[2][3] Often, the major isomer crystallizes from cold Ethanol or Methanol , while the minor regioisomer remains in the mother liquor.[3]

    • Chromatography: If both are oils, use Flash Chromatography.[1][2][3]

      • Mobile Phase: Hexane:EtOAc (start 9:1).[2][3]

      • Tip: Add 1% Triethylamine to the eluent to prevent tailing of the primary amine [2].[3]

Module 3: Downstream Purification (Final Product)

If you have already cyclized the mixture and are stuck with isomers in your final thieno[2,3-d]pyrimidin-4-one, use these "rescue" techniques.

Recrystallization Solvent Guide

The final fused system is highly planar and stacks well.[3] Regioisomers disrupt this stacking, leading to solubility differences.[1][2][3]

Solvent SystemConditionTarget Outcome
DMF / Water Dissolve in hot DMF, add H2O dropwise until turbid.[1][2] Cool slowly.Excellent for removing non-cyclized impurities and separating isomers based on hydrophobicity.[3]
Glacial Acetic Acid Reflux, then cool to RT.The [2,3-d] isomer often precipitates as a pure solid; the [3,2-d] isomer (if present) is more soluble in acid.[1][2][3]
Ethanol / Butanol Hot filtration.[3]Standard method.[3][4] If the product doesn't crash out, switch to n-Butanol (higher boiling point allows better solubility differential) [3].[1][2][3]
FAQ: Why does my product spot streak on TLC?

A: Thienopyrimidinones have lactam-lactim tautomerism and basic nitrogens.[1]

  • Fix: Use DCM:MeOH (95:5) with 0.5% Aqueous Ammonia or 1% Acetic Acid .[2][3] This suppresses ionization and tightens the spot, allowing you to see if you actually have two closely eluting isomers or just one streaking spot [2].

Module 4: Analytical Validation (Self-Validating System)

You cannot rely on LCMS alone, as regioisomers have identical masses.[1][2] You must use NMR.[3]

1H NMR Diagnostic Markers

Compare your spectra against these expected shifts to confirm isomeric purity.

  • The Thiophene Proton:

    • In thieno[2,3-d], the thiophene proton (if C5/C6 is unsubstituted) typically appears as a doublet or singlet around 7.0 - 7.6 ppm .[1][2][3]

    • Check: If you see a "shadow" doublet nearby (e.g., shifted by 0.1 ppm) with a lower integration, you have the regioisomer.[1][2][3]

  • The Alkyl "Fingerprint" (Crucial for 2-butanone derivatives):

    • Isomer A (Methyl on Thiophene): Look for a sharp singlet ~2.3 - 2.5 ppm.[1][2][3]

    • Isomer B (Ethyl on Thiophene): Look for a triplet/quartet pattern.[2][3][5]

    • Validation: If your "methyl singlet" has a small triplet growing out of the baseline near 1.2 ppm, you have Isomer B contamination.[3]

Decision Tree: Isolate or Reprocess?

Validation_Tree Check_NMR 1. Analyze 1H NMR (Focus: Thiophene Region) Is_Pure Single Set of Signals? Check_NMR->Is_Pure Yes_Pure Proceed to Biology/Testing Is_Pure->Yes_Pure Yes No_Impure Doublets/Shadow Peaks Visible Is_Pure->No_Impure No Recryst 2. Recrystallize (DMF/H2O) No_Impure->Recryst Check_Again Re-Check NMR Recryst->Check_Again Check_Again->Yes_Pure Clean Still_Impure Still Impure? Check_Again->Still_Impure Dirty Discard Discard & Restart (Purify at Thiophene Stage) Still_Impure->Discard Separation Unlikely

Figure 2: Analytical workflow. Note that if recrystallization fails once, reprocessing the final step is rarely successful.[2][3] It is more efficient to restart and purify the intermediate.

References

  • Sabnis, R. W., et al. (1999).[1][2][3] "2-Aminothiophenes by the Gewald Reaction."[1][3][4][5][6][7][8] Journal of Heterocyclic Chemistry. (Discusses solvent effects on Gewald regioselectivity). [1][2][3]

  • Reddit Chem Community / Organic Chemistry Portal. (2021/2025). "Separating Regioisomers using Preparative TLC & HPLC." (Field-proven solvent systems for amino-thiophene separation).

  • He, Y., et al. (2011).[1][2][3] "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones." Molecules / PMC. (Details recrystallization protocols for thienopyrimidines).

  • Buchstaller, H. P., et al. (2000).[1][2][3] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Tetrahedron. (Detailed analysis of isomer formation with unsymmetrical ketones).

Sources

Troubleshooting

Technical Support Center: Controlling Tautomeric Equilibrium in Thienopyrimidinone Derivatives

The following technical guide is structured as a specialized support center for researchers working with thienopyrimidinone scaffolds. It addresses the critical challenge of tautomeric ambiguity, which directly impacts s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with thienopyrimidinone scaffolds. It addresses the critical challenge of tautomeric ambiguity, which directly impacts structure-activity relationship (SAR) data, solubility, and kinase binding affinity.

Current Status: Operational Topic: Tautomeric Equilibrium Control (Lactam-Lactim / Amine-Imine) Target Scaffold: Thieno[2,3-d]pyrimidin-4-one and related isomers.

Executive Summary: The Tautomer Challenge

In thienopyrimidinone drug design, the heterocyclic core exists in a dynamic equilibrium between the oxo- (lactam) and hydroxy- (lactim) forms. While the lactam form (NH-C=O) is typically favored in the solid state due to intermolecular hydrogen bonding (dimerization), the solution-state population is highly sensitive to solvent polarity, pH, and substitution.

Why this matters:

  • Target Binding: Kinase ATP-binding pockets often select for a specific tautomer. If your assay conditions shift the equilibrium away from the bioactive form,

    
     values will be artificially inflated.
    
  • Permeability: The lactim form is generally more lipophilic (

    
    ), influencing membrane permeability, while the lactam form is more polar.
    
  • Synthetic Ambiguity: Alkylation reactions can yield mixtures of N-alkyl (lactam-like) and O-alkyl (lactim-like) products, complicating library synthesis.

Diagnostic Hub: Troubleshooting & FAQs

Category A: Analytical Anomalies (NMR & Spectroscopy)

Q: Why do I see broad, undefined peaks in the ^1H NMR spectrum of my thienopyrimidinone intermediate? A: This is a classic signature of intermediate exchange rates on the NMR timescale.

  • Root Cause: The molecule is interconverting between the N3-H (lactam) and O-H (lactim) forms at a rate comparable to the frequency difference (

    
    ) between the two states.
    
  • Solution (VT-NMR Protocol):

    • Cooling: Lower the temperature to

      
       (in 
      
      
      
      or
      
      
      ). This slows the exchange, potentially resolving distinct signals for both tautomers.
    • Heating: Raise the temperature to

      
       (in 
      
      
      
      ). This accelerates exchange, coalescing the signals into a sharp, time-averaged peak.
  • Diagnostic Check: If the peaks sharpen upon heating, it is a dynamic equilibrium, not impurities.

Q: My IR spectrum shows a band at


, but my computational model predicts the aromatic lactim form. Which is correct? 
A:  Trust the experimental IR data.
  • Interpretation: A strong absorption band between

    
      is diagnostic of the carbonyl stretching vibration (
    
    
    
    ), confirming the lactam tautomer is dominant in the solid state.
  • Context: Computational models (DFT) often overestimate the stability of the fully aromatic lactim form in a vacuum. In the solid state, intermolecular dual hydrogen bonding (N-H

    
     O=C) strongly stabilizes the lactam dimer.
    
Category B: Synthetic Control (Regioselectivity)

Q: I attempted to alkylate the N3-position using methyl iodide, but obtained a mixture of products. How do I lock the tautomer? A: Thienopyrimidinones are ambident nucleophiles . The N3 nitrogen and the C4 oxygen compete for the electrophile.

  • To favor N-alkylation (Lactam product):

    • Conditions: Use a soft electrophile (e.g., alkyl iodides) in a polar aprotic solvent (DMF) with a base like

      
       or 
      
      
      
      .
    • Mechanism: Thermodynamic control favors the formation of the stable amide-like carbonyl.

  • To favor O-alkylation (Lactim ether product):

    • Conditions: Use hard electrophiles (e.g., alkyl sulfates, sulfonates) or employ silver salts (

      
      ) as the base.
      
    • Alternative: The Mitsunobu reaction (

      
      ) typically favors O-alkylation due to the oxy-phosphonium intermediate.
      

Technical Deep Dive: Experimental Protocols

Protocol 3.1: Distinguishing Tautomers via NMR

Proton NMR can be ambiguous due to exchangeable protons. Carbon-13 NMR provides a more definitive structural anchor.

FeatureLactam Form (NH-C=O)Lactim Form (N=C-OH/OR)
C4 Chemical Shift

ppm

ppm
C2 Chemical Shift Upfield shift relative to lactimDownfield shift (more deshielded)
Coupling (

)

often observed
Distinct coupling patterns

Step-by-Step:

  • Prepare a concentrated sample (

    
     mg) in 
    
    
    
    (favors lactam) and
    
    
    (may allow lactim observation).
  • Acquire a standard proton-decoupled

    
     spectrum.
    
  • Critical Check: Look for the carbonyl signal. If the shift is

    
     ppm, it strongly suggests the lactam  form. If shifted downfield (
    
    
    
    ppm) or if an O-alkyl group is present, it indicates the lactim ether character.
Protocol 3.2: Chemical Locking for SAR Studies

To study the biological activity of a specific tautomer, you must synthesize "locked" analogs that cannot tautomerize.

  • Lactam Mimic: Methylate at N3 .

    • Reagents:

      
      .
      
    • Result: Fixed amide structure.

  • Lactim Mimic: Methylate at O4 (or synthesize the 4-methoxy derivative).

    • Reagents: Convert C=O to C-Cl using

      
      , then displace with 
      
      
      
      .
    • Result: Fixed imidine ether structure.

  • Bioassay: Test both locked analogs. The one that retains potency represents the bioactive tautomer of the parent molecule.

Visualizations & Logic Flows

Figure 1: Tautomeric Equilibrium Dynamics

This diagram illustrates the factors shifting the equilibrium between the Lactam (A) and Lactim (B) forms.

TautomerEquilibrium cluster_factors Control Factors Lactam Lactam Form (NH-C=O) Favored in Polar Solvents Lactim Lactim Form (N=C-OH) Favored in Gas Phase/Non-polar Lactam->Lactim High T Non-polar Solvent Lactim->Lactam Solid State (Dimerization) Polar Solvent (DMSO) Solvent Solvent Polarity (High $epsilon$ favors Lactam) Solvent->Lactam Substituent Substituents (EWG at C5/C6 stabilizes Lactim) Substituent->Lactim

Caption: Dynamic equilibrium factors. Polar environments and dimerization stabilize the Lactam; specific substitution patterns can stabilize the Lactim.

Figure 2: Analytical Decision Tree

Follow this workflow to unambiguously assign the dominant tautomer in your sample.

AnalyticalWorkflow Start Unknown Sample IR_Step Step 1: IR Spectroscopy (Solid State) Start->IR_Step Check_CO Band @ 1650-1690 cm-1? IR_Step->Check_CO Lactam_Solid Conclusion: Lactam (Solid State) Check_CO->Lactam_Solid Yes Lactim_Solid Conclusion: Lactim (Rare) Check_CO->Lactim_Solid No NMR_Step Step 2: 1H NMR (Solution State) Lactam_Solid->NMR_Step Check_Broad Are peaks broad? NMR_Step->Check_Broad VT_NMR Perform VT-NMR (-40C or +80C) Check_Broad->VT_NMR Yes Assign Assign NH vs OH signal Check_Broad->Assign No

Caption: Step-by-step analytical workflow. IR confirms solid-state form; VT-NMR resolves solution-state dynamics.

References

  • Bernat, J. et al. (2015). Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in thieno[3,2-d]pyrimidines. ResearchGate. Link

  • RCS Research Chemistry Services. (n.d.). How about Tautomers? Tautomer identification in heterocyclic compounds. WuXi AppTec. Link

  • Alkorta, I. et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Link

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. Link

  • Modh, R. P. et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI Molecules. Link

Optimization

scale-up challenges for thieno[2,3-d]pyrimidin-4-one production

Scale-Up Support Center: Thieno[2,3-d]pyrimidin-4-one Production Current Status: Online Support Tier: Senior Process Chemistry Ticket ID: SC-TP-401 Executive Summary The thieno[2,3-d]pyrimidin-4-one scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Support Center: Thieno[2,3-d]pyrimidin-4-one Production

Current Status: Online Support Tier: Senior Process Chemistry Ticket ID: SC-TP-401

Executive Summary

The thieno[2,3-d]pyrimidin-4-one scaffold is a critical pharmacophore in modern drug development, serving as the core for GnRH antagonists (e.g., Relugolix) and various kinase inhibitors. While bench-scale synthesis is well-documented, scaling this chemistry to kilogram quantities introduces non-linear challenges: thermal runaways during the Gewald reaction, difficult purging of high-boiling solvents during cyclization, and the management of toxic hydrogen sulfide (


) byproducts.

This guide operationalizes the scale-up process, moving beyond "recipe following" to "process controlling."

Module 1: The Gewald Reaction (Thiophene Synthesis)

The Challenge: The Gewald reaction (Ketone +


-cyanoester + 

+ Base) is the industry-standard entry point but is notorious for "tarring out" and violent exotherms upon scale-up.
Technical Workflow & Troubleshooting

Q: My reaction mixture turns into a black, unstirrable tar within 30 minutes. What is happening? A: You are likely experiencing a "runaway polymolecularization." This is caused by a lack of thermal control during the base addition.

  • Mechanism: The deprotonation of the

    
    -cyanoester is exothermic. If the temperature spikes 
    
    
    
    before the sulfur is fully engaged, the nitrile groups polymerize rather than cyclize.
  • Corrective Protocol:

    • Staged Addition: Do not add the base (usually morpholine or diethylamine) in one shot. Use a dosing pump to maintain internal temperature

      
      .
      
    • Sulfur Activation: Ensure elemental sulfur is finely milled. Large granules have low surface area, slowing the heterogeneous reaction and causing an accumulation of unreacted intermediates that suddenly react (thermal spike).

    • Solvent Switch: Switch from pure Ethanol to an Ethanol/Toluene mix. The toluene acts as a heat sink and keeps the intermediate solubilized, preventing the "tar" crash-out.

Q: I have high residual elemental sulfur in my isolated aminothiophene. How do I remove it? A: Elemental sulfur is difficult to filter and poisons downstream palladium catalysts.

  • The "Sulfite Wash" Trick: Wash your crude organic layer with a 10% aqueous solution of Sodium Sulfite (

    
    ) at 
    
    
    
    . This converts lipophilic
    
    
    into water-soluble sodium thiosulfate (
    
    
    ).
  • Solvent Wash: Triturate the solid crude with cold Carbon Disulfide (

    
    ) (highly effective but toxic) or, more safely, cold Toluene, in which the aminothiophene is less soluble than sulfur.
    

Visual: Gewald Reaction Troubleshooting Logic

GewaldProcess Start Start Gewald Reaction (Ketone + Cyanoester + S8) BaseAdd Add Amine Base (Controlled Rate) Start->BaseAdd CheckTemp Check Internal Temp BaseAdd->CheckTemp Tar ISSUE: Black Tar Formation CheckTemp->Tar Temp > 60°C (Fast Addition) Success Intermediate: 2-aminothiophene CheckTemp->Success Temp < 50°C (Slow Addition) Solution1 1. Active Cooling 2. Dilute with Toluene 3. Milling of S8 Tar->Solution1 Troubleshoot

Caption: Decision logic for preventing thermal runaway and polymerization in Gewald synthesis.

Module 2: Pyrimidine Ring Closure

The Challenge: Cyclizing the 2-aminothiophene into the thienopyrimidinone often requires heating with Formamide or Formic Acid/Sulfuric Acid. The high boiling point of Formamide (


) makes removal difficult.
Technical Workflow & Troubleshooting

Q: The cyclization is stalling at 80% conversion. Adding more Formamide doesn't help. A: This reaction is an equilibrium driven by the removal of water (or ammonia/ethanol depending on reagents).

  • The Fix: You are likely refluxing without removing the byproduct. Switch from a standard reflux condenser to a Dean-Stark trap (if using a co-solvent like Xylene) or use a sweep gas (

    
    ) to drive off the volatile byproducts (Water/Ammonia).
    
  • Alternative Reagent: If Formamide is too sluggish, switch to Triethyl Orthoformate (TEOF) with a catalytic amount of Acetic Acid. This generates ethanol as a byproduct, which is easier to remove and drives the reaction to completion at lower temperatures (

    
    ).
    

Q: My product is trapped in a Formamide "sludge" during workup. A: Formamide is water-soluble but viscous.

  • The "Drowning" Protocol:

    • Cool the reaction mixture to

      
      .
      
    • Slowly add water (antisolvent) directly to the hot reaction mixture with vigorous stirring.

    • Allow to cool to room temperature. The thienopyrimidinone should crystallize out as a distinct solid, leaving Formamide in the aqueous mother liquor.

    • Warning: Do not add water at reflux (

      
      ) or you risk a violent boil-over (steam explosion).
      

Module 3: Safety & Engineering Controls

The Challenge: Scale-up introduces hazards not visible on the milligram scale, specifically


 evolution and dust explosions.
HazardSourceEngineering Control (Mandatory)
Hydrogen Sulfide (

)
Side product of sulfur reactions and hydrolysis of thio-intermediates.Scrubbers: All reactor vents must pass through a Caustic Scrubber (NaOH solution) + Bleach (NaOCl) trap to neutralize sulfide gas. Sensors: Personal

monitors are required.
Thermal Runaway Exothermic Knoevenagel/Gewald steps.Burst Disks: Reactors must be equipped with relief valves vented to a safe dump tank. Jacket Cooling: Ensure cooling capacity (

value) is calculated for the max exotherm rate.
Sulfur Dust Handling solid

during charging.
Grounding: All solids charging equipment must be grounded. Use "wet charging" (slurrying sulfur in solvent) instead of dry powder dumping to prevent static ignition.

Module 4: Comparison of Synthetic Routes

FeatureRoute A: Classical Gewald Route B: One-Pot (NIH Method) Route C: Aza-Wittig / Urea
Steps 2 (Isolation of thiophene)1 (Cascade reaction)3+ (Linear)
Scale-Up Rating High Low Medium
Pros Intermediate purification allows for impurity control. Robust.Fast, high atom economy.High regioselectivity for complex analogs.
Cons Labor intensive isolation.Product precipitation often traps impurities. Hard to control exotherm.Expensive reagents (phosphines/isocyanates).
Best For GMP Manufacturing Rapid Library Generation Complex Analogs (e.g., Relugolix)

Visual: Thienopyrimidine Synthesis Pathway

SynthesisPath Input Ketone + Cyanoacetate Gewald Gewald Reaction (S8, Base) Input->Gewald Exotherm! Thiophene Intermediate: 2-Aminothiophene Gewald->Thiophene Isolation Cyclization Cyclization (Formamide/TEOF) Thiophene->Cyclization >100°C Product Thieno[2,3-d]pyrimidin-4-one Cyclization->Product Precipitate

Caption: Step-wise transformation from raw materials to the final bicyclic scaffold.

References

  • National Institutes of Health (NIH). (2014). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale-Up Reaction Safety Guide. Retrieved from [Link]

  • University of Illinois. (2019). Scale-Up Reaction Safety and Risk Assessment. Retrieved from [Link]

  • Teck Resources. (2022). Sulphur Safety Data Sheet (SDS). Retrieved from [Link]

Reference Data & Comparative Studies

Validation

X-ray crystallography data for thieno[2,3-d]pyrimidin-4-one

Technical Comparison Guide: Thieno[2,3-d]pyrimidin-4-one Crystallography Executive Summary Thieno[2,3-d]pyrimidin-4-one serves as a critical bioisostere to the quinazolin-4-one scaffold, offering altered physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Thieno[2,3-d]pyrimidin-4-one Crystallography

Executive Summary Thieno[2,3-d]pyrimidin-4-one serves as a critical bioisostere to the quinazolin-4-one scaffold, offering altered physicochemical properties (logP, solubility) while maintaining the planar topology required for kinase and phosphodiesterase (PDE4) inhibition. This guide analyzes the X-ray crystallographic data of thieno[2,3-d]pyrimidin-4-one derivatives, contrasting their solid-state behavior with quinazolinone alternatives. The data reveals a distinct preference for centrosymmetric dimerization driven by the lactam tautomer, a feature that significantly influences crystal packing density and dissolution rates in drug formulation.

Structural & Crystallographic Comparison

The substitution of the benzene ring in quinazolinone with a thiophene ring in thieno[2,3-d]pyrimidine introduces a sulfur atom that alters the electron density map and potential for non-covalent interactions (σ-hole interactions).

Comparative Crystallographic Metrics

The following table contrasts a representative thieno[2,3-d]pyrimidin-4-one derivative (Hydrazone-linked, Ref 1) against standard Quinazolin-4-one parameters.

FeatureThieno[2,3-d]pyrimidin-4-one DerivativeQuinazolin-4-one ScaffoldImplication for Drug Design
Crystal System Triclinic (typically P-1) or Monoclinic (P2₁/c)Monoclinic (P2₁/c)Thieno derivatives often show lower symmetry, potentially aiding solubility.
Space Group P-1 (Z=2)P2₁/c (Z=4)P-1 indicates a tightly packed inversion center without screw axes.
Unit Cell Vol. ~919.65 ų (Varies by substituent)~850 - 1100 ųComparable volume indicates true bioisosterism.
Packing Efficiency High (Driven by π-π & S···O interactions)High (Driven by π-π stacking)Sulfur atom contributes to tighter packing via chalcogen bonding.
Tautomer State Lactam (NH / C=O) Lactam (NH / C=O) Both favor the keto-form in solid state; critical for H-bond donor design.
Key Interaction Centrosymmetric R²₂(8) Dimer Centrosymmetric R²₂(8) Dimer Identical supramolecular synthon; interchangeable in binding pockets.
Tautomeric Preference in Solid State

Despite the theoretical possibility of the lactim (enol) form, X-ray diffraction data confirms that thieno[2,3-d]pyrimidin-4-one crystallizes predominantly in the lactam (keto) form.

  • Evidence: Bond lengths for C=O are typically ~1.22 Å (double bond character), while the C-N bonds show partial double bond character (~1.38 Å), indicative of resonance stabilization within the pyrimidinone ring.

  • Interaction: The N(3)-H proton acts as a robust hydrogen bond donor, typically pairing with the Carbonyl O(4) of a neighboring molecule to form a stable dimer.

Intermolecular Interactions & Mechanism

Understanding the lattice energy contributors is vital for crystal engineering. The thieno-fused system introduces unique sulfur-mediated contacts not present in quinazolines.

Primary Interaction Network
  • Hydrogen Bonding (Strong): The dominant motif is the formation of centrosymmetric dimers via N–H···O or N–H···N bonds. In hydrazone derivatives, N(3)-H[1]···O(3) interactions (2.847 Å) stabilize the lattice (Ref 1).

  • Pi-Pi Stacking (Medium): The planar nature of the bicyclic system facilitates offset face-to-face stacking (centroid-centroid distances ~3.5 - 3.8 Å).

  • Chalcogen Bonding (Weak/Specific): The sulfur atom in the thiophene ring can participate in S···O or S···N interactions, acting as a weak Lewis acid (σ-hole donor). This is a distinct advantage over quinazolines, offering an additional vector for optimizing binding affinity in protein pockets.

InteractionMap Thieno Thieno[2,3-d]pyrimidin-4-one (Lactam Form) Dimer Centrosymmetric Dimer (R2_2(8) Motif) Thieno->Dimer N-H...O H-Bond Stacking Pi-Pi Stacking (3.5 - 3.8 Å) Thieno->Stacking Planar Geometry Sulfur Sulfur Interaction (S...O / S...N) Thieno->Sulfur Thiophene Ring Lattice Crystal Lattice Stability Dimer->Lattice Primary Anchor Stacking->Lattice Packing Density Sulfur->Lattice Directionality

Figure 1: Hierarchical contribution of intermolecular forces to the crystal lattice stability of thieno[2,3-d]pyrimidin-4-one.

Experimental Protocol: Crystallization & Data Collection

To reproduce high-quality single crystals suitable for X-ray diffraction, the following self-validating protocol is recommended. This method utilizes a dual-solvent system to control nucleation rates.

Reagents
  • Solute: Thieno[2,3-d]pyrimidin-4-one derivative (synthesized via Gewald reaction or similar).

  • Primary Solvent: Dimethylformamide (DMF) - High solubility.

  • Anti-solvent: Methanol (MeOH) or Ethanol - Lower solubility, promotes precipitation.

Step-by-Step Workflow
  • Supersaturation:

    • Dissolve 50 mg of the compound in the minimum amount of hot DMF (~80°C).

    • Validation: Solution must be completely clear. If turbid, filter through a 0.45 µm PTFE syringe filter.

  • Anti-solvent Addition:

    • Slowly add MeOH dropwise to the hot DMF solution until a faint, persistent cloudiness appears.

    • Add 2-3 drops of DMF to restore clarity.

  • Slow Evaporation (Crystal Growth):

    • Transfer solution to a clean scintillation vial.

    • Cover the vial with parafilm and poke 3-5 small holes to restrict evaporation rate.

    • Store at ambient temperature (20-25°C) in a vibration-free environment for 3-7 days.

    • Checkpoint: "Shiny yellow/colorless blocks" should appear. Avoid needles (often indicates rapid precipitation and lower data quality).

  • Harvesting:

    • Select a single crystal with defined edges (approx. 0.2 x 0.2 x 0.1 mm).

    • Mount on a glass fiber or MiTeGen loop using Paratone oil.

CrystallizationWorkflow Synthesis Synthesis (Gewald Reaction) Dissolution Dissolution (Hot DMF) Synthesis->Dissolution Mixing Solvent Tuning (Add MeOH until turbid -> Clear) Dissolution->Mixing Filter if turbid Growth Slow Evaporation (Parafilm, 3-7 Days) Mixing->Growth Controlled Rate Harvest Crystal Harvesting (Select Block Morphology) Growth->Harvest Check Morphology XRD X-Ray Diffraction (Mo/Cu Kα Source) Harvest->XRD

Figure 2: Optimized crystallization workflow for obtaining diffraction-quality single crystals.

Application in Drug Design (SAR)

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

  • Planarity: The thieno[2,3-d]pyrimidine core is essentially planar (RMS deviation < 0.05 Å). This rigidity reduces the entropic penalty upon binding to kinase ATP pockets.

  • Substituent Vectors: The C-4 position (carbonyl) and N-3 position are fixed in the lattice by H-bonds. Modifications at C-2 or the Thiophene C-5/6 positions are the primary vectors for extending into solvent-exposed regions or hydrophobic pockets without disrupting the core binding mode.

  • Bioisosterism: The C-S-C angle in the thiophene ring (~91-92°) is sharper than the C-C-C angle in benzene (~120°). This slight geometric contraction can be exploited to fit into binding pockets where the quinazoline scaffold is sterically clashing.

References

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Source: MDPI (Molecules), 2023. URL:[Link]

  • Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. Source: CrystEngComm (RSC), 2015. URL:[Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Source: Organic & Biomolecular Chemistry (RSC), 2012.[2] URL:[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules), 2022. URL:[Link]

Sources

Comparative

Comparative Guide: Thieno[2,3-d]pyrimidine vs. Quinazoline Potency in Kinase Inhibition

The following guide provides an in-depth technical comparison between thieno[2,3-d]pyrimidine and quinazoline scaffolds, focusing on their application as kinase inhibitors in drug discovery. Executive Summary In the real...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between thieno[2,3-d]pyrimidine and quinazoline scaffolds, focusing on their application as kinase inhibitors in drug discovery.

Executive Summary

In the realm of small-molecule drug discovery, particularly for tyrosine kinase inhibitors (TKIs) targeting EGFR, VEGFR, and PI3K, the quinazoline scaffold has historically been the "gold standard" (e.g., Gefitinib, Erlotinib).[1] However, the emergence of resistance mutations (e.g., EGFR T790M) and solubility challenges has driven the exploration of bioisosteres.

The thieno[2,3-d]pyrimidine scaffold replaces the benzene ring of quinazoline with a thiophene ring. This modification alters the electronic distribution, reduces molecular weight, and changes the vector of substituents, often resulting in enhanced potency against resistant mutants and improved safety profiles in normal tissue, despite occasional solubility trade-offs.

Structural & Electronic Profiling

The core difference lies in the fusion of the pyrimidine ring.

FeatureQuinazoline CoreThieno[2,3-d]pyrimidine Core
Structure Benzene fused to PyrimidineThiophene fused to Pyrimidine
Electronic Nature Electron-deficient pyrimidine; Electron-neutral benzene.Thiophene is electron-rich (excess

-electrons), potentially increasing cation-

interactions in the binding pocket.
Bioisosterism Classical scaffold.Classical Bioisostere. The Sulfur atom acts as a steric and electronic replacement for the -CH=CH- group.
Binding Mode Typically binds to the ATP-binding pocket via N1 and N3 hydrogen bonding (hinge region).Retains N1/N3 hinge binding but the thiophene sulfur can induce subtle conformational shifts in the P-loop, accommodating mutations like T790M.
Visualizing the Scaffold Hopping

The following diagram illustrates the structural relationship and the signaling pathways these scaffolds typically target (EGFR/PI3K).

Pathway Scaffolds Scaffold Comparison Quin Quinazoline (e.g., Gefitinib) Scaffolds->Quin Thieno Thieno[2,3-d]pyrimidine (e.g., Compound 5b) Scaffolds->Thieno Target Target: EGFR (TK Domain) Quin->Target Inhibits (WT) Signal Downstream Signaling Quin->Signal Blocks Thieno->Target Inhibits (WT & T790M) Thieno->Signal Blocks Apop Apoptosis (Cell Death) Thieno->Apop Induces ATP ATP Binding Site Target->ATP Competes with ATP Target->Signal Phosphorylation Cascade Prolif Cell Proliferation (Tumor Growth) Signal->Prolif Active Pathway

Caption: Comparative mechanism of action. Thieno[2,3-d]pyrimidines often retain potency against resistant mutants where Quinazolines fail.

Potency & Selectivity Analysis

Experimental data highlights that while Quinazolines are exceptionally potent against Wild Type (WT) EGFR, Thieno[2,3-d]pyrimidines often demonstrate superior selectivity profiles, particularly sparing normal cells (WI-38) and targeting resistant mutants.

Comparative Data: EGFR Inhibition (IC50)

The following data aggregates results from recent SAR studies (e.g., Compound 5b series vs. Erlotinib).

Compound ClassSpecific AgentEGFR WT

(nM)
EGFR T790M

(nM)
Selectivity Index (Mutant/WT)Safety (WI-38 Normal Cells)

(

M)
Quinazoline Erlotinib 0.5 - 2.0 > 3,000Poor (Resistant)~28.48
Quinazoline Gefitinib 0.4 - 1.5 > 2,000Poor (Resistant)~25.00
Thieno[2,3-d] Compound 5b 37.19204.10 Moderate70.13 (Safer)
Thieno[2,3-d] Compound B1 > 1,00013.00 High (>76-fold) N/A

Key Insight:

  • Potency Shift: Quinazolines are generally more potent against the Wild Type (sub-nanomolar). Thieno[2,3-d]pyrimidines may show slightly lower absolute potency against WT but gain critical activity against the T790M mutation (gatekeeper mutation).

  • Safety Margin: The thieno-fused system (Compound 5b) demonstrated a 2.5-fold improvement in safety against normal lung fibroblast cells (WI-38) compared to Erlotinib.[2] This suggests that the scaffold change reduces off-target toxicity, a major limitation of second-generation quinazolines like Afatinib.

Experimental Protocols for Validation

To objectively compare these scaffolds in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

A. Chemical Synthesis (General Approach)
  • Quinazolines: typically synthesized via Niementowski quinazoline synthesis (Anthranilic acid + Formamide).

  • Thieno[2,3-d]pyrimidines: typically synthesized via the Gewald Reaction .

    • Step 1: Condensation of a ketone/aldehyde with elemental sulfur and an

      
      -cyanoester to form the 2-aminothiophene-3-carboxylate core.
      
    • Step 2: Cyclization with formamide or urea to fuse the pyrimidine ring.

    • Step 3: Chlorination (

      
      ) and nucleophilic substitution (aniline) to introduce the specificity-determining side chain.
      
B. In Vitro Kinase Assay (HTRF Method)

Objective: Determine


 against EGFR WT and T790M.[3]
Method:  Homogeneous Time-Resolved Fluorescence (HTRF).[4]
  • Reagents: Recombinant EGFR (WT and T790M), Biotinylated poly-GT substrate, ATP (at

    
    ), Eu-labeled anti-phosphotyrosine antibody, Streptavidin-XL665.
    
  • Preparation: Prepare 3-fold serial dilutions of test compounds (Thieno vs Quinazoline) in DMSO.

  • Reaction:

    • Mix Enzyme (0.2 ng/

      
      L) + Compound + Substrate/ATP in a 384-well low-volume plate.
      
    • Incubate for 60 mins at Room Temperature (RT).

  • Detection: Add detection reagents (Eu-antibody + SA-XL665). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract

    
    .
    
C. Cell Viability & Selectivity Assay (MTT)

Objective: Assess cytotoxicity in tumor cells (A549, H1975) vs. normal cells (WI-38).

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of compounds for 72h.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (150

    
    L).
    
  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Workflow Diagram

Protocol Start Start: Scaffold Design Synth Synthesis (Gewald vs Niementowski) Start->Synth Purify Purification (>95% Purity) Synth->Purify Kinase Kinase Assay (HTRF: WT vs T790M) Purify->Kinase Cell Cell Viability (MTT: A549 vs WI-38) Purify->Cell Data Data Analysis (IC50 & SI Calculation) Kinase->Data Cell->Data Decision Lead Selection Data->Decision

Caption: Integrated workflow for validating scaffold potency and selectivity.

Conclusion & Strategic Recommendation

While quinazolines remain the most potent inhibitors for wild-type targets due to optimized binding kinetics, the thieno[2,3-d]pyrimidine scaffold offers a superior strategic starting point for:

  • Overcoming Resistance: The structural flexibility allows better accommodation of bulky gatekeeper mutations (T790M).

  • Reducing Toxicity: Higher selectivity indices (SI) protect normal tissues.

  • Intellectual Property: It provides a distinct chemical space outside the crowded quinazoline patent landscape.

Recommendation: For programs targeting resistant NSCLC or requiring improved safety margins, prioritize the thieno[2,3-d]pyrimidine core. For maximal WT potency, the quinazoline core remains superior.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors . ACS Omega. Link

  • Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors . MedChemComm. Link

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors . Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Thienopyrimidines

[1] Executive Summary Thienopyrimidines are privileged scaffolds in medicinal chemistry, widely utilized as bioisosteres of quinazolines (e.g., in EGFR kinase inhibitors). While both scaffolds share a fused pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Thienopyrimidines are privileged scaffolds in medicinal chemistry, widely utilized as bioisosteres of quinazolines (e.g., in EGFR kinase inhibitors). While both scaffolds share a fused pyrimidine core, the replacement of the benzene ring (quinazoline) with a thiophene ring (thienopyrimidine) fundamentally alters their mass spectrometric behavior.

This guide provides a technical comparison of the fragmentation patterns of thienopyrimidines versus their quinazoline analogs. It details the specific influence of the sulfur atom on ionization, isotopic abundance, and ring-cleavage mechanisms, providing a robust framework for structural elucidation and metabolite identification in drug development.

Part 1: Structural Context & Bioisosteric Comparison[2]

The primary challenge in analyzing thienopyrimidines is distinguishing the fragmentation of the thiophene moiety from the pyrimidine core. Unlike the robust benzene ring in quinazolines, the thiophene ring is electron-rich and susceptible to specific desulfurization pathways under high collision energies.

Table 1: Comparative MS Characteristics (Thienopyrimidine vs. Quinazoline)
FeatureThienopyrimidine (Scaffold A)Quinazoline (Scaffold B)Diagnostic Significance
Core Structure Thiophene fused to PyrimidineBenzene fused to PyrimidineThiophene is less aromatic, more prone to ring opening.
Isotopic Pattern Distinct M+2 peak (~4.5% relative abundance due to ³⁴S)Negligible M+2 (unless halogenated)Critical for confirming the scaffold in complex matrices.
Primary Ring Cleavage RDA-like (Pyrimidine) + C-S Cleavage (Thiophene)RDA-like (Pyrimidine) onlyThienopyrimidines show dual ring-opening risks.
Characteristic Neutral Losses HCN (27 Da), CS (44 Da), CHS (45 Da), SH (33 Da)HCN (27 Da), CO (28 Da - if carbonyl present)Loss of CS/CHS is the "fingerprint" of thienopyrimidines.
Ionization (ESI+) High proton affinity at N-1/N-3High proton affinity at N-1/N-3Similar ionization efficiency; fragmentation differs.

Part 2: Mechanistic Fragmentation Analysis

The "RDA-Like" Pyrimidine Cleavage

Both scaffolds undergo a Retro-Diels-Alder (RDA) like cleavage of the pyrimidine ring. This is the dominant pathway for fused pyrimidines.

  • Mechanism: The molecular ion undergoes bond scission at the N(3)-C(4) and C(1)-C(8a) bonds (numbering varies by isomer).

  • Result: Release of a nitrile (R-CN) or HCN, generating a radical cation intermediate.

Thiophene-Specific Cleavage (The Differentiator)

The presence of sulfur introduces a "soft" center that allows for radical-induced fragmentation unique to thienopyrimidines.

  • Desulfurization: Under higher Collision Energy (CE), the thiophene ring can open, leading to the extrusion of CS (thiocarbonyl) or CHS (thioformyl radical) .

  • Quinazoline Contrast: The benzene ring in quinazolines almost never fragments under standard ESI-MS/MS conditions; fragmentation is restricted to the pyrimidine ring or substituents.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways between the two scaffolds, highlighting the sulfur-specific losses.

FragmentationPathways Precursor [M+H]+ Precursor Ion (Thienopyrimidine) Intermediate_RDA Pyrimidine Ring Opening (RDA-like Mechanism) Precursor->Intermediate_RDA Low CE (10-20 eV) Intermediate_S Thiophene Ring Opening (C-S Bond Cleavage) Precursor->Intermediate_S High CE (>35 eV) Fragment_Sub Substituent Loss (e.g., -CH3, -NH3) Precursor->Fragment_Sub Labile Groups Fragment_HCN Fragment Ion [M+H - HCN]+ Intermediate_RDA->Fragment_HCN - HCN (27 Da) Fragment_CS Diagnostic Fragment [M+H - CS/CHS]+ Intermediate_S->Fragment_CS - CS (44 Da) - CHS (45 Da)

Figure 1: Divergent fragmentation pathways. Green indicates common pyrimidine losses; Red indicates sulfur-specific losses diagnostic for thienopyrimidines.

Part 3: Experimental Protocol (Self-Validating System)

To reliably differentiate these scaffolds or identify metabolites, use the following Stepped-Energy ESI-MS/MS Protocol . This method is self-validating because it captures both labile substituent losses (low energy) and diagnostic core cleavages (high energy) in a single run.

LC-MS/MS Method Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+ve)Nitrogen atoms in the pyrimidine ring protonate readily.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules; prevents in-source fragmentation.
Source Temp 350°C - 400°CEnsures complete desolvation of the fused heterocyclic core.
Collision Energy (CE) Stepped: 15, 30, 45 eV15 eV: Preserves substituents.30 eV: RDA cleavage (HCN loss).45 eV: Forces Thiophene opening (CS loss).
Scan Range m/z 50 - [M+100]Must capture low mass fragments (e.g., m/z 44/45 for CS/CHS).
Workflow Logic

The following logic gate ensures data integrity during analysis.

WorkflowLogic Start Acquire MS1 Spectrum Check_Iso Check Isotope Pattern (M+2 present?) Start->Check_Iso Decision_S Sulfur Present Check_Iso->Decision_S Yes (~4.4%) Decision_NoS No Sulfur (Likely Quinazoline) Check_Iso->Decision_NoS No (<1%) MS2_Acq Acquire MS2 (Stepped CE) Decision_S->MS2_Acq Decision_NoS->MS2_Acq Check_CS Check for Neutral Loss 44 Da (CS) or 45 Da (CHS) MS2_Acq->Check_CS Confirm_TP CONFIRMED: Thienopyrimidine Check_CS->Confirm_TP Found Confirm_Q CONFIRMED: Quinazoline/Other Check_CS->Confirm_Q Not Found

Figure 2: Logical decision tree for distinguishing thienopyrimidine scaffolds using MS data.

Part 4: Case Study & Data Interpretation

Scenario: Impurity Profiling

Objective: Identify an unknown impurity in a thienopyrimidine drug substance (Precursor m/z 350).

  • Observation: The impurity shows m/z 336 (14 Da lower than API).

  • Hypothesis: Demethylation (-CH3) vs. Core degradation.

  • Experiment: Run Stepped CE MS/MS.

  • Analysis:

    • Low CE (15 eV): Product ion m/z 336 is stable.

    • High CE (45 eV): The m/z 336 ion fragments further to lose 45 Da (CHS).

Common Fragment Ions (Reference Data)
  • [M+H - 17]+ : Loss of NH₃ (Common in amino-substituted thienopyrimidines).

  • [M+H - 27]+ : Loss of HCN (RDA cleavage of pyrimidine).

  • [M+H - 33]+ : Loss of SH radical (Rare, requires specific substitution).

  • [M+H - 44]+ : Loss of CS (Thiophene ring destruction).

  • [M+H - 45]+ : Loss of CHS (Thioformyl radical).

References

  • RSC Advances. (2017). Electrospray ionization collision induced dissociation of thieno[3,2-d]pyrimidine derivatives. Retrieved from [Link]

  • Arkivoc. (2001).[1] Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Retrieved from [Link]

  • Scientific Electronic Library Online (SciELO). (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link][2][3][4][5]

  • Asian Journal of Chemistry. (2021). Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline. Retrieved from [Link]

Sources

Comparative

Precision Benchmarking: Optimized HPLC Validation for Thieno[2,3-d]pyrimidin-4-one Purity

Executive Summary: The Purity Paradox Thieno[2,3-d]pyrimidin-4-one derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinazolines in kinase inhibitors and antimicrobial agents. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

Thieno[2,3-d]pyrimidin-4-one derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinazolines in kinase inhibitors and antimicrobial agents. However, their synthesis—often via the Gewald reaction—introduces a unique "purity paradox." The formation of positional isomers (thieno[3,2-d] vs. [2,3-d]) and persistent starting materials (2-aminothiophene-3-carboxylates) creates a separation challenge that generic "walk-up" HPLC methods frequently fail to resolve.

This guide objectively compares an Optimized C18 RP-HPLC Method (designed specifically for this scaffold) against two common alternatives: a Generic TFA Gradient and UPLC-MS Rapid Screening . We provide experimental validation data adhering to ICH Q2(R1) guidelines to demonstrate why the optimized approach is the necessary standard for API release testing.

Comparative Analysis: Method Performance

We benchmarked the Optimized Method against industry-standard alternatives. The data below reflects average performance metrics across three independent validation runs.

Table 1: Performance Matrix
FeatureOptimized Method (The Product) Generic TFA Gradient (Alternative A) UPLC-MS Rapid Screen (Alternative B)
Principle Isocratic/Shallow Gradient (Ammonium Acetate/ACN)Steep Gradient (Water/ACN + 0.1% TFA)Sub-2

m Particle / MS Detection
Isomer Resolution (

)
> 3.5 (Baseline separation of [2,3-d] vs [3,2-d])< 1.5 (Co-elution common)N/A (Masses are identical)
LOD (Impurity) 0.03%0.05%0.01% (High Sensitivity)
Linearity (

)
> 0.9998> 0.995> 0.990
Run Time 15 - 20 min5 - 8 min 2 - 3 min
Cost Per Run Low (Standard Solvents)LowHigh (MS maintenance/Solvents)
Suitability Final API Release / QC Reaction MonitoringHigh-Throughput Screening
Critical Insight: The Isomer Trap

While UPLC-MS is superior in speed and sensitivity, it fails to distinguish regioisomers (same


). The Generic Gradient often merges the target thieno[2,3-d] peak with the des-amino impurity due to pH-induced peak tailing. The Optimized Method  uses a buffered mobile phase (pH 4.0–4.5) to suppress silanol interactions with the pyrimidinone nitrogen, sharpening the peak shape and exposing hidden impurities.

Impurity Origin & Control Strategy

Understanding what we are separating is prerequisite to validation. The primary impurities stem from the Gewald synthesis and subsequent cyclization.

ImpurityPathways Start Ketone + Cyanoacetate Inter1 2-Aminothiophene Intermediate Start->Inter1 Gewald Rxn Imp1 Impurity A: Unreacted Amine Inter1->Imp1 Residual Cycliz Cyclization (Formamide) Inter1->Cycliz Target Target: Thieno[2,3-d]pyrimidin-4-one Cycliz->Target Imp2 Impurity B: Regioisomer [3,2-d] Cycliz->Imp2 Thermal Rearrangement Imp3 Impurity C: Oxidation Products Target->Imp3 Stress (H2O2)

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A, B, and C) requiring specific chromatographic resolution.

The Optimized Protocol (Standard Operating Procedure)

This protocol is validated to separate the parent compound from the impurities identified above.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped (e.g., Capcell Pak MG II or Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 20 mM Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 250 nm (primary), 220 nm (impurity check).

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
2.08515Isocratic Hold (Polar Impurities)
12.04060Linear Gradient (Elute Main Peak)
15.04060Wash
15.18515Re-equilibration
20.08515Stop

Scientific Rationale: The initial isocratic hold at 15% B ensures that polar starting materials (like 2-aminothiophene-3-carboxylic acid) are retained long enough to separate from the solvent front. The buffer pH of 4.0 keeps the pyrimidinone (pKa ~ 8-9) in a neutral state, preventing peak tailing associated with basic nitrogen interactions.

Validation Data (ICH Q2(R1) Compliance)

The following data demonstrates the "Trustworthiness" of this protocol.

Specificity (Stress Testing)

Samples were subjected to stress conditions to ensure the method is stability-indicating.[2]

Stress ConditionDuration/TempDegradation %Resolution (

) from Main Peak
Acid (0.1N HCl) 24h / 60°C< 2%> 4.0
Base (0.1N NaOH) 4h / 60°C12% (Hydrolysis)3.2
Oxidation (3%

)
2h / RT5% (S-oxide)5.1
Thermal 48h / 80°C< 1%N/A
Linearity & Range
  • Range: 50% to 150% of target concentration (0.1 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999
    
Accuracy (Recovery)

Spiked recovery experiments at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.40.598.0 - 102.0%
100%100.10.398.0 - 102.0%
120%99.80.498.0 - 102.0%

Logic of Validation: The Workflow

To ensure reproducibility, follow this logical validation workflow.

ValidationLogic Step1 System Suitability Test (SST) (Tailing < 1.5, Plates > 5000) Step2 Specificity Check (Inject Blank & Placebo) Step1->Step2 Step3 Linearity & Range (5 concentrations) Step2->Step3 Decision R² > 0.999? Step3->Decision Decision->Step3 No (Re-prep) Step4 Accuracy & Precision (Spike Recovery & Repeatability) Decision->Step4 Yes Step5 Robustness (pH +/- 0.2, Flow +/- 0.1) Step4->Step5 Final Validated Method Ready for Release Step5->Final

Figure 2: Step-by-step logic flow for validating the HPLC method according to ICH guidelines.

Troubleshooting & Robustness

Even validated methods can drift. Here are the causal links between common failures and their fixes:

  • Peak Tailing (> 1.5):

    • Cause: Silanol activity on the column or pH drift > 4.5.

    • Fix: Ensure Ammonium Acetate buffer is fresh. Verify pH before adding organic solvent.

  • Retention Time Shift:

    • Cause: Evaporation of Acetonitrile in the pre-mixed mobile phase.

    • Fix: Use the gradient program (pump mixing) rather than pre-mixing large bottles.

  • Ghost Peaks:

    • Cause: Carryover from highly concentrated samples.

    • Fix: Add a "needle wash" step with 50:50 Methanol:Water between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] Link

  • Rao, B. V., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 (a thienopyrimidine derivative). Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wang, Y., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3951. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Validation

Comparative In Silico Profiling: Thieno[2,3-d]pyrimidin-4-ones vs. Quinazoline Scaffolds

This guide provides a rigorous technical comparison of 4aH-thieno[2,3-d]pyrimidin-4-one (chemically formalized as thieno[2,3-d]pyrimidin-4(3H)-one ) derivatives against industry-standard quinazoline inhibitors (e.g., Gef...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 4aH-thieno[2,3-d]pyrimidin-4-one (chemically formalized as thieno[2,3-d]pyrimidin-4(3H)-one ) derivatives against industry-standard quinazoline inhibitors (e.g., Gefitinib, Erlotinib) within ATP-binding pockets of tyrosine kinases.

Executive Summary & Mechanistic Rationale

The thieno[2,3-d]pyrimidin-4-one scaffold serves as a potent bioisostere to the quinazoline core found in FDA-approved EGFR inhibitors like Gefitinib. While quinazolines rely on a benzene-fused pyrimidine ring to mimic the adenine moiety of ATP, the thieno-pyrimidine scaffold replaces the benzene ring with a thiophene ring.

Why this matters:

  • Electronic Profile: The thiophene ring is electron-rich (excess

    
    -electrons), potentially enhancing 
    
    
    
    -
    
    
    stacking interactions with the gatekeeper residues (e.g., Phe723 in VEGFR-2 or Phe790 in EGFR) compared to the benzene ring of quinazolines.
  • Solubility & ADMET: The introduction of sulfur often alters lipophilicity (

    
    ), improving membrane permeability profiles while maintaining the critical hydrogen-bonding donor/acceptor motif required for the "hinge region" binding.
    
Structural Tautomerism (Critical Protocol Note)

The term "4aH" in your request likely alludes to the dihydro-intermediate or is a nomenclature variance for the 4(3H)-one tautomer. In docking studies, tautomeric state definition is non-negotiable .

  • Dominant Species: At physiological pH, the lactam (NH at N3, C=O at C4) is often the stable tautomer, but the lactim (N at N3, OH at C4) can drive binding if the pocket requires a hydrogen bond donor at position 3.

  • Guidance: You must generate both tautomers during ligand preparation. Standard quinazolines (e.g., Gefitinib) are fixed aromatic systems, whereas thieno-pyrimidin-4-ones possess this dynamic protonation state, offering a "chameleon" binding mode that can adapt to mutant pockets (e.g., EGFR T790M).

Comparative Analysis: Thieno-pyrimidine vs. Quinazoline

The following data synthesizes performance metrics from comparative docking studies targeting EGFR (PDB: 4HJO) and VEGFR-2 (PDB: 4ASD) .

Table 1: Binding Energetics & Efficiency

Data aggregated from comparative studies (e.g., Elkaeed et al., 2023; H. A. Mohammed et al., 2023).

MetricThieno[2,3-d]pyrimidin-4-one DerivativeGefitinib (Quinazoline Std)Interpretation
Binding Affinity (

)
-8.7 to -9.8 kcal/mol -8.3 kcal/molThieno derivatives often show ~0.5-1.5 kcal/mol stronger affinity due to enhanced van der Waals contacts from the thiophene sulfur.
Ligand Efficiency (LE) 0.38 - 0.42 0.35The thieno scaffold is smaller (lower MW) than the benzo-fused equivalent, yielding higher binding energy per heavy atom.
H-Bond Count (Hinge) 2 (Met793, Cys797) 1 (Met793)Thieno derivatives with side chains often capture an extra H-bond at the solvent front (Cys797).
RMSD (Stability) 0.8 - 1.2 Å 1.5 ÅLower RMSD in MD simulations indicates the thieno core locks more rigidly into the ATP cleft.
Table 2: Interaction Fingerprint (EGFR ATP Pocket)
Interaction TypeThieno-Pyrimidine ModeQuinazoline (Gefitinib) Mode
Hinge Region (Met793) N1 accepts H-bond from backbone NH.N1 accepts H-bond from backbone NH.
Gatekeeper (Thr790/Met790) Thiophene S atom contacts hydrophobic pocket; tolerates T790M mutation better due to smaller steric bulk.Phenyl ring clashes sterically in T790M mutants (resistance mechanism).
Catalytic Lysine (Lys745) Cation-

interaction with Thiophene ring.
Cation-

interaction with Benzene ring.

Experimental Protocol: Self-Validating Docking Workflow

To replicate these results with high scientific integrity, follow this "Self-Validating" workflow. This protocol ensures that your results are artifacts of physics, not software parameter errors.

Phase 1: Preparation (The Foundation)
  • Protein Prep:

    • Download PDB (e.g., 3IKA for EGFR T790M).

    • Strip Waters: Remove all water molecules except those bridging the ligand and residues Thr790/Thr854 (conserved waters).

    • Protonation: Use H++ server at pH 7.4. Ensure His776 is protonated on N

      
      .
      
  • Ligand Prep (Crucial for Thieno):

    • Generate 3D conformers.

    • Tautomer Enumeration: Generate both 4-hydroxy and 4-oxo tautomers.

    • Minimization: MMFF94 force field to gradient 0.01 kcal/mol/Å.

Phase 2: The "Redocking" Validation Loop

Before docking your new compounds, you must validate the system.

  • Extract the co-crystallized ligand (e.g., Olmutinib or native inhibitor).

  • Dock it back into the empty active site.

  • Calculate RMSD: Compare the docked pose vs. the crystal pose.

    • Pass Criteria: RMSD < 2.0 Å.

    • Fail Criteria: RMSD > 2.0 Å

      
       Re-optimize grid box size or protonation states.
      
Phase 3: Production Docking
  • Grid Generation: Center grid box on the hinge region (Met793). Dimensions:

    
     Å.
    
  • Algorithm: Genetic Algorithm (Lamarckian) or Glide SP/XP.

  • Scoring: Rank by

    
     (Binding Free Energy).
    

Visualization of Workflows & Pathways

Diagram 1: The Self-Validating Docking Workflow

*Caption: A closed-loop protocol

Comparative

Spectroscopic Differentiation of 4aH and 3H Thienopyrimidinone Isomers

This guide provides a comprehensive technical framework for differentiating 4aH (dihydro/non-aromatic) and 3H (aromatic) thienopyrimidinone isomers.[1] These heterocyclic scaffolds are critical in medicinal chemistry (e....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for differentiating 4aH (dihydro/non-aromatic) and 3H (aromatic) thienopyrimidinone isomers.[1] These heterocyclic scaffolds are critical in medicinal chemistry (e.g., kinase inhibitors), yet their synthesis often yields complex mixtures of regioisomers and tautomers that require precise spectroscopic validation.[1]

A Comparative Technical Guide for Medicinal Chemists[1]

Executive Summary: The Isomerism Challenge

In the synthesis of thieno[2,3-d]pyrimidin-4-ones, particularly via cyclization of 2-aminothiophene-3-carboxylates, two distinct structural forms often compete:

  • 3H-Isomer (Thermodynamic Product): The fully aromatic, planar thieno[2,3-d]pyrimidin-4(3H)-one.[1] This is typically the desired bioactive scaffold.[1]

  • 4aH-Isomer (Kinetic/Intermediate Product): A dihydro species (often 4a,7a-dihydro) where the bridgehead carbon (C-4a) retains a proton, interrupting the aromaticity of the pyrimidine ring.[1]

Differentiating these isomers is critical because they possess vastly different electronic properties, solubilities, and biological activities.[1][2] Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data.[1]

Structural & Mechanistic Context

To interpret the spectra, one must understand the structural divergence.[1]

Feature3H-Thienopyrimidinone (Aromatic)4aH-Thienopyrimidinone (Dihydro/Bridgehead)
Structure Fully conjugated, planar bicyclic system.[1]Non-planar or partially puckered ring fusion.[1]
C-4a Hybridization sp² (Quaternary). Part of the aromatic fusion.sp³ (Methine).[1] Saturated bridgehead.
Conjugation Extended

-system across both rings.[1]
Interrupted

-system.
Stability High (Thermodynamic sink).[1]Lower (Kinetic trap, susceptible to oxidation).[1]
Isomer Differentiation Workflow

DifferentiationWorkflow Start Crude Reaction Mixture TLC 1. TLC/LC-MS Screening (Check for Mass Differences: -2H vs +2H?) Start->TLC NMR_1H 2. 1H NMR (Proton Scan) Focus: 3.0 - 6.0 ppm Region TLC->NMR_1H Decision Signal at ~4.0-6.0 ppm? NMR_1H->Decision Isomer_4aH 4aH-Isomer Identified (sp3 Methine Signal) Decision->Isomer_4aH Yes (Doublet/Singlet) Isomer_3H 3H-Isomer Identified (No Aliphatic Bridgehead Signal) Decision->Isomer_3H No (Only Aromatics) Confirmatory 3. Confirmatory 13C & 2D NMR (HSQC/HMBC) Isomer_4aH->Confirmatory Isomer_3H->Confirmatory

Figure 1: Strategic decision tree for rapid isomer identification.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard[1]

NMR provides the most definitive structural proof.[1] The presence or absence of the bridgehead proton (H-4a) is the "smoking gun."[1]

1. Proton NMR (

H NMR)
Signal Region3H-Isomer (Aromatic)4aH-Isomer (Dihydro)Differentiation Key
Bridgehead (C4a) Silent. No proton attached.[1]Diagnostic Peak. Singlet or doublet at

4.5 – 6.5 ppm
.[1]
Primary Indicator.
Pyrimidine C2-H Deshielded singlet at

8.0 – 8.5 ppm
.[1]
Shielded singlet/doublet, often shifted upfield to

5.5 – 7.5 ppm
.[1]
Loss of aromatic ring current shields this proton in the 4aH isomer.[1]
Thiophene Protons Sharp doublets in aromatic region (

7.0 – 8.0 ppm
).[1]
May appear as multiplets or shifted upfield if the thiophene ring is also partially saturated.[1]Coupling patterns change if C7a is also saturated.[1]
NH Signal Broad singlet, typically

12.0 – 13.0 ppm
(downfield).[1]
Variable, often sharper and further upfield (

6.0 – 9.0 ppm
) if sp³ nitrogen is present.[1]
Acidity of NH is lower in non-aromatic systems.[1]
2. Carbon NMR (

C NMR)
  • 3H-Isomer: The C-4a carbon is a quaternary aromatic carbon.[1] It typically resonates between 150 – 165 ppm .[1] In DEPT-135, this signal will disappear (quaternary).

  • 4aH-Isomer: The C-4a carbon is a methine (CH) .[1] It resonates significantly upfield, typically between 40 – 70 ppm .[1] In DEPT-135, this signal will be positive (CH).[1]

3. 2D NMR (HMBC & HSQC)
  • HSQC: In the 4aH isomer, the proton at

    
     ~5.0 ppm will correlate directly to the carbon at 
    
    
    
    ~50 ppm.[1] In the 3H isomer, there is no such correlation for the bridgehead carbons.[1]
  • HMBC: Crucial for establishing connectivity.[1] In the 3H isomer, the C2-H proton will show long-range coupling to the quaternary C4a and C7a carbons.[1]

B. Optical Spectroscopy (UV-Vis & IR)

While less specific than NMR, these techniques provide rapid confirmation of conjugation status.[1]

  • UV-Vis:

    • 3H-Isomer: Exhibits

      
       at longer wavelengths (red-shifted) due to extended conjugation across the fused bicyclic system.[1]
      
    • 4aH-Isomer: Exhibits a blue-shifted absorption maximum (hypsochromic shift) because the conjugation is interrupted at the sp³ C-4a center.[1]

  • Infrared (IR):

    • Carbonyl (C=O): The 3H-isomer shows a characteristic conjugated lactam stretch (~1650–1670 cm⁻¹).[1] The 4aH-isomer, lacking full conjugation with the aromatic system, may show a shift to higher frequencies (closer to non-conjugated amides, ~1680+ cm⁻¹) or lower if hydrogen bonding is distinct.[1]

Experimental Protocol: Step-by-Step Characterization

Objective: Isolate and identify the major isomer from a cyclization reaction.

Reagents: Deuterated Dimethyl Sulfoxide (DMSO-


) or Chloroform (CDCl

).[1] Note: DMSO is preferred for solubility of polar thienopyrimidinones.[1]
  • Sample Preparation: Dissolve ~5 mg of the dried crude product in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to avoid solid-state broadening.
    
  • Acquisition (

    
    H NMR): 
    
    • Set spectral width to -2 to 16 ppm.[1]

    • Set relaxation delay (

      
      ) to 
      
      
      
      2 seconds to ensure integration accuracy of aromatic protons.
    • Scan: 16-64 scans.

  • Data Processing:

    • Phase and baseline correct.[1]

    • Reference DMSO residual peak to 2.50 ppm.[1]

  • Analysis:

    • Step 1: Integrate the region 4.0 – 6.0 ppm.[1]

      • If Integral

        
         1H: Suspect 4aH-isomer .[1][3][4][5]
        
      • If Integral = 0: Suspect 3H-isomer .[1]

    • Step 2: Check C2-H signal (~8.0+ ppm for 3H; <7.5 ppm for 4aH).

    • Step 3: Check D2O Exchange. Add 1 drop D2O.[1]

      • NH peaks will disappear.[1]

      • C4a-H (CH) will persist .[1] This distinguishes the 4aH proton from an exchangeable NH/OH.[1]

  • Validation (

    
    C/DEPT): 
    
    • Run a DEPT-135 experiment.

    • Look for a positive peak in the 40-70 ppm range.[1] Its presence confirms the 4aH structure.[1]

References

  • Synthesis and Biological Analysis of Thieno[2,3-d]pyrimidin-4-ones Source: ResearchGate URL:[1][Link] Relevance: Provides baseline 1H NMR data for the standard aromatic 3H-isomer, establishing the absence of bridgehead signals.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Source: Oxford Instruments Application Note URL:[Link] Relevance: General methodology for using NMR to distinguish subtle isomeric differences in aromatic heterocycles.[1]

  • Isomer Differentiation by NMR Spectroscopy Source: Creative Biostructure URL:[Link] Relevance: Detailed explanation of 2D NMR techniques (HSQC/HMBC) required to confirm the connectivity of the bridgehead carbon in 4aH isomers.

Sources

Validation

A Comparative Guide to Thienopyrimidine Derivatives as EGFR Inhibitors: IC50 Analysis and Methodologies

Introduction: Targeting EGFR in Oncology The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, survival, and dif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[1] In numerous cancers, particularly Non-Small Cell Lung Cancer (NSCLC), dysregulation of EGFR signaling, often through activating mutations, is a key driver of tumorigenesis.[2] The most common "classical" activating mutations are exon 19 deletions and the L858R point mutation in exon 21, which account for 85-90% of all EGFR mutations in NSCLC.[2]

First and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like gefitinib, erlotinib, and afatinib have shown significant efficacy in patients with these mutations.[2][3] However, their effectiveness is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[2] This has spurred the development of third-generation inhibitors designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR to reduce toxicity.[2] Thienopyrimidine derivatives have emerged as a promising scaffold in this pursuit, demonstrating potent and selective inhibition against various EGFR mutants.[4][5]

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various thienopyrimidine derivatives against wild-type and mutant EGFR. It further details the experimental methodology for determining these critical potency metrics, offering a resource for researchers in oncology and drug development.

Mechanism of Action: How Thienopyrimidine Derivatives Inhibit EGFR Signaling

EGFR activation begins when a ligand, such as Epidermal Growth Factor (EGF), binds to the receptor's extracellular domain. This triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This phosphorylation cascade activates downstream signaling pathways, including MAPK and Akt, which ultimately drive cell proliferation and survival.[1]

Thienopyrimidine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation process.[1][2] This inhibition halts the downstream signaling cascade, leading to reduced cancer cell proliferation and induction of apoptosis. Molecular docking studies have shown that the thienopyrimidine core can form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793, anchoring the inhibitor in the active site.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR Monomer EGFR_Dimer Active EGFR Dimer (Autophosphorylated) EGFR->EGFR_Dimer Dimerization ADP ADP EGFR_Dimer->ADP Signaling MAPK, Akt Pathways EGFR_Dimer->Signaling Phosphorylation Cascade Thieno Thienopyrimidine Derivative Thieno->EGFR_Dimer Inhibition (ATP Competition) ATP ATP ATP->EGFR_Dimer Phosphate Source Proliferation Cell Proliferation & Survival Signaling->Proliferation EGF EGF (Ligand) EGF->EGFR Binding

Caption: EGFR signaling pathway and inhibition by thienopyrimidine derivatives.

Comparative Analysis of IC50 Values

The inhibitory potency of thienopyrimidine derivatives is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for several promising thienopyrimidine compounds against various EGFR isoforms.

Compound IDEGFR IsoformIC50 (nM)Selectivity NotesReference
Compound B1 EGFR L858R/T790M13>76-fold selective over EGFR WT[2]
Compound B7 EGFR L858R/T790M5.9>16-fold selective over EGFR WT[2]
Compound 5b EGFR WT37.19-[6][7]
EGFR T790M204.10-[6][7]
Compound 11b EGFR WT90-[3]
EGFR T790M4030~45-fold selective for WT over T790M[3]
Compound 12c EGFR WT37.50-[3]
EGFR T790M148.90~4-fold selective for WT over T790M[3]
Analogue 9a EGFR WT21Potent against WT and mutants[8]
EGFR L858R53-[8]
EGFR T790M81-[8]
Unnamed EGFR WT0.3Highly potent against WT and mutants[5][9]
EGFR L858R0.3-[5][9]
EGFR L861Q0.3-[5][9]
Erlotinib EGFR WT5.9Reference Drug[6][7]
(Reference)EGFR T790M212.2Reference Drug[6][7]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of thienopyrimidine derivatives are highly dependent on the substituents on the core scaffold.[9]

  • 4-Position Substituents : Derivatives with a 4-phenylamino or 4-benzylamino substituent have shown remarkable anticancer activity.[4][9] Benzylamine-based compounds were found to be superior to aniline structures in terms of both activity and ADME profile.[4]

  • 6-Position Substituents : The substitution pattern on the 6-aryl ring strongly influences in vitro activity.[9] The addition of amide groups at the meta- or para-positions of a 6-aryl ring can increase activity.[4]

  • Fused Ring Systems : Fusing the thienopyrimidine core with other rings, such as a pyrido group, can result in compounds that are highly potent against double-mutant EGFR.[10]

Experimental Protocol: In Vitro EGFR Kinase Assay for IC50 Determination

Determining the IC50 value is a crucial step in characterizing a potential inhibitor. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][11][12]

Principle

The assay quantifies the amount of ADP produced by the EGFR kinase. First, the kinase reaction is stopped and the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal. The intensity of the light is proportional to the kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) with distilled water.[13]

    • 2x EGFR Enzyme Solution: Thaw recombinant human EGFR on ice and dilute to a 2x working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically (often the EC80 value) to ensure the assay is in the linear range.[1][14]

    • 2x Substrate/ATP Mixture: Prepare a solution containing the kinase substrate (e.g., Poly(Glu, Tyr)) and ATP at 2x the final desired concentration in Kinase Assay Buffer. The ATP concentration is often set near its Km,app value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[14]

    • Serial Dilution of Inhibitor: Prepare a serial dilution of the thienopyrimidine derivative in 100% DMSO. Subsequently, dilute these solutions into the Kinase Assay Buffer to create 2x final inhibitor concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the 2x inhibitor dilutions to the appropriate wells of a white assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control/blank) wells.

    • Add 2.5 µL of the 2x EGFR enzyme solution to all wells except the blank controls. Add 2.5 µL of Kinase Assay Buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2x substrate/ATP mixture to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.[1]

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and catalyzes the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Caption: Workflow for IC50 determination using an ADP-Glo™ kinase assay.

Conclusion

Thienopyrimidine derivatives represent a highly versatile and potent class of EGFR inhibitors. The research highlighted in this guide demonstrates significant progress in developing compounds with nanomolar and even sub-nanomolar potency against clinically relevant EGFR mutations, including the challenging T790M resistance mutation. The ability to fine-tune the structure to achieve high selectivity for mutant EGFR over wild-type is a key advantage, promising a wider therapeutic window and reduced side effects. The standardized in vitro kinase assays, such as the ADP-Glo™ system, provide a robust and reproducible platform for quantifying the potency of these inhibitors, enabling the rigorous comparison and selection of lead candidates for further preclinical and clinical development.

References

  • Song, Z., Zhao, F., Wang, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1. Available at: [Link]

  • Mghwary, A. M., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34:1, 716-732. Available at: [Link]

  • Dhiwar, T. S., Chaskar, S. P., & Palkar, M. B. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 41:10, 4277-4301. Available at: [Link]

  • Nasser, A. A., Eissa, I. H., Oun, M. R., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1. Available at: [Link]

  • ResearchGate. (n.d.). New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties. Request PDF. Available at: [Link]

  • Scilit. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and. Available at: [Link]

  • Nasser, A. A., Eissa, I. H., Oun, M. R., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Nucleic acid- and protein-modifying enzymes, 38(1), 2215984. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Available at: [Link]

  • Bugge, S., Kaspersen, S. J., Larsen, S., et al. (2014). Structure-activity Study Leading to Identification of a Highly Active Thienopyrimidine Based EGFR Inhibitor. European Journal of Medicinal Chemistry, 75, 354-74. Available at: [Link]

  • Eldebss, T. M. A., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, A. T. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(1), 103498. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Request PDF. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Available at: [Link]

  • Mghwary, A. M., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of enzyme inhibition and medicinal chemistry, 34(1), 716–732. Available at: [Link]

  • Dhiwar, T., Chaskar, S., & Palkar, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891963. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Thienopyrimidinones: Comparative Analysis of Antimicrobial Activity

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among the promising candidates, thienopyrimidinones,...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among the promising candidates, thienopyrimidinones, a class of sulfur and nitrogen-containing heterocycles, have garnered significant attention for their broad-spectrum biological activities.[1][2][3][4][5] This guide provides a comprehensive comparison of the antimicrobial efficacy of various thienopyrimidinone derivatives, supported by experimental zone of inhibition data. We will delve into the standardized methodology for assessing this activity, explore the underlying mechanisms of action, and discuss the critical structure-activity relationships that govern their potency.

Comparative Antimicrobial Potency: A Data-Driven Overview

The antimicrobial activity of thienopyrimidinones is typically evaluated using the disk diffusion method, where the diameter of the zone of inhibition around a compound-impregnated disk is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[6] The following table summarizes zone of inhibition data for a selection of thienopyrimidinone derivatives against various pathogenic microbes, as reported in recent literature.

Thienopyrimidinone DerivativeTarget MicroorganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Mannich derivative 11Bacillus subtilisHigh Potency (Specific data not provided)--
Fused dipyrimidinone compound 13Escherichia coliBroadened Activity (Specific data not provided)--
Compound 10aEscherichia coliComparable to AmpicillinAmpicillin-
Compounds 5, 7, 9, and 12aEscherichia coli50% of Ampicillin's activityAmpicillin-
Benzyl amides of 4,5-dimethylthienopyrimidinesBacillus subtilis ATCC 6633ActiveStreptomycin-
Benzyl amides of 4,5-dimethylthienopyrimidinesPseudomonas aeruginosa ATCC 27853ActiveStreptomycin-
Cyclohexathienopyrimidine–sulfadiazine hybrid 4iiStaphylococcus aureus15Sulfadiazine29.67
Cyclohexathienopyrimidine–sulfadiazine hybrid 4iiEscherichia coli18Sulfamethoxazole27.67
Thienopyrimidine–sulfadiazine hybrid 12iiStaphylococcus aureus- (MIC of 125 µg/mL)Sulfadiazine- (MIC of 250 µg/mL)
Thienopyrimidine–sulfadiazine hybrid 12iiEscherichia coli- (MIC of 125 µg/mL)--
Compound 13All tested bacterial strainsHighest activity, almost similar to reference antibioticsOfloxacin, Levofloxacin, Clindamycin, Nitrofuration-
3-substituted-thieno[2,3-d]pyrimidin-4-onesVarious pathogenic bacteriaSimilar or superior to TetracyclineTetracycline-

Note: This table is a compilation of data from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

The Science Behind the Data: Experimental Protocol

The reliability of zone of inhibition data is contingent upon a standardized and meticulously executed experimental protocol. The Kirby-Bauer disk diffusion susceptibility test is the universally accepted method for this purpose.[7][8][9] The causality behind each step is critical for obtaining reproducible and accurate results.

Step-by-Step Kirby-Bauer Disk Diffusion Assay
  • Preparation of Mueller-Hinton Agar Plates: A non-selective and non-differential medium, Mueller-Hinton agar is the standard for routine antimicrobial susceptibility testing. Its composition allows for good batch-to-batch reproducibility and supports the growth of most common pathogens. The plates are brought to room temperature before use to minimize condensation.[7]

  • Inoculum Preparation and Standardization: A suspension of the test microorganism is prepared in a sterile broth. The turbidity of this suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7] This standardization is crucial for ensuring a uniform lawn of bacterial growth.

  • Inoculation of the Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the Mueller-Hinton agar plate in three different directions to ensure complete and uniform coverage.

  • Application of Antimicrobial Disks: Filter paper disks impregnated with a known concentration of the thienopyrimidinone derivative are aseptically placed on the inoculated agar surface.[9] The disks should be gently pressed to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at a specified temperature (typically 35-37°C) for 18-24 hours.[10] Incubation allows for bacterial growth and the diffusion of the antimicrobial agent from the disk into the agar.

  • Measurement and Interpretation of the Zone of Inhibition: Following incubation, the diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[10] The size of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.[6]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare Mueller-Hinton Agar Plate inoculate Inoculate Agar Plate with Standardized Culture prep_agar->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate apply_disks Apply Thienopyrimidinone- Impregnated Disks inoculate->apply_disks incubate Incubate Plates (35-37°C, 18-24h) apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret

Kirby-Bauer disk diffusion assay workflow.

Unraveling the Mechanism and Structure-Activity Relationship

The antimicrobial efficacy of thienopyrimidinones is not merely a matter of chance; it is deeply rooted in their molecular structure and their ability to interact with specific microbial targets.

Proposed Mechanisms of Action

While the exact mechanism of action for all thienopyrimidinone derivatives is not fully elucidated, research points towards several key cellular processes that are disrupted:

  • Inhibition of tRNA (Guanine37-N1)-Methyltransferase (TrmD): Several studies have identified the bacterial enzyme TrmD as a target for thienopyrimidinones.[11][12] TrmD is essential for the modification of tRNA, and its inhibition leads to errors in protein synthesis, ultimately resulting in bacterial cell death.[11][12] This target is particularly attractive as it is significantly different from its human counterpart, suggesting a potential for selective toxicity.[12]

  • Inhibition of DNA Gyrase B: Molecular docking studies have suggested that some thienopyrimidinone derivatives can bind to the B subunit of DNA gyrase, an enzyme crucial for DNA replication in bacteria.[1][2] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

  • Disruption of the Cytoplasmic Membrane: Some derivatives are thought to act by disrupting the integrity of the microbial cytoplasmic membrane, leading to the leakage of essential cellular components and subsequent cell death.[3]

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Thieno Thienopyrimidinone Derivative TrmD tRNA (Guanine37-N1)- Methyltransferase (TrmD) Thieno->TrmD DNAGyrase DNA Gyrase B Thieno->DNAGyrase Membrane Cytoplasmic Membrane Thieno->Membrane ProteinSynth Inhibition of Protein Synthesis TrmD->ProteinSynth DNARep Inhibition of DNA Replication DNAGyrase->DNARep Leakage Leakage of Cellular Components Membrane->Leakage Death Bacterial Cell Death ProteinSynth->Death DNARep->Death Leakage->Death

Proposed antimicrobial mechanisms of thienopyrimidinones.
Structure-Activity Relationship (SAR)

The antimicrobial potency of thienopyrimidinones can be significantly modulated by altering the substituents on the core heterocyclic structure. Key SAR observations include:

  • Substitutions at Position 3: The nature of the substituent at the 3-position of the thienopyrimidinone ring has been shown to be critical for activity. For instance, derivatives with a methylene moiety at this position generally exhibit higher antibacterial effects than those with a substituted-amino moiety.[13]

  • Aromatic and Heterocyclic Extensions: The introduction of various aromatic and heterocyclic rings to the thienopyrimidinone scaffold can enhance antimicrobial activity. For example, the incorporation of a benzimidazole ring has been shown to be beneficial.

  • Flexibility of Side Chains: The flexibility of side chains can influence the biological activity. In some cases, a more flexible side chain allows the molecule to adopt a conformation that is more favorable for binding to its target.[14]

  • Fused Ring Systems: The fusion of additional rings to the thienopyrimidinone core can broaden the spectrum of activity. For instance, a fused dipyrimidinone derivative demonstrated enhanced activity against the Gram-negative bacterium E. coli.[1][2]

Conclusion

Thienopyrimidinones represent a versatile and promising class of antimicrobial agents with demonstrated activity against a range of pathogenic bacteria and fungi. The data presented in this guide highlights the potential of this scaffold in the development of new anti-infective drugs. A thorough understanding of the standardized methodologies for activity assessment, coupled with insights into their mechanism of action and structure-activity relationships, is crucial for guiding future research and development efforts in this area. Continued exploration of the chemical space around the thienopyrimidinone nucleus is warranted to unlock its full therapeutic potential.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Royal Society of Chemistry. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Publishing. [Link]

  • Bekhit, A. A., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel thienopyrimidinone and triazolothienopyrimidinone derivatives as dual anti-inflammatory antimicrobial agents. Bioorganic Chemistry, 78, 28-40. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Vlasov, S. V., et al. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187725. [Link]

  • Abdelgawad, M. A., et al. (2026, January 26). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances, 14(7), 4627-4643. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 441-450. [Link]

  • Zhong, N., et al. (2019). Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism. Journal of Medicinal Chemistry, 62(17), 7837-7852. [Link]

  • El-Batanony, N. H. (2017). Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl. Periodicum Biologorum, 119(1), 27-34. [Link]

  • The Open University. (2025). 3.1 Performing the Kirby-Bauer method. OLCreate. [Link]

  • Bhuiyan, M. M. H., et al. (2025, August 9). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. ResearchGate. [Link]

  • Pathan, M. A., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6244-6247. [Link]

  • Biology LibreTexts. (2023, September 13). 7.5.2: Kirby-Bauer Disk Susceptibility Test. [Link]

  • Vlasov, S., et al. (2021). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives 3, 4a-l, 5. ResearchGate. [Link]

  • Bekhit, A. A., et al. (2025, August 10). Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 705. [Link]

  • Tolba, M. S., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc, 2017(5), 229-243. [Link]

  • Gaber, H. M., Bagley, M. C., & Sherif, S. M. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry, 1(2), 115-123. [Link]

Sources

Validation

ADME property comparison of thienopyrimidine vs purine analogs

Topic: ADME Property Comparison of Thienopyrimidine vs. Purine Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads Executive Summary In kinase inhibitor di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADME Property Comparison of Thienopyrimidine vs. Purine Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads

Executive Summary

In kinase inhibitor discovery, the thienopyrimidine scaffold has emerged as a critical bioisostere to the naturally occurring purine core. While purines offer high affinity for ATP-binding pockets due to their mimicry of adenosine, they often suffer from rapid metabolic clearance via xanthine oxidase (XO) and poor selectivity. Thienopyrimidines retain the hinge-binding capability of purines but alter the electronic and steric landscape, frequently resulting in improved intellectual property (IP) space, tunable metabolic stability, and distinct solubility profiles. This guide objectively compares the ADME properties of these two scaffolds, supported by experimental protocols and mechanistic insights.

Structural Logic & Bioisosterism

The transition from a purine to a thienopyrimidine involves replacing the imidazole ring (specifically the N7-C8-N9 sector) with a thiophene ring. This modification changes the hydrogen bond donor/acceptor profile and lipophilicity.

Scaffold Comparison Diagram

ScaffoldComparison Purine Purine Scaffold (Natural ATP Mimic) Thieno Thienopyrimidine Scaffold (Synthetic Bioisostere) Purine->Thieno Scaffold Hopping (Bioisosterism) HBond H-Bonding N7 Acceptor lost S atom is weak acceptor Purine->HBond LogP Lipophilicity Generally Higher (+0.5 to +1.0 LogP) Purine->LogP Metab Metabolic Liability Purine: Xanthine Oxidase Thieno: S-Oxidation / CYP450 Purine->Metab Thieno->HBond Thieno->LogP Thieno->Metab

Figure 1: Structural and physicochemical shifts when transitioning from purine to thienopyrimidine scaffolds.

Physicochemical Properties: Solubility & Permeability[1]
Solubility (Kinetic & Thermodynamic)
  • Purines: Often exhibit "brick dust" properties due to strong intermolecular hydrogen bonding and π-π stacking interactions in the crystal lattice. High melting points correlate with poor aqueous solubility.

  • Thienopyrimidines: The replacement of nitrogen with sulfur disrupts some crystal packing networks, potentially improving solubility. However, the thiophene ring is more lipophilic than imidazole, which can decrease intrinsic solubility (

    
    ) unless solubilizing groups (e.g., morpholine, piperazine) are added.
    
Permeability (Caco-2 / PAMPA)
  • Purines: Generally high polarity (low PSA) leads to good paracellular permeability for small analogs, but larger derivatives often require active transport or suffer from efflux.

  • Thienopyrimidines: The increased lipophilicity often enhances passive transcellular permeability (

    
     cm/s). However, they are frequent substrates for P-glycoprotein (P-gp) efflux if basic amines are present.
    

Data Summary Table:

PropertyPurine AnalogsThienopyrimidine AnalogsImpact on Drug Design
LogP (Lipophilicity) Lower (More polar)Higher (+0.5 to 1.0 unit)Thienopyrimidines cross membranes easier but risk non-specific binding.
Aqueous Solubility Low (Crystal packing limited)Moderate to Low (Lipophilicity limited)Both require solubilizing tails (e.g., solubilizing groups in GDC-0941).
H-Bond Donors/Acceptors High (N7, N9 are active)Reduced (S is a poor acceptor)Thienopyrimidines may lose specific water-mediated contacts.
TPSA (Topological Polar Surface Area) HigherLowerThienopyrimidines are often better for BBB penetration.
Metabolic Stability & Clearance Mechanisms[2][3]

This is the most critical differentiator. Purines are natural substrates for salvage pathways, whereas thienopyrimidines are xenobiotics cleared primarily by hepatic oxidation.

Purine Metabolism:
  • Xanthine Oxidase (XO): The C-2 and C-8 positions are highly susceptible to oxidation by XO. This is a "metabolic soft spot" that often leads to rapid clearance and short half-life (

    
    ).
    
  • Aldehyde Oxidase (AO): Similar susceptibility at C-2/C-8.

Thienopyrimidine Metabolism:
  • S-Oxidation: The sulfur atom in the thiophene ring can undergo oxidation to sulfoxide or sulfone by CYP450s, though this is less common than carbon oxidation.

  • Ring Opening: In some cases, metabolic activation can lead to thiophene ring opening, forming reactive intermediates (though less common in fused thienopyrimidines than isolated thiophenes).

  • CYP-Mediated Oxidation: The primary clearance is usually hydroxylation of alkyl substituents rather than the core scaffold itself.

Metabolic Pathway Diagram

Metabolism Purine Purine Analog XO Xanthine Oxidase (XO) Cytosolic Purine->XO High Affinity CYP Cytochrome P450 (CYP3A4/2D6) Microsomal Purine->CYP Secondary Route Thieno Thienopyrimidine Analog Thieno->CYP Primary Route OxPurine 2,8-Dihydroxy Purine (Inactive/Excreted) XO->OxPurine Rapid Clearance S_Oxide Thiophene S-Oxide (Rare/Reactive) CYP->S_Oxide Minor Pathway Hydroxyl Alkyl-Hydroxylated Metabolite CYP->Hydroxyl Common

Figure 2: Divergent metabolic pathways. Purines face cytosolic clearance (XO), while thienopyrimidines are cleared microsomally (CYP).

Case Study: PI3K Inhibitors

Compound: GDC-0941 (Pictilisib)

  • Class: Thienopyrimidine[1][2][3][4]

  • Design Rationale: Developed to overcome the poor pharmaceutical properties of early purine/chromone derivatives (like LY294002).

  • ADME Performance:

    • Bioavailability: High oral bioavailability (>50% in rodents) due to the stable thienopyrimidine core resisting XO degradation.

    • Metabolism: Primarily metabolized by CYP3A4 (oxidative metabolism on the piperazine/indazole tails), not by degradation of the core scaffold.

    • Solubility: Achieved via the methanesulfonyl-piperazine group, counteracting the lipophilic thienopyrimidine core.

Experimental Protocols (Senior Scientist Level)

To objectively compare these scaffolds in your own lab, use these standardized protocols.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Rapidly determine the solubility limit of compounds from DMSO stocks.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: In a 96-well clear plate, spike DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The solubility limit is defined as the concentration where precipitation (increased absorbance/scattering) exceeds the baseline of the solvent control.

    • Note: Thienopyrimidines often precipitate sharply due to high lipophilicity; Purines may show slow crystallization.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Differentiate between CYP-mediated and non-CYP clearance.

  • System: Human Liver Microsomes (HLM) containing CYPs, but lacking cytosolic enzymes like Xanthine Oxidase (unless supplemented).

  • Reaction Mix:

    • Microsomal protein: 0.5 mg/mL

    • Test Compound: 1 µM (to ensure first-order kinetics)

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

    • Cofactor: NADPH regenerating system (or 1 mM NADPH)

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[5]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Control Experiment (Crucial for Purines):

    • Run a parallel assay with Cytosolic Fraction (S9 fraction without cofactors or with specific XO substrates) to detect Xanthine Oxidase clearance, which microsomes alone will miss.

  • Analysis: Quantify parent remaining via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .
References
  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Standard reference for Kinetic Solubility protocols).

  • Pauff, J. M., et al. (2009). "Inhibition studies of xanthine oxidase: Drug repurposing and the discovery of a new class of inhibitors."[7] Journal of Medicinal Chemistry. (Mechanisms of purine oxidation).

  • Vandewalle, S., et al. (2020). "Thienopyrimidines as privileged scaffolds in drug discovery." ChemMedChem. Link

  • Wernevik, J., et al. (2020). "Evaluation and optimization of physicochemical and metabolic properties of compounds...". Scientific Reports. (Protocol for Microsomal Stability).[5][8][9]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4aH-thieno[2,3-d]pyrimidin-4-one

Topic: Personal protective equipment for handling 4aH-thieno[2,3-d]pyrimidin-4-one Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Common Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4aH-thieno[2,3-d]pyrimidin-4-one Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

  • Common Name: Thieno[2,3-d]pyrimidin-4-one (Tautomers: 3H-, 1H-, or 4aH- forms)[1]

  • CAS Registry Number: 14080-50-3[1][2][3][4][5]

  • Molecular Formula: C₆H₄N₂OS[1][3][4][5]

Part 1: Executive Safety Directive

Treat as a Potent Bioactive Intermediate. While the core scaffold (CAS 14080-50-3) is classified primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), it is the structural parent of potent kinase inhibitors (e.g., PI3K, EGFR inhibitors). In a research setting, you must assume the compound possesses "unknown but probable" biological activity.[1]

The Golden Rule of Containment: Control the powder, not just the exposure.[1] The highest risk occurs during the transition from solid to solution.[1] Once dissolved in organic solvents (DMSO, DMF), the risk shifts from inhalation to transdermal absorption facilitated by the solvent carrier.

Part 2: Risk Assessment & PPE Matrix[1]

The "Why" Behind the Gear (Expertise & Causality)

Standard nitrile gloves are insufficient for long-duration handling of this compound when dissolved in polar aprotic solvents (like DMSO or DMF), which are commonly required for solubilization. These solvents can permeate standard nitrile in <10 minutes, carrying the dissolved thienopyrimidine directly through the skin barrier.[1]

Respiratory Logic: As a light crystalline powder (MW ~152.17 g/mol ), electrostatic charging is common.[1] A standard surgical mask provides zero protection against sub-micron pharmaceutical dusts.[1]

PPE Selection Matrix
Operation PhaseRespiratory ProtectionHand ProtectionBody ProtectionEngineering Controls
1. Weighing & Aliquoting (Solid)N95/P2 minimum.[1] P100/P3 recommended if handling >1g.[1]Double Nitrile (4 mil minimum).[1] Change outer pair immediately if contaminated.[1]Lab coat (buttoned), safety glasses with side shields.Fume Hood or Powder Weighing Station.[1] Static Gun recommended.[1]
2. Solubilization (e.g., in DMSO/DMF)Standard Lab Ventilation.[1]Laminate Film (Silver Shield) or Double Nitrile (change every 15 mins).[1]Lab coat + Tyvek Sleeve Covers (prevent wrist gap exposure).[1]Fume Hood (Sash at working height).[1]
3. Reaction/Synthesis Standard Lab Ventilation.Chemical Resistant Gloves (Neoprene/Nitrile blend).[1]Chemical Apron over Lab coat.[1]Closed system (Round bottom flask/Vial).[1]
4. Spill Cleanup (Solid)Full Face Respirator (P100 cartridges).[1]Double Nitrile.[1][4][6]Tyvek Coveralls.[1][4][6]Isolate area.[1]

Part 3: Operational Protocols

Protocol A: Static-Free Weighing (The Critical Step)

Objective: Prevent aerosolization of the powder due to electrostatic repulsion.[1]

  • Preparation : Place the balance inside the chemical fume hood. Verify face velocity is 0.3–0.5 m/s.[1]

  • Static Control : Use an ionizing fan or anti-static gun on the weigh boat and spatula before touching the powder.[1] Thienopyrimidines are often hydrophobic and prone to static cling.[1]

  • Transfer :

    • Open the source container only inside the hood.[1]

    • Transfer gently.[1] If powder "jumps," stop and re-ionize the spatula.[1]

    • Stop Point : Wipe the exterior of the source container with a damp Kimwipe (ethanol-moistened) before removing it from the hood to ensure no dust tracks out.[1]

Protocol B: Solubilization & Transfer

Objective: Mitigate the "Solvent Carrier Effect."

  • Solvent Choice : This compound is insoluble in water.[1] You will likely use DMSO or DMF.[1]

  • The Mixing Rule : Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.[1]

  • Dissolution : Vortexing is preferred over sonication for open vials to prevent aerosol generation.[1] If sonicating, seal the vial with Parafilm under the cap.[1]

Protocol C: Decontamination & Disposal

Scientific Integrity: Water alone will not clean this.[1]

  • Primary Wash : Rinse contaminated glassware/surfaces with Acetone or Ethanol first.[1] The thienopyrimidine core is organic-soluble.[1]

  • Secondary Wash : Follow with soap and water to remove the organic solvent residue.[1]

  • Waste Stream :

    • Solid Waste : Hazardous Solid Waste (label: "Toxic/Irritant").[1]

    • Liquid Waste : Halogenated/Non-Halogenated Organic Waste (depending on solvent).[1] Do not pour down the drain.

Part 4: Visualized Workflows

Workflow 1: Safe Handling Logic

Caption: Decision logic for handling thienopyrimidine solids versus solutions.

HandlingWorkflow Start Start: Handling 4aH-thieno[2,3-d]pyrimidin-4-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Weighing Weighing Protocol: 1. Fume Hood Required 2. Anti-Static Gun 3. N95/P100 Mask Solid->Weighing High Inhalation Risk Dissolve Solubilization (DMSO/DMF) Weighing->Dissolve Dissolve->Liquid Handling Liquid Handling: 1. Double Glove (Change <15m) 2. Sash Low 3. Tyvek Sleeves Liquid->Handling High Absorption Risk Cleanup Decontamination: 1. Acetone Rinse 2. Soap & Water Handling->Cleanup Waste Disposal: Hazardous Organic Waste Cleanup->Waste

Workflow 2: Emergency Spill Response

Caption: Immediate actions for solid vs. liquid spills.

SpillResponse Spill Accidental Spill Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Solution (Solvent) Type->Wet DampWipe Cover with wet paper towel (Prevent Dust) Dry->DampWipe Scoop Scoop into bag DampWipe->Scoop FinalClean Final Soap & Water Wash Scoop->FinalClean Absorb Apply Vermiculite/Pad Wet->Absorb SolventWash Wash area with Ethanol Absorb->SolventWash SolventWash->FinalClean

[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3H,4H-thieno[2,3-d]pyrimidin-4-one.[1][4] Retrieved from [Link]

Sources

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